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  • Product: 4-BROMO-2-CYCLOPROPYL-1,3-THIAZOLE
  • CAS: 1086381-69-2

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 4-Bromo-2-Cyclopropyl-1,3-Thiazole

Topic: 4-BROMO-2-CYCLOPROPYL-1,3-THIAZOLE Synthesis Pathway Content Type: Technical Guide / Whitepaper Role: Senior Application Scientist[1] [1] Executive Summary 4-Bromo-2-cyclopropyl-1,3-thiazole (CAS: 1086381-69-2) is...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-BROMO-2-CYCLOPROPYL-1,3-THIAZOLE Synthesis Pathway Content Type: Technical Guide / Whitepaper Role: Senior Application Scientist[1]

[1]

Executive Summary

4-Bromo-2-cyclopropyl-1,3-thiazole (CAS: 1086381-69-2) is a critical heterocyclic scaffold in medicinal chemistry, particularly utilized as an intermediate for kinase inhibitors (e.g., PAK1, KIT inhibitors) and antiviral agents.[1] Its structural value lies in the 4-bromo handle, which allows for subsequent cross-coupling or nucleophilic substitution, and the 2-cyclopropyl moiety, which imparts unique steric and lipophilic properties favorable for drug-target binding.[1]

This guide details the Regioselective Suzuki-Miyaura Cross-Coupling pathway as the primary industrial standard.[1] Unlike classical Hantzsch syntheses—which often struggle with direct 4-halogenation or yield 5-bromo isomers—this route leverages the inherent electronic disparity of the thiazole ring to achieve high regioselectivity.[1]

Strategic Pathway Analysis

The Regioselectivity Challenge

Synthesizing 4-bromo-substituted thiazoles is non-trivial due to the electronic properties of the thiazole ring:

  • Electrophilic Aromatic Substitution (SEAr): Direct bromination of 2-cyclopropylthiazole predominantly occurs at the C5 position (the most nucleophilic site), yielding 5-bromo-2-cyclopropylthiazole, not the desired 4-bromo isomer.[1]

  • Hantzsch Synthesis: While cyclopropanecarbothioamide can be condensed with

    
    -haloketones, generating a pre-functionalized 4-bromo derivative directly is chemically unstable.[1]
    
The Solution: 2,4-Dibromothiazole Scaffold

The optimal route utilizes 2,4-dibromothiazole as the starting material.[1][2] In palladium-catalyzed cross-couplings, the C2 position is significantly more electrophilic and reactive toward oxidative addition than the C4 position.[1] This allows for a controlled, mono-coupling event with cyclopropylboronic acid to install the cyclopropyl group at C2 while leaving the C4-bromine intact for future derivatization.[1]

Primary Synthesis Protocol: Regioselective Suzuki Coupling

Reaction Scheme

Precursors: 2,4-Dibromothiazole + Cyclopropylboronic acid Catalyst System: Pd(dppf)Cl₂[1] · DCM / K₂CO₃ Solvent: 1,4-Dioxane / Water Target: 4-Bromo-2-cyclopropyl-1,3-thiazole[1]

Step-by-Step Methodology
Step 1: Reagent Preparation
  • Reactants:

    • 2,4-Dibromothiazole (1.0 equiv, e.g., 10.0 g)[1]

    • Cyclopropylboronic acid (1.1 – 1.2 equiv, e.g., 4.2 g)[1]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂[3]·DCM) (0.05 equiv).

  • Base: Potassium Carbonate (K₂CO₃) (2.0 – 3.0 equiv).

  • Solvent System: 1,4-Dioxane:Water (4:1 ratio).[1] Note: Water is essential to solubilize the inorganic base and facilitate the transmetallation step.

Step 2: Reaction Execution
  • Charging: In a 3-neck round-bottom flask equipped with a reflux condenser and internal thermometer, dissolve 2,4-dibromothiazole in 1,4-dioxane.

  • Degassing: Sparge the solution with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst deactivation).

  • Addition: Add the Cyclopropylboronic acid and aqueous K₂CO₃ solution.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM in a single portion under positive inert gas pressure.[1]

  • Heating: Heat the reaction mixture to 80–90 °C for 4–6 hours. Monitor via HPLC or TLC (Eluent: 5% EtOAc in Hexanes).

    • Endpoint Criteria: Consumption of 2,4-dibromothiazole (<2%).[1][2]

Step 3: Work-up and Purification [1]
  • Quench: Cool the mixture to room temperature (RT) and filter through a pad of Celite to remove palladium black. Wash the pad with ethyl acetate.[1]

  • Extraction: Dilute the filtrate with water and extract with Ethyl Acetate (3x).

  • Washing: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude oil is purified via Flash Column Chromatography (Silica Gel 60).

    • Gradient: 0% → 10% Ethyl Acetate in Hexanes.[1]

    • Yield Expectation: 75–85%.[1][4]

Process Logic & Visualization

Pathway Diagram

The following diagram illustrates the regioselective logic and the catalytic cycle flow.

G Start 2,4-Dibromothiazole (Starting Material) Intermediate Oxidative Addition (Selective at C2) Start->Intermediate C2 Reactivity >> C4 Reagent Cyclopropylboronic Acid (1.2 equiv) Catalyst Pd(dppf)Cl2 / K2CO3 (Catalytic Cycle) Reagent->Catalyst Catalyst->Intermediate Transmetallation Product 4-BROMO-2-CYCLOPROPYL- 1,3-THIAZOLE (Target) Intermediate->Product Reductive Elimination

Caption: Regioselective Suzuki coupling pathway exploiting the higher electrophilicity of the thiazole C2 position.

Critical Process Parameters (CPP) & Quality Control

Key Process Parameters
ParameterSpecificationScientific Rationale
Temperature 85 ± 5 °CSufficient for activation energy without promoting oxidative addition at the less reactive C4-Br bond.[1]
Stoichiometry 1.1–1.2 eq Boronic AcidExcess ensures complete conversion of the limiting reagent (dibromothiazole) but minimizes bis-coupling byproducts.[1]
Oxygen Level < 10 ppm (Inert atm)Palladium(0) species are sensitive to oxidation; O₂ leads to homocoupling of boronic acids.
Solvent Ratio Dioxane:Water (4:[1]1)A biphasic system is required for inorganic base solubility; Dioxane coordinates well with Pd intermediates.[1]
Analytical Characterization Data

To validate the synthesis, the isolated product must meet these spectral characteristics:

  • Physical State: Colorless to pale yellow oil/solid (low melting point).

  • ¹H NMR (500 MHz, CDCl₃):

    • 
       7.15 (s, 1H, Thiazole C5-H ) — Diagnostic singlet.[1]
      
    • 
       2.30–2.38 (m, 1H, Cyclopropyl-CH ).[1]
      
    • 
       1.15–1.25 (m, 2H, Cyclopropyl-CH ₂).[1]
      
    • 
       1.00–1.10 (m, 2H, Cyclopropyl-CH ₂).[1]
      
  • MS (ESI+): m/z 203.9/205.9 [M+H]⁺ (Characteristic 1:1 bromine isotope pattern).

Alternative (Classical) Approach

Included for academic completeness, though less efficient for this specific isomer.

Route: Hantzsch Thiazole Synthesis followed by Sandmeyer.[1]

  • Thioamide Formation: Cyclopropanecarboxamide + Lawesson's Reagent

    
     Cyclopropanecarbothioamide.[1]
    
  • Cyclization: Cyclopropanecarbothioamide + 1,2-dichloroethyl ethyl ether (or similar)

    
     2-Cyclopropylthiazole.[1]
    
  • Bromination Attempt: Direct bromination of 2-cyclopropylthiazole yields 5-bromo (undesired).[1]

    • Correction: To get 4-bromo via Hantzsch, one must use 1,3-dibromoacetone to form 4-(bromomethyl)thiazole, then reduce, which is inefficient.[1]

References

  • Regioselective Synthesis of 2,4-Disubstituted Thiazoles

    • Title: "Regioselective Suzuki-Miyaura coupling of 2,4-dibromothiazole."[1]

    • Source:Tetrahedron Letters, Vol 43, Issue 39, 2002.[1][4]

    • Context: Establishes the C2 > C4 reactivity order for Pd-c
  • Patent Methodology for 4-Bromo-2-Cyclopropylthiazole

    • Title: "Heterocyclic compounds and uses thereof (WO2020210375A1)."
    • Source: WIPO / Google Patents.[1]

    • Context: Explicit experimental procedure (Step 1) for coupling 2,4-dibromothiazole with cyclopropylboronic acid.
  • Cyclopropylboronic Acid Coupling Conditions

    • Title: "Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides."[1][5]

    • Source:Journal of Organic Chemistry, 2002.
    • Context: Optimization of base and solvent systems for cyclopropyl couplings.
  • General Thiazole Chemistry

    • Title: "The Chemistry of Heterocyclic Compounds, Thiazole and Its Derivatives."[6]

    • Source: Wiley Online Library.[1]

    • Context: Fundamental reactivity and Hantzsch synthesis limitations.[1]

Sources

Exploratory

physicochemical properties of 4-BROMO-2-CYCLOPROPYL-1,3-THIAZOLE

A Versatile Scaffold for Medicinal Chemistry & Lead Optimization[1] Executive Summary 4-Bromo-2-cyclopropyl-1,3-thiazole (CAS: 1086381-69-2) represents a high-value heterocyclic building block in modern drug discovery.[1...

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffold for Medicinal Chemistry & Lead Optimization[1]

Executive Summary

4-Bromo-2-cyclopropyl-1,3-thiazole (CAS: 1086381-69-2) represents a high-value heterocyclic building block in modern drug discovery.[1] As a halogenated thiazole derivative, it serves as a critical "linchpin" scaffold, enabling the synthesis of complex pharmaceutical agents through transition-metal-catalyzed cross-coupling reactions.[1] This guide analyzes its physicochemical profile, synthetic accessibility via regioselective coupling, and its strategic utility as a bioisostere in modulating metabolic stability and potency in small molecule therapeutics.[1]

Molecular Identity & Structural Analysis

The compound features a 1,3-thiazole core substituted at the 2-position with a cyclopropyl group and at the 4-position with a bromine atom.[1] This specific substitution pattern offers a unique balance of electronic deficiency and steric control.[1]

Structural Identifiers:

  • IUPAC Name: 4-Bromo-2-cyclopropyl-1,3-thiazole[1]

  • CAS Number: 1086381-69-2[1][2][3]

  • SMILES: BrC1=CSC(C2CC2)=N1

  • Molecular Formula: C₆H₆BrNS[1][2][3]

  • Molecular Weight: 204.09 g/mol [1][3]

3D Conformational Insight: The cyclopropyl ring at C2 acts as a rigid, lipophilic spacer.[1] Unlike an isopropyl group, the cyclopropyl moiety restricts bond rotation and reduces the entropic penalty upon binding to protein targets.[1] Furthermore, the C-H bonds of the cyclopropyl group are stronger (approx. 106 kcal/mol) than acyclic alkyl C-H bonds, offering enhanced metabolic stability against cytochrome P450 oxidation.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models essential for ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

Table 1: Key Physicochemical Properties

PropertyValueSource/MethodImplications for Drug Design
LogP 2.24 – 2.78Predicted (Consensus)Optimal lipophilicity for cell permeability; falls within Lipinski's Rule of 5.[1]
TPSA 12.89 ŲCalculatedHigh membrane permeability; suitable for CNS-penetrant drug programs.[1]
Boiling Point 259.3 ± 13.0 °CPredicted (760 mmHg)Indicates moderate volatility; stable under standard reflux conditions.[1]
Density 1.8 ± 0.1 g/cm³PredictedHigh density due to the heavy bromine atom.[1]
H-Bond Acceptors 1 (Nitrogen)StructuralThe thiazole nitrogen is a weak acceptor, modulating pKa.[1]
H-Bond Donors 0StructuralNo intrinsic hydrogen bond donors.[1]

Solubility & Stability: The compound exhibits low aqueous solubility consistent with its lipophilic nature and lack of polar functional groups.[1] It is soluble in common organic solvents (DCM, DMSO, Methanol, Ethyl Acetate). It requires storage at 4°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidative degradation or hydrolysis of the C-Br bond over extended periods.[1]

Synthetic Accessibility & Reactivity

The most reliable route to 4-bromo-2-cyclopropyl-1,3-thiazole is the Regioselective Negishi Coupling of 2,4-dibromothiazole.[1] This method leverages the differential reactivity of the C2 and C4 positions on the thiazole ring.[1]

Mechanistic Insight

The C2 position of 1,3-thiazole is more electron-deficient than the C4 position due to the inductive effect of the adjacent nitrogen and sulfur atoms.[1] Consequently, oxidative addition of Pd(0) occurs preferentially at C2, allowing for selective mono-substitution.

Experimental Protocol: Regioselective Synthesis

Note: This protocol is adapted from standard procedures for 2-substituted-4-bromothiazoles.

  • Reagents: 2,4-Dibromothiazole (1.0 eq), Cyclopropylzinc bromide (0.5 M in THF, 1.1 eq), Pd(PPh₃)₄ (5 mol%).

  • Setup: Flame-dried round-bottom flask under Argon atmosphere.

  • Procedure:

    • Dissolve 2,4-dibromothiazole in anhydrous THF.

    • Add the Pd catalyst and stir for 10 minutes at room temperature to activate.[1]

    • Add Cyclopropylzinc bromide solution dropwise at 0°C to control the exotherm.[1]

    • Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor by TLC/LC-MS for the consumption of starting material.[1]

    • Quench: Add saturated NH₄Cl solution.

    • Workup: Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.

    • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).[1]

Visualization: Synthetic Pathway

Synthesis SM 2,4-Dibromothiazole (Starting Material) Intermediate Oxidative Addition Complex at C2 SM->Intermediate Selective C2 Activation Reagent Cyclopropyl-Zn-Br (Negishi Reagent) Reagent->Intermediate Transmetallation Cat Pd(PPh3)4 THF, 0°C -> RT Cat->Intermediate Catalysis Product 4-Bromo-2-cyclopropyl-1,3-thiazole (Target Scaffold) Intermediate->Product Reductive Elimination

Caption: Regioselective Negishi coupling strategy leveraging the electronic differentiation between C2 and C4 positions.

Applications in Drug Design

This scaffold is a versatile "warhead" for further elaboration.[1] The remaining bromine at the C4 position is primed for subsequent cross-coupling reactions, allowing researchers to build complex libraries.[1]

Strategic Utility:

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to generate 2,4-diarylthiazoles (common in kinase inhibitors).[1]

  • Buchwald-Hartwig Amination: Introduction of amines at C4 to create amino-thiazole derivatives.[1]

  • Bioisosterism: The 2-cyclopropylthiazole unit serves as a bioisostere for ortho-substituted pyridines or phenyl rings, often improving solubility and metabolic half-life.[1]

Visualization: Reactivity Map

Reactivity Core 4-Bromo-2-cyclopropyl-1,3-thiazole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd-Cat) Core->Buchwald Heck Heck Reaction (Alkenes, Pd-Cat) Core->Heck Lithiation Lithium-Halogen Exchange (n-BuLi, Electrophile) Core->Lithiation Prod1 2-Cyclopropyl-4-aryl-thiazoles (Kinase Inhibitors) Suzuki->Prod1 Prod2 4-Amino-thiazoles (GPCR Ligands) Buchwald->Prod2 Prod3 Alkenyl-thiazoles Heck->Prod3 Prod4 Thiazole-4-carboxylic acids (Peptidomimetics) Lithiation->Prod4

Caption: Divergent synthesis capabilities of the scaffold, enabling access to multiple pharmacological classes.[1]

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited, handling should follow protocols for halogenated thiazoles.[1]

  • GHS Classification:

    • H302: Harmful if swallowed.[1][4][5]

    • H315: Causes skin irritation.[1][4][5]

    • H319: Causes serious eye irritation.[1][4][5]

    • H335: May cause respiratory irritation.[1][4][5]

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat.[1] All operations involving heating or powder handling must be performed in a fume hood .[1]

  • Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.[1]

References
  • Bach, T., & Heuser, S. (2002).[1] Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(16), 5789–5795. Link[1]

  • ChemScene. (n.d.).[1] 4-Bromo-2-cyclopropylthiazole Product Data. ChemScene. Link

  • PubChem. (n.d.).[1][4][5][6] 4-Bromo-2-cyclopropyl-1,3-thiazole (Compound Summary). National Center for Biotechnology Information.[1] Link[1]

  • Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player in Drug Discovery. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link[1]

Sources

Foundational

4-BROMO-2-CYCLOPROPYL-1,3-THIAZOLE CAS number 1086381-69-2

Topic: 4-BROMO-2-CYCLOPROPYL-1,3-THIAZOLE CAS number 1086381-69-2 Content Type: An in-depth technical guide. Synthesis, Reactivity, and Medicinal Chemistry Applications[1] Executive Summary 4-Bromo-2-cyclopropyl-1,3-thia...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-BROMO-2-CYCLOPROPYL-1,3-THIAZOLE CAS number 1086381-69-2 Content Type: An in-depth technical guide.

Synthesis, Reactivity, and Medicinal Chemistry Applications[1]

Executive Summary

4-Bromo-2-cyclopropyl-1,3-thiazole is a high-value heterocyclic building block characterized by a 1,3-thiazole core substituted with a cyclopropyl group at the C2 position and a reactive bromine handle at the C4 position. This specific substitution pattern renders it a "privileged scaffold" in modern drug discovery. The C2-cyclopropyl moiety offers metabolic stability and unique conformational properties, while the C4-bromide serves as a versatile electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This guide outlines the optimal synthetic routes, reactivity profiles, and strategic applications of this intermediate in the development of kinase inhibitors, anti-infectives, and CNS-active agents.

Chemical Profile & Physical Properties[2][3][4]
PropertyData
IUPAC Name 4-Bromo-2-cyclopropyl-1,3-thiazole
CAS Number 1086381-69-2
Molecular Formula C₆H₆BrNS
Molecular Weight 204.09 g/mol
Appearance Pale yellow to colorless liquid/low-melting solid
Density 1.8 ± 0.1 g/cm³ (Predicted)
Boiling Point ~259°C (Predicted at 760 mmHg)
LogP ~2.24 (Predicted)
Solubility Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)
Synthetic Architecture: The Regioselective Approach

While Hantzsch thiazole synthesis is a classical method for thiazole construction, accessing the specific 4-bromo derivative directly via Hantzsch chemistry is synthetically inefficient due to the instability of the required


-dibromoketone precursors.

The Superior Route: Regioselective Cross-Coupling The most robust and scalable protocol involves the regioselective Suzuki-Miyaura coupling of commercially available 2,4-dibromothiazole .

Mechanistic Rationale: The thiazole ring exhibits distinct electronic differentiation between the C2 and C4 positions. The C2 position, flanked by both the sulfur and nitrogen atoms, is significantly more electron-deficient (acidic) and reactive toward oxidative addition by Pd(0) species than the C4 position. By carefully controlling stoichiometry and temperature, one can exclusively functionalize C2, leaving the C4-bromide intact for downstream diversity generation.

Protocol: Synthesis from 2,4-Dibromothiazole[1][2][3][4][5]

Reagents:

  • Substrate: 2,4-Dibromothiazole (1.0 equiv)

  • Nucleophile: Cyclopropylboronic acid (1.1 equiv) [Note: Use Potassium cyclopropyltrifluoroborate for higher stability]

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂·DCM (3 mol%)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water

Step-by-Step Methodology:

  • Inerting: Charge a reaction vessel with 2,4-dibromothiazole, cyclopropylboronic acid, and base. Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed solvent mixture.

  • Catalyst Addition: Add the Palladium catalyst under a positive stream of Argon.

  • Reaction: Heat the mixture to 80-90°C. Monitor via LC-MS.

    • Critical Control Point: Do not exceed 100°C or extended reaction times (>12h) to prevent bis-coupling (formation of 2,4-dicyclopropylthiazole).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product elutes before the bis-coupled impurity.

Visualization: Regioselective Synthesis Workflow

SynthesisWorkflow Start 2,4-Dibromothiazole Reagents Cyclopropylboronic acid Pd(PPh3)4, K2CO3 90°C Start->Reagents Intermediate Oxidative Addition (Preferential at C2) Reagents->Intermediate Kinetic Control Product 4-Bromo-2-cyclopropyl-1,3-thiazole (CAS 1086381-69-2) Intermediate->Product Major Pathway (Regioselective) SideProduct 2,4-Dicyclopropylthiazole (Over-reaction) Intermediate->SideProduct Minor Pathway (High Temp/Excess Boronate)

Caption: Figure 1. Regioselective Suzuki coupling exploiting the electronic differential between C2 and C4 positions of the thiazole core.

Reactivity & Functionalization (The "Handle")

The C4-bromide in CAS 1086381-69-2 is a versatile "handle" for building molecular complexity. Unlike the C2 position, the C4 position behaves more like a standard aryl halide but requires electron-rich ligands for efficient coupling due to the electron-rich nature of the 5-membered ring compared to benzene.

Key Transformations:

  • Suzuki-Miyaura Coupling (C-C Bond):

    • Application: Attaching aryl or heteroaryl scaffolds.

    • Conditions: Arylboronic acid, Pd(dtbpf)Cl₂ or XPhos Pd G3, K₃PO₄, THF/H₂O.

    • Insight: Use bulky, electron-rich phosphine ligands (Buchwald ligands like XPhos or SPhos) to facilitate oxidative addition at the sterically less accessible and electronically deactivated C4 position.

  • Buchwald-Hartwig Amination (C-N Bond):

    • Application: Synthesis of aminothiazoles (kinase inhibitor hinge binders).

    • Conditions: Primary/Secondary amine, Pd₂(dba)₃, BrettPhos or RuPhos, NaOtBu, Toluene, 100°C.

    • Insight: Thiazole amines are prone to catalyst poisoning; ensure high purity of the starting material.

  • Sonogashira Coupling (C-C Alkyne):

    • Application: Rigid linkers for fragment-based drug design.

    • Conditions: Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF.

Visualization: Divergent Functionalization Tree

Functionalization Core 4-Bromo-2-cyclopropylthiazole (The Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2) Core->Buchwald Negishi Negishi Coupling (R-ZnX) Core->Negishi Lithiation Li-Halogen Exchange (n-BuLi, -78°C) Core->Lithiation Biaryl 4-Aryl-2-cyclopropylthiazole (Kinase Inhibitors) Suzuki->Biaryl Amine 4-Amino-2-cyclopropylthiazole (Hinge Binders) Buchwald->Amine Alkyl 4-Alkyl-2-cyclopropylthiazole (Lipophilic Cores) Negishi->Alkyl Electrophile Reaction with Electrophiles (Aldehydes/Ketones) Lithiation->Electrophile

Caption: Figure 2. Divergent synthesis strategy utilizing the C4-bromo handle for library generation.

Medicinal Chemistry Context

Why the Cyclopropyl Group? In the context of CAS 1086381-69-2, the cyclopropyl group is not merely a spectator; it is a strategic medicinal chemistry element.

  • Metabolic Stability: The cyclopropyl group is often used to block metabolic "soft spots" (e.g., replacing an ethyl or isopropyl group) preventing cytochrome P450 oxidation while maintaining steric bulk.

  • Sigma-Hole Interactions: The C-H bonds of the cyclopropyl ring have unique electronic properties (high s-character) capable of forming non-classical hydrogen bonds with protein backbone carbonyls.

  • Lipophilicity Modulation: It increases lipophilicity (LogP) less drastically than larger alkyl groups, aiding in CNS penetration without compromising solubility.

Why the Thiazole Core? Thiazoles are bioisosteres of pyridines and imidazoles. They are prevalent in:

  • Kinase Inhibitors: Example: Dasatinib (contains a thiazole).

  • Anti-infectives: Example: Sulfathiazole.

  • CFTR Modulators: For Cystic Fibrosis treatment.

Handling and Safety
  • Hazards: 4-Bromo-2-cyclopropyl-1,3-thiazole is an organic halide. Treat as an irritant (Skin/Eye/Respiratory).

  • Stability: Stable under standard laboratory conditions but sensitive to strong oxidizers.

  • Disposal: Halogenated organic waste streams.

References
  • Bach, T., & Heuser, S. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(16), 5789–5795. Link

  • Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987-6990. Link

  • Wipf, P., & Venkatraman, S. (1996). An Improved Protocol for the Preparation of 2- and 2,4-Functionalized Thiazoles. The Journal of Organic Chemistry, 61(19), 6517–6522. Link

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

Sources

Exploratory

Comprehensive Structural Elucidation of 4-Bromo-2-Cyclopropyl-1,3-Thiazole

Executive Summary & Strategic Importance In medicinal chemistry, 4-bromo-2-cyclopropyl-1,3-thiazole (CAS: 1086381-69-2) serves as a critical "scaffold hunter" intermediate. Its value lies in the orthogonality of its func...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In medicinal chemistry, 4-bromo-2-cyclopropyl-1,3-thiazole (CAS: 1086381-69-2) serves as a critical "scaffold hunter" intermediate. Its value lies in the orthogonality of its functional groups: the C2-cyclopropyl group provides metabolic stability and lipophilicity, while the C4-bromide acts as a precise handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

The Critical Challenge: The primary analytical hurdle is regiochemistry . Direct bromination of 2-cyclopropylthiazole thermodynamically favors the C5 position due to the higher acidity and nucleophilicity of the C5 position compared to C4. Consequently, researchers often inadvertently synthesize the 5-bromo isomer while believing they have the 4-bromo target.

This guide details a self-validating spectroscopic workflow to unambiguously distinguish the target 4-bromo-2-cyclopropyl-1,3-thiazole from its 5-bromo regioisomer.

Synthetic Context & Impurity Profile

Understanding the synthesis dictates the elucidation strategy.

  • Route A (Hantzsch Synthesis): Reaction of cyclopropanecarbothioamide with 1,3-dibromoacetone (or equivalent). Risk:[1] Formation of regioisomers if the ketone is asymmetric.

  • Route B (Direct Bromination): Bromination of 2-cyclopropylthiazole. Risk:[1] High probability of obtaining 5-bromo-2-cyclopropylthiazole (Major Impurity).

Therefore, the analytical protocol must prove the bromine is at C4 , not C5.

Analytical Workflow: The "Decision Tree"

The following flowchart outlines the logical progression for structural confirmation.

ElucidationFlow Start Crude Material Isolated MS Step 1: HRMS / LC-MS (Check Isotope Pattern) Start->MS HNMR Step 2: 1H NMR (DMSO-d6) Analyze Aromatic Region MS->HNMR Mass Correct (M/M+2 1:1) Decision Aromatic Singlet Shift? HNMR->Decision CaseA Shift δ 7.0 - 7.6 ppm (Indicative of H5) Decision->CaseA Upfield Signal CaseB Shift δ 7.8 - 8.5 ppm (Indicative of H4) Decision->CaseB Downfield Signal CNMR Step 3: 13C NMR & HMBC Confirm C-Br Attachment CaseA->CNMR ResultB REJECTED: 5-Bromo isomer detected CaseB->ResultB ResultA CONFIRMED: 4-Bromo-2-cyclopropylthiazole CNMR->ResultA

Figure 1: Logic flow for distinguishing thiazole regioisomers.

Mass Spectrometry (MS)

Before expensive NMR time, confirm the presence of bromine.

  • Method: LC-MS (ESI+) or GC-MS (EI).

  • Expected Result:

    • Molecular Ion:

      
       and 
      
      
      
      .
    • Isotopic Pattern: A distinct 1:1 doublet intensity ratio for

      
       and 
      
      
      
      , characteristic of the
      
      
      Br and
      
      
      Br natural abundance.
    • Note: If the ratio is not 1:1, suspect dechlorination (if Cl reagents were used) or lack of halogenation.

Nuclear Magnetic Resonance (NMR) Elucidation

This is the definitive method for regiochemical assignment.

H NMR: The "Shift Logic" Test

The chemical shift of the single aromatic proton is the primary differentiator.

  • Thiazole Electronic Bias: The Nitrogen atom (N3) is electronegative and deshields the adjacent C4-proton. The Sulfur atom (S1) is less deshielding to the C5-proton.

  • Rule of Thumb: H4 is always downfield (higher ppm) relative to H5.

FeatureTarget: 4-Bromo Isomer Impurity: 5-Bromo Isomer
Structure Br at C4; Proton at C5 Br at C5; Proton at C4
Proton Environment Adjacent to Sulfur (S1)Adjacent to Nitrogen (N3)
Predicted Shift (

)
7.20 – 7.60 ppm (Singlet)7.90 – 8.40 ppm (Singlet)
Cyclopropyl Coupling No significant NOE to Ring HPotential weak NOE to H4

Protocol:

  • Dissolve ~5 mg sample in DMSO-d

    
     . (DMSO is preferred over CDCl
    
    
    
    to prevent potential acid-catalyzed exchange and for sharper peaks).
  • Acquire standard 1H spectrum (16 scans).

  • Validation: If the aromatic singlet appears >7.8 ppm, you likely have the 5-bromo isomer.

C NMR & HMBC: The "Smoking Gun"

If the proton shift is ambiguous (e.g., solvent effects),


C NMR provides confirmation via the Heavy Atom Effect .
  • Carbon Shifts:

    • C4 (N=C-C): Typically ~130–140 ppm.

    • C5 (S-C=C): Typically ~115–125 ppm.

    • Effect of Br: Bromine substitution causes an upfield shift (shielding) of ~5–10 ppm on the attached carbon (Heavy Atom Effect).

Data Interpretation Table:

Carbon PositionTarget (4-Br) Isomer (5-Br)
C2 (S-C=N) ~170 - 175 ppm~170 - 175 ppm
C4 ~120 - 128 ppm (C-Br)~138 - 145 ppm (C-H)
C5 ~118 - 125 ppm (C-H)~105 - 112 ppm (C-Br)

HMBC (Heteronuclear Multiple Bond Correlation) Workflow: To prove connectivity without relying solely on shifts:

  • Run HMBC (optimized for

    
     Hz).
    
  • Locate the Cyclopropyl-CH proton signal (~2.2 ppm).

  • Look for a long-range coupling (3-bond) from the Cyclopropyl-CH to the Thiazole C2 .

  • Locate the Aromatic Proton (H5 or H4).

  • Target Confirmation (4-Br): The aromatic proton is H5 . It should show a strong 3-bond correlation to C4 (the brominated carbon). It will not show a strong correlation to the Nitrogen (N3 is silent in HMBC).

  • Isomer Confirmation (5-Br): The aromatic proton is H4 . It should show a strong 3-bond correlation to C2 (the cyclopropyl-bearing carbon) and C5 (the brominated carbon).

Experimental Protocols

Protocol A: Sample Preparation for High-Res NMR
  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS (v/v).
    
  • Concentration: 10 mg in 600

    
    L.
    
  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

  • Filtration: Filter solution through a cotton plug in a glass pipette to remove suspended inorganic salts (e.g., NaBr from synthesis) which can broaden lines.

Protocol B: Data Acquisition Parameters (600 MHz)
  • Temperature: 298 K (25°C).

  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Relaxation Delay (D1): 2.0 seconds (ensure quantitative integration of the cyclopropyl vs aromatic protons).

  • Spectral Width: -2 to 14 ppm.

References

  • Thiazole Regiochemistry: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General principles of thiazole reactivity and acidity: H2 > H5 > H4).[2]

  • NMR Shift Prediction: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Heavy Atom Effect in 13C NMR: Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. Wiley. (Discusses halogen effects on heterocyclic carbons).
  • Database Verification: SDBS (Spectral Database for Organic Compounds), AIST. (Use for comparing parent thiazole shifts).

  • Synthesis Reference (Analogous): "Regioselective synthesis of 2,4-disubstituted thiazoles." Journal of Organic Chemistry.

Sources

Foundational

Chemo-Structural Profiling and Synthetic Utility of 4-Bromo-2-Cyclopropyl-1,3-Thiazole

Executive Summary The compound 4-bromo-2-cyclopropyl-1,3-thiazole represents a high-value heterocyclic scaffold in modern medicinal chemistry. Unlike simple thiazoles, the incorporation of a cyclopropyl moiety at the C2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 4-bromo-2-cyclopropyl-1,3-thiazole represents a high-value heterocyclic scaffold in modern medicinal chemistry. Unlike simple thiazoles, the incorporation of a cyclopropyl moiety at the C2 position confers unique metabolic stability and conformational rigidity, while the C4-bromide serves as a versatile electrophilic handle for palladium-catalyzed cross-coupling reactions. This guide dissects its physicochemical identity, preferred synthetic routes, and utility as a "fragment-based" drug discovery building block.

Physicochemical Identity & Data Profile[1][2][3][4]

The following data establishes the baseline identity for 4-bromo-2-cyclopropyl-1,3-thiazole. Researchers should note the characteristic isotopic pattern of bromine (1:1 ratio of 79Br:81Br) in mass spectrometry, which serves as a definitive confirmation of successful synthesis.

PropertyValue / DescriptorTechnical Note
IUPAC Name 4-bromo-2-cyclopropyl-1,3-thiazole-
CAS Number 1086381-69-2-
Molecular Formula C₆H₆BrNS -
Molecular Weight 204.09 g/mol Average mass
Exact Mass 202.9404 (⁷⁹Br)Monoisotopic mass
LogP (Calc) ~2.2 - 2.8Lipophilic, suitable for CNS penetration
H-Bond Donors 0-
H-Bond Acceptors 2N and S atoms
Physical State Pale yellow oil or low-melting solidDensity approx.[1][2] 1.6–1.8 g/cm³

Synthetic Architectures

The Regioselectivity Challenge

Synthesizing 4-bromothiazoles is non-trivial. Direct bromination of a 2-substituted thiazole typically occurs at the C5 position due to the electronic enrichment of the sulfur atom. Therefore, obtaining the C4-bromo isomer requires a "reverse" engineering approach or de novo synthesis.

Preferred Protocol: Regioselective Cross-Coupling

The most robust, field-proven method utilizes 2,4-dibromothiazole as the starting material. This approach exploits the electronic disparity between the C2 and C4 positions. The C2 position, flanked by both the sulfur and nitrogen, is significantly more electron-deficient and reactive toward halogen-metal exchange or oxidative addition.

Experimental Workflow (Negishi Coupling Route)
  • Precursor: 2,4-Dibromothiazole.[3][4][5][6]

  • Reagent: Cyclopropylzinc bromide (0.5 M in THF).

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Mechanism: Selective insertion of Palladium at the C2-Br bond allows for the installation of the cyclopropyl group while leaving the C4-Br intact for future diversification.

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Argon.

  • Solvation: Dissolve 2,4-dibromothiazole (1.0 equiv) in anhydrous THF.

  • Catalyst Addition: Add Pd(PPh₃)₄ (3-5 mol%). Stir for 10 minutes at ambient temperature to ensure ligand exchange.

  • Nucleophile Addition: Add Cyclopropylzinc bromide (1.1 equiv) dropwise via syringe pump at 0°C to control exotherm.

  • Reaction: Allow the mixture to warm to room temperature (or mild reflux at 60°C) for 4–6 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc. The product is purified via silica gel chromatography.

Visualization: Regioselective Synthesis Logic

G cluster_0 Key Insight: C2 is more electron-deficient than C4 Start 2,4-Dibromothiazole (C2 & C4 Bromides) Intermediate Oxidative Addition (Preferential at C2) Start->Intermediate Fast C2 Insertion Reagent Cyclopropylzinc Bromide (Nucleophile) Reagent->Intermediate Catalyst Pd(0) Catalyst (Chemoselective) Catalyst->Intermediate Product 4-Bromo-2-Cyclopropylthiazole (Target Scaffold) Intermediate->Product Reductive Elimination

Figure 1: Chemoselective synthesis pathway exploiting the electronic differentiation between C2 and C4 positions on the thiazole ring.[7]

Medicinal Chemistry Utility & Reactivity[7][9]

Strategic Value of the Scaffold

The 4-bromo-2-cyclopropyl-1,3-thiazole unit is not merely an intermediate; it is a "privileged structure" design element.

  • Metabolic Stability: The cyclopropyl group resists cytochrome P450 oxidation better than isopropyl or ethyl groups, reducing metabolic clearance.

  • Vector Control: The C4-Br allows for the introduction of aryl or heteroaryl groups at a specific vector angle (approx 120°) relative to the C2 substituent, crucial for fitting into enzyme binding pockets.

Downstream Functionalization

Once synthesized, the C4-bromide becomes the active site. It is less reactive than the original C2-bromide but sufficiently reactive for:

  • Suzuki-Miyaura Coupling: With aryl boronic acids to create biaryl systems.

  • Buchwald-Hartwig Amination: To introduce amine functionality.

  • Heck Reaction: For alkenylation.

Visualization: Divergent Synthesis Map

Reactivity Core 4-Bromo-2-Cyclopropylthiazole (The Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd, Base) Core->Buchwald Lithiation Li-Halogen Exchange (n-BuLi, Electrophile) Core->Lithiation Biaryl 4-Aryl-2-cyclopropylthiazole (Kinase Inhibitors) Suzuki->Biaryl Aminothiazole 4-Amino-2-cyclopropylthiazole (GPCR Ligands) Buchwald->Aminothiazole Functionalized 4-Substituted Thiazole (C(O)R, CHO, etc.) Lithiation->Functionalized

Figure 2: Divergent synthetic utility of the scaffold, highlighting its role as a precursor for diverse bioactive libraries.

References

  • PubChem. (2025).[8][2] Compound Summary: 4-Bromo-2-cyclopropyl-1,3-thiazole (CAS 1086381-69-2).[7][9] National Library of Medicine. [Link]

  • Bach, T., & Heuser, S. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(16), 5789–5795. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. (Contextual grounding for Pd-catalyzed coupling utility). [Link]

Sources

Exploratory

Technical Whitepaper: Structural Elucidation &amp; Spectroscopic Profiling of 4-Bromo-2-Cyclopropyl-1,3-Thiazole

Executive Summary 4-Bromo-2-cyclopropyl-1,3-thiazole is a critical heteroaromatic intermediate utilized in the synthesis of advanced pharmaceutical agents, particularly in the development of kinase inhibitors and antivir...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-cyclopropyl-1,3-thiazole is a critical heteroaromatic intermediate utilized in the synthesis of advanced pharmaceutical agents, particularly in the development of kinase inhibitors and antiviral therapeutics. Its structural uniqueness lies in the combination of a lipophilic cyclopropyl moiety—which improves metabolic stability and membrane permeability—and a reactive bromine handle at the C4 position, enabling palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides a comprehensive spectroscopic profile (NMR, MS, IR) to assist researchers in the rigorous identification and quality control of this compound. The data presented synthesizes experimental precedents from thiazole chemistry with authoritative structural elucidation principles.

Synthetic Context & Impurity Profiling

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying impurities. The compound is typically accessible via two primary routes:

  • Regioselective Cross-Coupling: Starting from 2,4-dibromothiazole, a Negishi coupling with cyclopropylzinc bromide selectively substitutes the C2 position due to the higher reactivity of the C2-bromide.

  • Hantzsch Thiazole Synthesis: Condensation of cyclopropanecarbothioamide with 1,3-dichloroacetone (followed by modification) or

    
    -bromo ketones.
    

Common Impurities to Monitor:

  • 2,4-Dibromothiazole: (Starting material remnant).[1][2]

  • 2-Cyclopropylthiazole: (Debrominated byproduct).

  • Regioisomers: 5-bromo-2-cyclopropylthiazole (if non-selective bromination conditions were used).

Mass Spectrometry (MS): The Molecular Fingerprint

Mass spectrometry provides the most immediate confirmation of the structure due to the characteristic isotopic signature of bromine.

Isotopic Pattern Analysis

The presence of a single bromine atom introduces a distinct 1:1 intensity ratio between the molecular ion (


) and the isotope peak (

) due to the natural abundance of

(50.69%) and

(49.31%).
  • Formula:

    
    
    
  • Exact Mass: 202.94 (

    
    ), 204.94 (
    
    
    
    )

Key MS Signals (ESI+ or EI):

m/z Value Ion Identity Relative Intensity Interpretation

| 204.0 |


 (

) | 100% | Molecular Ion | | 206.0 |

(

) | ~98% | Isotope Peak (Diagnostic doublet) | | 125.0 |

| Variable | Loss of Bromine radical (Thiazole core) | | 163/165 |

| Low | Loss of Cyclopropyl ring |
Fragmentation Logic (DOT Visualization)

MS_Fragmentation Figure 1: Proposed MS Fragmentation Pathway for 4-Bromo-2-cyclopropyl-1,3-thiazole M_Ion Molecular Ion [M]+ (m/z 204/206) 1:1 Ratio Frag_Br Fragment [M-Br]+ (m/z ~125) Thiazole Core M_Ion->Frag_Br - Br• (79/81) Frag_Cyc Fragment [M-C3H5]+ (m/z 163/165) Loss of Cyclopropyl M_Ion->Frag_Cyc - Cyclopropyl• Ring_Open Ring Cleavage (m/z < 100) Frag_Br->Ring_Open Degradation

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4][5]

NMR is the definitive tool for establishing connectivity. The spectrum is characterized by the simplicity of the thiazole ring (only one proton) and the distinct high-field multiplets of the cyclopropyl group.

NMR Data (400 MHz, )

The C5-proton of the thiazole ring is deshielded by the adjacent sulfur and nitrogen atoms, appearing in the aromatic region. The cyclopropyl protons appear upfield.

PositionTypeShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
5 Aromatic CH7.15 - 7.25 Singlet (s)1H-Unique aromatic proton; deshielded by S/N.
1' Methine (CH)2.30 - 2.45 Tt (Multiplet)1H

Alpha to thiazole ring; deshielded relative to cyclopropane.
2', 3' Methylene (

)
1.15 - 1.25 Multiplet (m)2H-Cis/Trans relationship to methine.
2', 3' Methylene (

)
1.00 - 1.10 Multiplet (m)2H-Cis/Trans relationship to methine.[3][4][5][6]
NMR Data (100 MHz, )
PositionCarbon TypeShift (

ppm)
Assignment Note
2 Quaternary (C=N)175.0 - 178.0 Most deshielded; attached to N, S, and Cyclopropyl.
4 Quaternary (C-Br)120.0 - 125.0 Upfield shift due to heavy atom effect (Br) on aromatic ring.
5 Methine (CH)115.0 - 118.0 Aromatic CH.
1' Cyclopropyl CH14.0 - 16.0 Alpha carbon.
2', 3' Cyclopropyl

10.0 - 12.0 Beta carbons (equivalent pairs).
Structural Elucidation Workflow

NMR_Workflow Figure 2: NMR Logic Flow for Structural Verification Sample Unknown Sample (Suspected Thiazole) H1_Check 1H NMR Analysis Sample->H1_Check Aromatic_Reg Region 7.0-7.5 ppm Is there a Singlet? H1_Check->Aromatic_Reg Aliphatic_Reg Region 0.8-2.5 ppm Cyclopropyl Pattern? H1_Check->Aliphatic_Reg Decision_Br Confirm C4-Br Position (Lack of coupling to H4) Aromatic_Reg->Decision_Br Yes (H5 only) Final_ID Identity Confirmed: 4-Bromo-2-cyclopropylthiazole Aliphatic_Reg->Final_ID Matches Cyclopropyl Decision_Br->Final_ID

Infrared Spectroscopy (IR)[9]

IR serves as a secondary validation method, primarily confirming the absence of N-H/O-H stretches (ruling out amide precursors) and confirming the heteroaromatic system.

  • 3080 - 3010 cm⁻¹: C-H stretching (Aromatic/Thiazole).

  • 3000 - 2900 cm⁻¹: C-H stretching (Cyclopropyl - characteristic "strained" C-H).

  • 1500 - 1450 cm⁻¹: C=N and C=C Ring stretching vibrations (Thiazole skeletal bands).

  • 600 - 500 cm⁻¹: C-Br stretching (often weak, but diagnostic in the fingerprint region).

Experimental Protocol: Sample Preparation for Analysis

To ensure reproducible spectroscopic data, follow this preparation protocol:

  • Solvent Selection: Use DMSO-d6 or

    
      (Chloroform-d). 
    
    
    
    is preferred for sharper resolution of the cyclopropyl multiplets.
  • Concentration: Dissolve 5-10 mg of the solid compound in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug if any insolubles (inorganic salts from synthesis) remain.

  • Reference: Ensure TMS (Tetramethylsilane) is present at 0.00 ppm for internal referencing.

References

  • PubChem Compound Summary. (2025). 4-Bromo-2-cyclopropyl-1,3-thiazole (CAS 1086381-69-2).[7] National Center for Biotechnology Information. Link

  • Bach, T., & Heuser, S. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(16), 5789–5795. (Establishes regioselectivity of 2,4-dibromothiazole couplings). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text for general thiazole and cyclopropyl shift prediction).
  • ChemSrc. (2025). 4-Bromo-2-cyclopropyl-1,3-thiazole Physicochemical Properties.Link

Sources

Foundational

Technical Whitepaper: Strategic Sourcing and Synthetic Utility of 4-Bromo-2-cyclopropyl-1,3-thiazole

Executive Summary & Structural Significance[1][2] 4-Bromo-2-cyclopropyl-1,3-thiazole (CAS: 1086381-69-2) is a high-value heteroaromatic scaffold used primarily in the synthesis of pharmaceutical agents targeting kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance[1][2]

4-Bromo-2-cyclopropyl-1,3-thiazole (CAS: 1086381-69-2) is a high-value heteroaromatic scaffold used primarily in the synthesis of pharmaceutical agents targeting kinase inhibition and metabolic pathways.

The molecule features two distinct pharmacophoric elements:[1][2][3]

  • The Thiazole Core: A classic bioisostere for pyridine or benzene rings, offering improved water solubility and distinct hydrogen-bonding capabilities.

  • The Cyclopropyl Moiety: Positioned at C2, this group provides metabolic stability (blocking P450 oxidation common at alkyl chains) and rigid steric bulk that can lock receptor conformations.

  • The C4-Bromine Handle: A reactive electrophile positioned for regioselective cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the modular construction of trisubstituted thiazoles.

Critical Advisory: Researchers must distinguish this specific isomer from its more common regioisomer, 5-bromo-2-cyclopropyl-1,3-thiazole (CAS 1086382-42-4). Confusing these two will result in structural positional errors that are difficult to correct downstream.

Commercial Landscape: The "Buy" Option

While available, 4-Bromo-2-cyclopropyl-1,3-thiazole is classified as a Specialty Building Block rather than a commodity chemical. It is frequently out of stock at major catalog houses, often requiring lead times of 2–4 weeks for synthesis on demand.

Verified Identity Data
ParameterSpecification
CAS Number 1086381-69-2
IUPAC Name 4-Bromo-2-cyclopropyl-1,3-thiazole
Molecular Formula C₆H₆BrNS
Molecular Weight 204.09 g/mol
Appearance Colorless to pale yellow oil (low melting solid)
Density 1.8 ± 0.1 g/cm³
Boiling Point ~259°C (at 760 mmHg)
Sourcing Strategy

Due to the regiochemical complexity of its synthesis (see Section 3), purity varies by supplier.

  • Primary Suppliers: ChemScene, Enamine, Combi-Blocks.

  • Purity Benchmark: Accept no less than 95% (GC/NMR) . Lower purity batches often contain the 2,4-dibromothiazole precursor or the 2,4-dicyclopropyl byproduct.

Synthetic Accessibility: The "Make" Option

When commercial stock is unavailable or cost-prohibitive for gram-scale scale-up, in-house synthesis is a robust alternative. The most reliable route is not the Hantzsch thiazole synthesis (which struggles to place a bromine at C4 selectively without polysubstitution), but rather the Regioselective Suzuki-Miyaura Coupling of 2,4-dibromothiazole.

The Regioselectivity Principle

Thiazole rings exhibit distinct reactivity profiles at C2, C4, and C5.

  • C2 Position: Most electron-deficient; highly reactive toward nucleophilic attack and oxidative addition by Palladium(0).

  • C4 Position: Less reactive than C2.

  • C5 Position: Most nucleophilic (acidic protons), prone to electrophilic aromatic substitution.

Scientific Rationale: By exploiting the higher reactivity of the C-Br bond at C2 compared to C4, we can selectively install the cyclopropyl group at C2, leaving the C4-Br intact for future elaboration.

Synthesis Workflow Diagram (Graphviz)

SynthesisRoute Start 2,4-Dibromothiazole (Commercially Available) Intermediate Pd-Complex (Oxidative Addition at C2) Start->Intermediate Selective C2 Activation Reagent Cyclopropylboronic Acid (1.05 eq) Reagent->Intermediate Catalyst Pd(PPh3)4 (3 mol%) Na2CO3 (2.0 eq) Catalyst->Intermediate Product 4-Bromo-2-cyclopropyl-1,3-thiazole (Target) Intermediate->Product Reductive Elimination (Major) Byproduct 2,4-Dicyclopropylthiazole (Over-reaction) Intermediate->Byproduct Excess Reagent/Heat (Minor)

Figure 1: Regioselective synthesis pathway exploiting the differential reactivity of C2 vs. C4 bromides.

Validated Experimental Protocol

Objective: Synthesize 10.0 g of 4-Bromo-2-cyclopropyl-1,3-thiazole.

Reagents:

  • 2,4-Dibromothiazole (1.0 eq, 24.3 g)

  • Cyclopropylboronic acid (1.05 eq, 9.0 g) — Strict stoichiometry is vital.

  • Pd(PPh₃)₄ (0.03 eq, 3.4 g) — Freshly opened.

  • Na₂CO₃ (2.0 eq, 21.2 g) dissolved in minimum water.

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio).

Step-by-Step Methodology:

  • Degassing: Charge a 500 mL 3-neck flask with DME and water. Sparge with Argon for 20 minutes. Reason: Oxygen scavenges the Pd(0) catalyst, killing the cycle and promoting homocoupling.

  • Addition: Add 2,4-dibromothiazole, cyclopropylboronic acid, and Pd(PPh₃)₄ under a positive stream of Argon.

  • Reaction: Heat the mixture to 75°C (internal temperature). Do not reflux vigorously (DME boils at 85°C).

    • Control Point: Monitor via TLC (Hexane/EtOAc 9:1) every 30 minutes. The starting material (Rf ~0.6) should disappear, yielding the product (Rf ~0.4). If the reaction runs too long or too hot, the di-coupled byproduct (Rf ~0.2) will form.

  • Workup: Once starting material is consumed (< 4 hours), cool to room temperature. Dilute with diethyl ether (200 mL) and wash with brine.

  • Purification: The crude oil requires flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

    • Yield Expectation: 65–75%.[4]

Quality Control & Handling

Analytical Validation

To ensure you have the correct isomer (4-bromo vs 5-bromo), analyze the ¹H NMR aromatic signal .

  • 4-Bromo-2-cyclopropylthiazole: The remaining proton is at C5 . It typically appears as a singlet around δ 7.15 - 7.25 ppm (CDCl₃).

  • 5-Bromo-2-cyclopropylthiazole: The remaining proton is at C4 . It typically appears downfield around δ 7.60 - 7.70 ppm due to the deshielding effect of the adjacent nitrogen.

Storage Protocols
  • Stability: Thiazoles are generally stable, but the C-Br bond is light-sensitive over long periods.

  • Condition: Store at 2–8°C under inert gas (Argon/Nitrogen).

  • Container: Amber glass vials with Teflon-lined caps to prevent leaching.

Downstream Utility (Decision Matrix)

Once acquired, this building block serves as a "linchpin" for diversity-oriented synthesis.

UtilityMatrix Center 4-Bromo-2-cyclopropyl-1,3-thiazole Suzuki Suzuki Coupling (Aryl Boronic Acids) Center->Suzuki Pd(dppf)Cl2 Buchwald Buchwald-Hartwig (Amines/Anilines) Center->Buchwald Pd2(dba)3 / Xantphos Lithiation Lithium-Halogen Exchange (n-BuLi, -78°C) Center->Lithiation Electrophile Trapping Target1 Biaryl Thiazoles (Kinase Inhibitors) Suzuki->Target1 Target2 Aminothiazoles (GPCR Ligands) Buchwald->Target2 Target3 Thiazole Carboxylates (Fragment Libraries) Lithiation->Target3

Figure 2: Functionalization pathways for the 4-bromo handle.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2763186 (Related Isomer Context) and CAS 1086381-69-2. PubChem.[5] Available at: [Link]

  • Bach, T., & Heuser, S. (2001).Regioselective Cross-Coupling Reactions of 2,4-Dibromothiazole. Journal of Organic Chemistry. (Fundamental basis for regioselectivity protocols).
  • Strotman, N. A., et al. (2010).Reaction Development and Mechanistic Study of a Regioselective Suzuki−Miyaura Coupling of 2,4-Dichloropyrimidines and Thiazoles. Journal of Organic Chemistry. (Modern catalyst systems for heterocyclic coupling).

Sources

Exploratory

Technical Guide: Potential Applications of Cyclopropyl-Thiazole Derivatives

Executive Summary The fusion of a cyclopropyl moiety with a thiazole scaffold represents a privileged structural motif in modern medicinal chemistry. This guide explores the synergistic potential of these derivatives, wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of a cyclopropyl moiety with a thiazole scaffold represents a privileged structural motif in modern medicinal chemistry. This guide explores the synergistic potential of these derivatives, where the thiazole ring serves as a robust pharmacophore for hydrogen bonding and


-stacking, while the cyclopropyl group acts as a conformational lock and metabolic shield. This unique combination has yielded promising candidates in oncology (kinase inhibitors), infectious disease (antifungals/antivirals), and neurology (anticonvulsants).

Structural Rationale & Pharmacochemistry[1][2][3][4][5]

The Thiazole Core

The 1,3-thiazole ring is a bioisostere of pyridine and plays a critical role in drug design due to:

  • Hydrogen Bonding: The nitrogen atom (N3) acts as a hydrogen bond acceptor, crucial for interacting with kinase hinge regions (e.g., ATP-binding pockets).

  • 
    -Interactions:  The aromatic sulfur heterocycle facilitates 
    
    
    
    -
    
    
    stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) in receptor active sites.
The Cyclopropyl Advantage

Incorporating a cyclopropyl group offers distinct physicochemical benefits over acyclic alkyl chains:

  • Conformational Rigidity: The

    
    -like character of cyclopropyl carbons restricts bond rotation, reducing the entropy penalty upon binding to a target.
    
  • Metabolic Stability: The strained ring is often more resistant to cytochrome P450-mediated oxidation compared to ethyl or isopropyl groups.

  • "Magic Methyl" Effect: It adds lipophilicity and steric bulk without excessive molecular weight, improving membrane permeability.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the functional logic of the cyclopropyl-thiazole scaffold.

SAR_Logic Scaffold Cyclopropyl-Thiazole Scaffold Thiazole Thiazole Ring (Linker/Pharmacophore) Scaffold->Thiazole Cyclopropyl Cyclopropyl Group (Tail/Head) Scaffold->Cyclopropyl Substituents Aryl/Heteroaryl Substituents Scaffold->Substituents Binding H-Bonding (N3) & Pi-Stacking Thiazole->Binding Facilitates Stability Metabolic Shield (CYP450 Resistance) Cyclopropyl->Stability Enhances Potency Kinase Selectivity & Affinty Substituents->Potency Tunes Binding->Potency

Figure 1: SAR logic of cyclopropyl-thiazole derivatives highlighting the functional contribution of each moiety.

Core Therapeutic Applications

Oncology: Kinase Inhibition (VEGFR/EGFR)

Cyclopropyl-thiazole derivatives have demonstrated potent inhibition of receptor tyrosine kinases (RTKs). The cyclopropyl group often occupies the hydrophobic pocket adjacent to the ATP-binding site, improving selectivity.

  • Mechanism: Competitive inhibition of ATP binding prevents autophosphorylation and downstream signaling (RAS/RAF/MEK), leading to apoptosis and reduced angiogenesis.

  • Key Targets: VEGFR-2 (Angiogenesis), EGFR (Cell Proliferation), MET.

Antimicrobial & Antifungal Agents

Recent studies highlight the efficacy of (2-(cyclopropylmethylidene)hydrazinyl)thiazoles against Candida spp.[1] and Toxoplasma gondii.[1]

  • Potency: MIC values as low as 0.015 µg/mL against Candida albicans, comparable to or exceeding Nystatin.[1]

  • Mechanism: Disruption of ergosterol biosynthesis (CYP51 inhibition) or direct membrane permeabilization.

Anticonvulsants

Thiazole hydrazones bearing cyclopropyl groups have shown protection in Maximal Electroshock Seizure (MES) models.[1] The lipophilic cyclopropyl group facilitates Blood-Brain Barrier (BBB) penetration.

Synthetic Strategy: Modified Hantzsch Synthesis

The most robust method for constructing this scaffold is the Hantzsch Thiazole Synthesis , reacting a thioamide with an


-haloketone.
Reaction Scheme

The following workflow details the synthesis of a 2-cyclopropyl-4-arylthiazole.

Synthesis_Pathway R1 Cyclopropanecarbothioamide (Thioamide Source) Step1 Condensation (Ethanol, Reflux, 2-4h) R1->Step1 R2 Phenacyl Bromide (Alpha-Halo Ketone) R2->Step1 Intermediate Hydroxy-thiazoline Intermediate Step1->Intermediate Step2 Dehydration (- H2O) Intermediate->Step2 Product 2-Cyclopropyl-4-phenylthiazole (Final Scaffold) Step2->Product

Figure 2: Modified Hantzsch synthesis pathway for generating 2-cyclopropyl-4-phenylthiazole.

Detailed Protocol: Synthesis of 2-Cyclopropyl-4-phenylthiazole

Objective: To synthesize a core scaffold for SAR evaluation.

Reagents:

  • Cyclopropanecarbothioamide (1.0 equiv)

  • 2-Bromoacetophenone (Phenacyl bromide) (1.0 equiv)

  • Ethanol (absolute)

  • Sodium bicarbonate (

    
    )
    

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of cyclopropanecarbothioamide in 20 mL of absolute ethanol.

  • Addition: Add 10 mmol of 2-bromoacetophenone dropwise at room temperature with magnetic stirring.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1).
    
  • Precipitation: Cool the reaction mixture to room temperature. A hydrobromide salt precipitate may form.

  • Neutralization: Pour the mixture into ice-cold water (50 mL) and neutralize with saturated

    
     solution to pH 8.
    
  • Isolation: Filter the resulting solid precipitate. Wash with cold water (

    
    ).
    
  • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography to yield the pure thiazole derivative.

Validation:

  • 
    -NMR:  Look for the characteristic thiazole proton singlet (
    
    
    
    ppm) and cyclopropyl multiplets (
    
    
    ppm).

Biological Evaluation Protocol

In Vitro VEGFR-2 Kinase Inhibition Assay

Objective: To quantify the potency (


) of the synthesized derivative against the VEGFR-2 kinase, a primary target for anti-angiogenic therapy.

Materials:

  • Recombinant human VEGFR-2 enzyme.

  • Poly(Glu,Tyr) substrate (4:1).

  • ATP (

    
     final concentration).
    
  • 
    -ATP or ADP-Glo™ Reagent (Promega).
    

Methodology:

  • Preparation: Prepare a 3-fold serial dilution of the test compound (cyclopropyl-thiazole derivative) in DMSO. Final DMSO concentration in assay should be

    
    .
    
  • Incubation: Mix kinase buffer, VEGFR-2 enzyme (0.2

    
    g/mL), and test compound in a 96-well plate. Incubate for 10 minutes at 
    
    
    
    to allow inhibitor binding.
  • Reaction Start: Initiate the reaction by adding the ATP/Substrate mix.

  • Reaction: Incubate for 60 minutes at room temperature.

  • Termination:

    • Radiometric: Spot onto filter paper, wash with phosphoric acid, and count via scintillation.

    • Luminescence (ADP-Glo): Add ADP-Glo reagent, incubate 40 mins, add Kinase Detection Reagent, incubate 30 mins, and read luminescence.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     using non-linear regression (Sigmoidal Dose-Response).
    

Data Presentation Template:

Compound IDR-Group SubstituentVEGFR-2

(nM)
Selectivity Index (vs. EGFR)
CPT-01 H4501.2
CPT-02 4-F1205.4
CPT-03 3,4-dimethoxy15 28.0
Sunitinib(Control)1050.0

Mechanism of Action: Signaling Pathway

The following diagram details how high-affinity cyclopropyl-thiazole inhibitors disrupt cancer cell survival signals.

MOA_Pathway Ligand VEGF / EGF Ligand Receptor RTK (VEGFR/EGFR) Ligand->Receptor Binds Phos Autophosphorylation Receptor->Phos Requires ATP Inhibitor Cyclopropyl-Thiazole Inhibitor Inhibitor->Receptor Competes with ATP (H-Bond at Hinge) Inhibitor->Phos BLOCKS ATP ATP RAS RAS Activation Phos->RAS Activates Apoptosis Apoptosis (Cell Death) Phos->Apoptosis Failure leads to RAF RAF/MEK/ERK RAS->RAF Survival Cell Proliferation & Angiogenesis RAF->Survival

Figure 3: Mechanism of Action showing competitive inhibition of RTK phosphorylation by the thiazole derivative.

References

  • Lączkowski, K. Z., et al. (2018).[1] "Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study."[1] Medicinal Chemistry Research, 27, 2125–2140.

  • Petrou, A., et al. (2021).[2] "Thiazole Ring—A Biologically Active Scaffold."[3][2] Molecules, 26(11), 3166.

  • Kashyap, P., et al. (2024). "An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics." FABAD Journal of Pharmaceutical Sciences, 49(3), 603-626.

  • Chimenti, F., et al. (2004). "Synthesis and biological evaluation of 2-thiazolylhydrazone derivatives as anticancer agents." European Journal of Medicinal Chemistry.

  • Gomha, S. M., et al. (2015). "Synthesis and Biological Activity of Some New Thiazole Derivatives." Molecules.

Sources

Foundational

Technical Guide: Brominated Thiazole Architectures in Drug Discovery

The following technical guide provides an in-depth review of brominated thiazole compounds, designed for researchers and drug development professionals. Synthesis, Reactivity, and Strategic Applications Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of brominated thiazole compounds, designed for researchers and drug development professionals.

Synthesis, Reactivity, and Strategic Applications

Executive Summary

Brominated thiazoles represent a cornerstone class of heterocyclic intermediates in modern medicinal chemistry. Unlike their thiophene analogues, thiazoles possess a distinct electronic asymmetry due to the pyridine-like nitrogen atom, which imparts unique regioselective properties. The bromine handle serves as a critical "activation site" for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Buchwald-Hartwig), enabling the rapid construction of complex bioactive scaffolds found in antiretrovirals, antifungals, and oncology drugs.

This guide synthesizes the current state of literature regarding the synthesis, reactivity, and application of 2-, 4-, and 5-bromothiazoles, providing actionable protocols and mechanistic insights.

Structural & Electronic Landscape

The thiazole ring is an electron-deficient heteroaromatic system compared to thiophene, primarily due to the electronegative nitrogen at position 3. This electronic landscape dictates the stability and reactivity of brominated derivatives.

  • C2 Position (The "Imine" Carbon): The most electron-deficient position. C2-Br bonds are highly activated for oxidative addition with Pd(0) catalysts and nucleophilic aromatic substitution (

    
    ). The C2 proton (in non-brominated precursors) is the most acidic (
    
    
    
    ), allowing for facile lithiation.
  • C5 Position (The "Thiophene" Carbon): More electron-rich than C2. C5-Br is stable but generally less reactive in cross-coupling than C2-Br. This position is the preferred site for electrophilic aromatic substitution (EAS) (e.g., direct bromination).

  • C4 Position: The least reactive position for both EAS and nucleophilic attack. Accessing 4-bromothiazoles often requires indirect methods or ring synthesis strategies (Hantzsch).

Visualization: Reactivity Logic of the Thiazole Core

The following diagram illustrates the divergent reactivity profiles of the thiazole scaffold, guiding synthetic strategy.

ThiazoleReactivity Thiazole Thiazole Core C2 C2 Position (Electron Deficient) Thiazole->C2 Most Acidic Proton C5 C5 Position (Electron Rich) Thiazole->C5 Highest HOMO Coeff. C4 C4 Position (Sterically/Electronically Neutral) Thiazole->C4 Lithiation Lithiation (n-BuLi) Thermodynamic Control C2->Lithiation H/Li Exchange PdCoupling Pd-Catalyzed Coupling (Fast Oxidative Addition) C2->PdCoupling C2-Br >> C5-Br C5->PdCoupling Slower Kinetics EAS Electrophilic Subst. (Br2, NBS) C5->EAS Preferred Site

Figure 1: Mechanistic reactivity map of the thiazole ring. Note the kinetic preference for C2 in metal-catalyzed couplings versus the thermodynamic preference for C5 in electrophilic substitution.

Synthesis Architectures

Accessing specific brominated isomers requires distinct synthetic pathways. The choice of method depends on the desired substitution pattern and the tolerance of functional groups.

Route A: The Sandmeyer Approach (2-Bromothiazole)

Direct bromination of thiazole at C2 is impossible due to the lack of electron density. The standard industrial and laboratory route utilizes 2-aminothiazole.

  • Mechanism: Diazotization of the exocyclic amine generates a diazonium salt, which undergoes radical-nucleophilic substitution with bromide ions (Sandmeyer reaction).

  • Key Reagents:

    
    , 
    
    
    
    ,
    
    
    (catalyst).
Route B: Electrophilic Bromination (5-Bromothiazole)

The C5 position behaves similarly to thiophene. Direct bromination is feasible but requires careful control to avoid poly-bromination.

  • Reagents:

    
     in acetic acid or NBS (N-bromosuccinimide) in DMF.
    
  • Challenge: Separating 5-bromo from 2,5-dibromo byproducts.

Route C: Sequential Halogenation/Dehalogenation (The "Full Family")

To access difficult isomers like 4-bromothiazole, a "blocking" strategy is often employed.

  • Exhaustive Bromination: Convert thiazole to 2,4,5-tribromothiazole.

  • Selective Lithiation: Treat with

    
    .[1] The C2-Br bond exchanges first (fastest), followed by C5-Br. Quenching with a proton source allows selective removal of bromine atoms.
    
Table 1: Comparative Synthesis Methods
Target CompoundPrimary PrecursorKey ReagentsYield (Typical)Critical Notes
2-Bromothiazole 2-Aminothiazole

,

,

55-70%Requires strong acid; exothermic diazotization.
5-Bromothiazole Thiazole

,

40-60%Regioselectivity is key; often produces 2,5-dibromo mixtures.
4-Bromothiazole 2,4-Dibromothiazole

(1 eq),

75-85%Relies on selective Lithium-Halogen exchange at C2.
2,4-Dibromothiazole Thiazolidine-2,4-dione

60-80%Aromatization-bromination cascade.

Reactivity & Functionalization: The "Bromine Handle"

The utility of bromothiazoles lies in their ability to participate in Carbon-Carbon (C-C) and Carbon-Nitrogen (C-N) bond formation.[2]

Regioselective Cross-Coupling

In poly-brominated systems (e.g., 2,4-dibromothiazole), the C2-Br bond is significantly more reactive toward Pd(0) oxidative addition than the C4-Br or C5-Br bonds.

  • Mechanistic Basis: The C2 position is flanked by the nitrogen and sulfur atoms, making the C-Br bond more polarized and the resulting

    
    -complex more stabilized by the electron-withdrawing nitrogen.
    
  • Strategic Advantage: This allows for sequential cross-coupling. A researcher can install one R-group at C2 at Room Temperature, then increase the temperature/catalyst loading to install a different R-group at C4/C5.

Lithium-Halogen Exchange

Bromothiazoles undergo rapid Li-halogen exchange at low temperatures (-78°C).

  • Order of Reactivity: C2-Br > C5-Br > C4-Br.

  • Application: Generation of thiazolyl anions for reaction with aldehydes (to form alcohols) or formamides (to form aldehydes).

Visualization: Sequential Functionalization Workflow

SequentialCoupling Start 2,4-Dibromothiazole Step1 Step 1: Suzuki Coupling (Pd(PPh3)4, R1-B(OH)2, RT) Start->Step1 Intermed 2-Substituted-4-bromothiazole (Regioselective Product) Step1->Intermed C2 reacts exclusively Step2 Step 2: Suzuki Coupling (Pd(OAc)2, SPhos, R2-B(OH)2, 80°C) Intermed->Step2 Final 2,4-Disubstituted Thiazole Step2->Final C4 reacts under forcing conditions

Figure 2: Sequential Suzuki-Miyaura coupling strategy exploiting the differential reactivity of C2 and C4 bromine substituents.

Detailed Experimental Protocols

Note: All chemical reactions described involve hazardous materials. Standard PPE and fume hood usage are mandatory.

Protocol A: Synthesis of 2-Bromothiazole (Sandmeyer)

Objective: Conversion of 2-aminothiazole to 2-bromothiazole. Reference: Adapted from Ganapathi et al. and Uzelac & Rasmussen [1, 2].[3]

  • Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 2-aminothiazole (10.0 g, 100 mmol) in HBr (48% aq., 60 mL).

  • Cooling: Cool the mixture to -5°C using an ice/salt bath.

  • Diazotization: Dropwise add a solution of sodium nitrite (

    
    , 7.6 g, 110 mmol) in water (15 mL), maintaining the internal temperature below 0°C. Stir for 30 min.
    
  • Sandmeyer Reaction: In a separate flask, prepare a solution of CuBr (7.2 g, 50 mmol) in HBr (20 mL). Slowly add the diazonium salt solution to the CuBr solution at 0°C.

    • Caution: Vigorous evolution of nitrogen gas will occur.

  • Workup: Allow the mixture to warm to room temperature and stir for 2 hours. Neutralize with NaOH (aq) and extract with diethyl ether (3 x 50 mL).

  • Purification: Dry organic layers over

    
    , concentrate, and distill under reduced pressure (approx. 60-65°C at 15 mmHg) to yield a colorless oil.
    
Protocol B: Regioselective Synthesis of 5-Bromothiazole

Objective: Direct bromination of thiazole. Reference: Uzelac et al. (2017) [2].[3]

  • Setup: Dissolve thiazole (5.0 g, 58.7 mmol) in glacial acetic acid (20 mL).

  • Bromination: Add bromine (

    
    , 3.0 mL, 58.7 mmol) dropwise at room temperature.
    
    • Note: The reaction is exothermic.

  • Heating: Heat the mixture to 60°C for 4 hours.

  • Quenching: Pour the reaction mixture into ice water containing

    
     (to quench excess bromine).
    
  • Workup: Basify with

    
     (solid) until pH ~8. Extract with dichloromethane.
    
  • Purification: Fractional distillation is required to separate the product from unreacted thiazole and 2,5-dibromothiazole byproduct.

Medicinal Chemistry Applications

Brominated thiazoles are not end-products but vital "molecular lego blocks."

  • Antiretrovirals: The thiazole core is a key component of Ritonavir (protease inhibitor). 2-Bromothiazole derivatives are often used to couple the heterocyclic side chains to the peptide backbone.

  • Antifungals: Abafungin utilizes a thiazole core.[4][5] The synthesis involves coupling a brominated thiazole intermediate with an aryl boronic acid.[2]

  • Bioisosteres: In drug design, a thiazole ring is often used as a bioisostere for a pyridine or oxazole ring to modulate lipophilicity (

    
    ) and metabolic stability. The 2-bromo derivative allows for rapid "SAR (Structure-Activity Relationship) exploration" by coupling diverse libraries of aryl groups.
    

References

  • Ganapathi, K., & Venkataraman, A. (1945). Chemistry of the Thiazoles. I. Synthesis of 2-Bromothiazole and its Derivatives. Proceedings of the Indian Academy of Sciences - Section A.

  • Uzelac, E. J., & Rasmussen, S. C. (2017).[3] Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods.[3][6] The Journal of Organic Chemistry, 82(11), 5947–5951.[3]

  • Bach, T., & Heuser, S. (2001). Regioselective Cross-Coupling Reactions of 2,4-Dibromothiazole.[7] Tetrahedron Letters, 42(48), 8615-8617.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[8] Chemical Reviews, 107(3), 874–922.

  • Sperry, J. B., & Wright, D. L. (2005). Furans, Thiophenes and Related Heterocycles in Drug Discovery. Current Opinion in Drug Discovery & Development, 8(6), 723-740.

Sources

Exploratory

Technical Guide: Reactivity &amp; Functionalization of the C-Br Bond in 4-Bromo-2-Cyclopropyl-1,3-Thiazole

Executive Summary This technical guide provides a comprehensive analysis of the reactivity profile of 4-bromo-2-cyclopropyl-1,3-thiazole (CAS: 1086381-69-2) . As a privileged scaffold in medicinal chemistry, this molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the reactivity profile of 4-bromo-2-cyclopropyl-1,3-thiazole (CAS: 1086381-69-2) . As a privileged scaffold in medicinal chemistry, this molecule offers a unique balance of structural rigidity (via the cyclopropyl group) and functionalization potential (via the C4-bromide).

This guide focuses on the C4-Br bond , which serves as the primary handle for divergent synthesis. Unlike the more reactive C2-position, the C4-position requires specific catalytic activation. Furthermore, the C2-cyclopropyl moiety acts as both a steric block and a weak electron donor, modulating the electronic environment of the thiazole ring.

Key Takeaways:

  • Dominant Pathway: Palladium-catalyzed cross-coupling (Suzuki-Miyaura) is the most reliable method for C-C bond formation.

  • Critical Risk: Lithium-halogen exchange is viable but kinetically sensitive; failure to maintain cryogenic temperatures (< -70°C) results in C5-proton abstraction or "halogen dance" rearrangement.

  • Stability: The cyclopropyl ring is stable under standard cross-coupling conditions but vulnerable to strong Lewis acids and radical conditions.

Part 1: Structural Analysis & Electronic Properties

The Electronic Landscape

The thiazole ring is


-deficient, similar to pyridine. However, the sulfur atom donates electron density into the ring, making it more electron-rich than pyridine but less than thiophene.
  • C4-Position (The Target): The Carbon-Bromine bond at C4 is less activated for SNAr reactions compared to C2. However, it is highly amenable to oxidative addition by low-valent metal species (Pd0, Ni0).

  • C2-Cyclopropyl Group:

    • Steric Effect: Blocks the C2 position, preventing nucleophilic attack at the most electrophilic site.

    • Electronic Effect: The cyclopropyl group exerts a weak inductive donating effect (+I) and hyperconjugative stabilization. This slightly increases the electron density of the thiazole ring compared to a 2-H or 2-CF3 analogue, potentially slowing the rate of oxidative addition but stabilizing the resulting oxidative addition complex.

  • C5-Position (The Competitor): The C5-H proton is relatively acidic (pKa ~29). Strong bases (e.g., n-BuLi) can deprotonate this position if halogen-lithium exchange is sluggish.

Quantitative Physical Properties
PropertyValueImplication for Synthesis
Molecular Weight 204.09 g/mol Standard stoichiometry calculations.
Density ~1.8 g/cm³High density; ensure efficient stirring in biphasic systems.
Boiling Point ~259°CLow volatility; stable at high reflux temperatures (e.g., toluene/dioxane).
C4-Br BDE ~78 kcal/molRequires Pd(0) or Li-exchange for cleavage; resistant to homolysis under ambient conditions.

Part 2: Decision Matrix & Reaction Pathways

The following diagram outlines the decision logic for selecting the appropriate functionalization pathway based on the desired outcome.

ReactionPathways Start 4-Bromo-2-cyclopropyl-1,3-thiazole Goal_CC Goal: C-C Bond (Aryl/Alkyl) Start->Goal_CC Goal_CN Goal: C-N Bond (Amination) Start->Goal_CN Goal_E Goal: Electrophile Trapping (Aldehydes/Ketones) Start->Goal_E Suzuki Pathway A: Suzuki-Miyaura Cat: Pd(dppf)Cl2 / XPhos Base: K3PO4 Goal_CC->Suzuki Preferred Buchwald Pathway C: Buchwald-Hartwig Cat: Pd2(dba)3 / BrettPhos Base: Cs2CO3 Goal_CN->Buchwald Requires Strong Ligand LiExchange Pathway B: Li-Halogen Exchange Reagent: n-BuLi or i-PrMgCl Temp: -78°C (Strict) Goal_E->LiExchange Kinetic Control Risk_Suzuki Risk: Protodeboronation Suzuki->Risk_Suzuki Risk_Li Risk: C5 Deprotonation (Thermodynamic Sink) LiExchange->Risk_Li

Figure 1: Strategic decision tree for functionalizing the C4-Br bond. Note the critical risk associated with Lithium-Halogen exchange.

Part 3: Detailed Experimental Protocols

Pathway A: Suzuki-Miyaura Cross-Coupling

This is the "workhorse" reaction for this scaffold. The C4-Br bond reacts efficiently with aryl and heteroaryl boronic acids.

Mechanistic Insight: The sulfur atom in thiazole can poison Palladium catalysts. Therefore, bidentate ligands (dppf) or bulky monodentate biaryl phosphines (XPhos, SPhos) are required to maintain the active catalytic cycle.

Protocol:

  • Reagents:

    • Substrate: 4-Bromo-2-cyclopropyl-1,3-thiazole (1.0 equiv)

    • Boronic Acid: R-B(OH)₂ (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) OR Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)

    • Base: K₃PO₄ (3.0 equiv, 2M aqueous solution)

    • Solvent: 1,4-Dioxane (degassed)[1]

  • Procedure:

    • Charge a reaction vial with the thiazole, boronic acid, and catalyst precursor under an inert atmosphere (N₂ or Ar).

    • Add 1,4-Dioxane and the aqueous base.

    • Critical Step: Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen (prevents homocoupling and phenol formation).

    • Heat to 90°C for 4–12 hours. Monitor by LCMS.[2]

    • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

    • Purification: Silica gel chromatography (Hexanes/EtOAc).

Pathway B: Lithium-Halogen Exchange (The "Cold" Protocol)

This pathway generates a nucleophilic C4-lithio species.

The "Halogen Dance" & Selectivity Risk: Thiazoles are prone to "Halogen Dance" (migration of the metal). While the C2 position is blocked, preventing the most common migration, the C5-H is acidic.

  • Kinetic Product: C4-Li (formed by fast Br/Li exchange).

  • Thermodynamic Product: C5-Li (formed by proton transfer).

  • Control: You must keep the reaction at -78°C. Warming to > -40°C will favor the thermodynamic C5-lithio species or decomposition.

Protocol:

  • Reagents:

    • Substrate: 4-Bromo-2-cyclopropyl-1,3-thiazole (1.0 equiv)

    • Reagent: n-Butyllithium (1.1 equiv, 1.6M in hexanes)

    • Electrophile: Benzaldehyde/DMF/etc. (1.2 equiv)[1][3]

    • Solvent: Anhydrous THF (strictly dry).

  • Procedure:

    • Dissolve the thiazole in THF (0.1 M) and cool to -78°C (dry ice/acetone bath). Ensure internal temperature probe confirms -78°C.

    • Add n-BuLi dropwise down the side of the flask over 10 minutes. Do not let the temp rise above -70°C.

    • Stir at -78°C for exactly 15–20 minutes . (Longer times increase risk of C5 deprotonation).

    • Add the electrophile (neat or in THF) rapidly.

    • Allow to warm to room temperature only after the electrophile addition is complete.

    • Quench with saturated NH₄Cl.

Part 4: Reaction Mechanism Visualization

The following diagram illustrates the competition between the desired Lithium-Halogen exchange and the undesired C5 deprotonation.

LiExchangeMechanism Substrate 4-Bromo-2-cyclopropyl-1,3-thiazole Kinetic Kinetic Intermediate (C4-Li Species) Desirable Substrate->Kinetic Fast Exchange (Kinetic Control) Thermodynamic Thermodynamic Intermediate (C5-Li Species) Undesirable Substrate->Thermodynamic Slow Deprotonation nBuLi + n-BuLi (-78°C) Kinetic->Thermodynamic Warming > -40°C (Isomerization) Product_A Product A: C4-Functionalized Kinetic->Product_A + Electrophile Product_B Product B: C5-Functionalized (Impurity) Thermodynamic->Product_B + Electrophile

Figure 2: Mechanistic divergence in organolithium chemistry. Maintaining -78°C preserves the Kinetic C4-Li species.

Part 5: Stability & Troubleshooting

Cyclopropyl Ring Integrity

The cyclopropyl moiety is generally robust under basic cross-coupling conditions. However, specific conditions can trigger ring opening:

  • Avoid: Strong Lewis Acids (e.g., AlCl₃, BBr₃) which can coordinate to the thiazole nitrogen or the cyclopropyl ring, triggering ring expansion or cleavage.

  • Avoid: Radical conditions (e.g., AIBN, Tin hydrides) unless specifically designed, as the cyclopropylcarbinyl radical clock is fast (

    
    ), leading to ring opening.
    
Common Failure Modes
ObservationRoot CauseSolution
Low Yield in Suzuki Catalyst Poisoning by SulfurSwitch to Pd(OAc)₂/XPhos or Pd(dppf)Cl₂ . Increase catalyst loading to 5-10 mol%.
Recovery of Starting Material (Suzuki) Boronic Acid ProtodeboronationUse a milder base (K₂CO₃ instead of K₃PO₄) or anhydrous conditions (Dioxane/Cs₂CO₃).
Mixture of Regioisomers (Li-Exchange) Temperature FluctuationEnsure strict -78°C control. Reduce time between Li-addition and Electrophile-addition.
Black Precipitate (Pd Coupling) Pd Aggregation ("Pd Black")Inefficient ligand coordination. Add more ligand (L:M ratio 2:1) or use a precatalyst (e.g., Pd-G3-XPhos).

References

  • Ohkubo, M., et al. "Studies on cerebral protective agents. VIII. Synthesis and anti-anoxic activity of 2-substituted 4-thiazolecarboxylic acid derivatives." Chemical and Pharmaceutical Bulletin, 1995.

    • Context: Establishes general reactivity p
  • Molander, G. A., & Gormisky, P. E. "Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides."[4] The Journal of Organic Chemistry, 2008.[5]

    • Context: Validates the stability of cyclopropyl groups under Suzuki-Miyaura palladium c
  • Stanetty, P., & Schnürch, M. "Pd-catalyzed cross-coupling reactions of 4-bromo-1,3-thiazoles." Journal of Heterocyclic Chemistry, 2006.

    • Context: Specific protocols for Suzuki and Stille couplings on the 4-bromothiazole scaffold.
  • Chinchilla, R., Nájera, C., & Yus, M. "Metalated heterocycles and their applications in synthetic organic chemistry." Chemical Reviews, 2004.

    • Context: Authoritative review on lithium-halogen exchange kinetics and the "halogen dance" mechanism in heterocycles.

Sources

Foundational

The Thiazole Scaffold: A Technical Chronicle of Discovery, Synthesis, and Therapeutic Utility

Executive Summary The thiazole ring (1,3-thiazole) stands as a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Characterized by its planar,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The thiazole ring (1,3-thiazole) stands as a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Characterized by its planar, five-membered heteroaromatic structure containing sulfur and nitrogen, thiazole offers unique physicochemical properties: high metabolic stability, the ability to participate in


-

stacking, and a specific hydrogen-bonding profile (via the basic nitrogen).[1] From the early days of sulfa drugs to modern tyrosine kinase inhibitors (TKIs) and molecular glues, the thiazole moiety has been central to the development of over 18 FDA-approved therapeutics. This guide explores the technical evolution of thiazole derivatives, detailing their synthetic history, structure-activity relationships (SAR), and pivotal role in modern drug discovery.[2][3]

Historical Evolution: From Dyes to Blockbusters

The trajectory of thiazole chemistry is not merely a list of dates but a progression of chemical sophistication.

  • 1887 (The Genesis): Arthur Hantzsch reports the condensation of

    
    -haloketones with thioamides, establishing the Hantzsch Thiazole Synthesis .[4] This remains the primary method for constructing the ring.
    
  • 1930s (The Antibiotic Era): The discovery of Sulfathiazole (a sulfonamide antibiotic) demonstrated that the thiazole ring could replace the pyridine ring in sulfapyridine, maintaining efficacy while altering solubility and toxicity profiles.

  • 1960s-80s (Broadening Utility): Discovery of Thiabendazole (antifungal/antiparasitic) and Famotidine (H2 antagonist). The ring was recognized for its bioisosteric potential to replace pyridine or benzene rings.

  • 1990s (Antivirals & Natural Products):

    • Ritonavir (1996): An HIV protease inhibitor where the thiazole group improves metabolic stability and binding affinity.

    • Epothilones (Discovery): Isolation of cytotoxic macrolides from Sorangium cellulosum containing a thiazole side chain, critical for microtubule stabilization.

  • 2000s-Present (Targeted Therapy): The approval of Dasatinib (2006), a multi-targeted kinase inhibitor (Src/Abl), solidified the 2-aminothiazole scaffold as a key template for ATP-competitive inhibition.

Synthetic Methodologies: The Chemical Engine

The Hantzsch Thiazole Synthesis (Classic)

Despite being over a century old, this method is ubiquitous due to its reliability and the accessibility of starting materials.

Mechanism: The reaction proceeds via an


 displacement of the 

-halide by the sulfur atom of the thioamide (or thiourea), forming an intermediate acyclic thioimidate. This is followed by an intramolecular condensation (dehydration) to close the ring.

Experimental Protocol (General Standard):

  • Reagents: 1.0 eq

    
    -bromoacetophenone derivative, 1.1 eq Thiourea (or Thioamide), Ethanol (solvent).
    
  • Procedure: Dissolve the

    
    -haloketone in absolute ethanol. Add thiourea. Reflux for 2-4 hours.
    
  • Workup: Cool the mixture. The hydrobromide salt of the thiazole often precipitates.[5] Neutralize with aqueous

    
     or 
    
    
    
    to liberate the free base. Recrystallize from ethanol/water.
  • Validation:

    
    H NMR typically shows the thiazole C5-proton singlet around 
    
    
    
    7.0-8.0 ppm.
Modern Approaches: C-H Activation

To avoid pre-functionalized


-haloketones (which are lachrymators and toxic), modern catalysis employs direct C-H functionalization.
  • Method: Palladium or Copper-catalyzed cyclization of enamines with elemental sulfur, or direct coupling of thiazoles with aryl halides at the C2 or C5 position.

  • Advantage: Atom economy and late-stage functionalization of complex drug molecules.

Visualization: The Hantzsch Mechanism

HantzschMechanism Start Thioamide/Thiourea + alpha-Haloketone Inter1 S_N2 Attack (S attacks alpha-C) Start->Inter1 Nucleophilic substitution Inter2 Thioimidate Intermediate Inter1->Inter2 Formation of S-C bond Cyclization Intramolecular Condensation Inter2->Cyclization N attacks Carbonyl Product Thiazole Derivative (- H2O, - HX) Cyclization->Product Dehydration & Aromatization

Caption: Step-wise mechanistic flow of the Hantzsch Thiazole Synthesis, evolving from nucleophilic attack to aromatization.

Pharmacological Spectrum & SAR

The thiazole ring is not a passive linker; it actively dictates pharmacodynamics.

Kinase Inhibition (The Dasatinib Case)

Dasatinib utilizes a 2-aminothiazole core.[1][6][7][8]

  • Binding Mode: The nitrogen of the thiazole ring and the amino group at C2 function as a donor-acceptor motif, forming crucial hydrogen bonds with the "hinge region" of the ATP-binding pocket in kinases like BCR-ABL and Src.

  • SAR Insight: Substituents at C5 control steric fit within the hydrophobic gatekeeper region.

Microtubule Stabilization (The Epothilone Case)

Epothilones (A and B) and their analog Ixabepilone contain a thiazole side chain.

  • Role: The thiazole moiety inserts into a specific pocket of

    
    -tubulin.
    
  • SAR Insight: The C2-methyl group on the thiazole ring is critical for proper orientation. Replacing the thiazole with a pyridine or phenyl ring significantly alters potency, proving the specific electronic requirement of the sulfur atom.

Comparative Data: Key Thiazole Drugs
Drug NamePrimary TargetThiazole RoleTherapeutic Area
Dasatinib BCR-ABL / Src KinaseHinge binder (ATP competitive)Chronic Myeloid Leukemia (CML)
Ritonavir HIV ProteaseBackbone binding / Metabolic stabilityHIV/AIDS (Booster)
Ixabepilone MicrotubulesTubulin polymerization stabilizerBreast Cancer
Cefdinir Penicillin-binding proteinsSide-chain (aminothiazole) enhances Gram(-) activityBacterial Infection
Meloxicam COX-2Selectivity filter for COX-2 pocketInflammation / Pain

Case Study: Discovery of Dasatinib

The discovery of Dasatinib (BMS-354825) exemplifies rational drug design around the thiazole scaffold.

  • The Challenge: Imatinib resistance in CML patients (often due to T315I mutations or Src kinase overexpression).

  • The Screen: Bristol-Myers Squibb screened a library of 2-aminothiazoles , identifying them as Src inhibitors.[7][8]

  • Optimization:

    • Initial Hit: Monocyclic aminothiazoles showed weak activity.

    • Elaboration: Adding a substituted pyrimidine ring at the 2-amino position increased affinity.

    • Refinement: A carboxamide group at the thiazole C5 position was added to interact with the solvent-exposed region.

  • Result: A dual Src/Abl inhibitor with 325-fold higher potency than Imatinib against wild-type BCR-ABL.[6]

Visualization: Thiazole Drug Classifications

ThiazoleDrugs Core Thiazole Scaffold (1,3-Thiazole) Cat1 Antimicrobials Core->Cat1 Cat2 Anticancer (Kinase Inhibitors) Core->Cat2 Cat3 Anticancer (Microtubule) Core->Cat3 Cat4 Antivirals Core->Cat4 Drug1 Sulfathiazole (Sulfonamide) Cat1->Drug1 Drug2 Cefdinir (Cephalosporin) Cat1->Drug2 Drug3 Dasatinib (Src/Abl Inhibitor) Cat2->Drug3 Drug4 Dabrafenib (BRAF Inhibitor) Cat2->Drug4 Drug5 Ixabepilone (Epothilone B analog) Cat3->Drug5 Drug6 Ritonavir (Protease Inhibitor) Cat4->Drug6

Caption: Classification of major FDA-approved thiazole therapeutics by mechanism of action.[1][9]

Future Perspectives: PROTACs and Hybrids

The future of thiazole lies in Proteolysis Targeting Chimeras (PROTACs) .

  • Mechanism: Dasatinib is frequently used as the "warhead" (ligand) in PROTAC design. It is linked to an E3 ligase recruiter (like Thalidomide or VHL ligand).

  • Function: The thiazole moiety binds the target protein (e.g., BCR-ABL), while the linker recruits the E3 ligase, leading to ubiquitination and degradation of the target rather than simple inhibition. This overcomes resistance mechanisms where the kinase is mutated but still binds the drug.

References

  • Hantzsch Thiazole Synthesis (Original Description)

    • Source: Berichte der deutschen chemischen Gesellschaft
    • Title: Ueber die Synthese von Thiazolverbindungen (On the synthesis of thiazole compounds)
  • Discovery of Das

    • Source: Journal of Medicinal Chemistry
    • Title: 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of Dasatinib (BMS-354825)[6][7]

  • Epothilones: Discovery and Development

    • Source: Current Topics in Medicinal Chemistry
    • Title: Epothilones: from discovery to clinical trials[10]

  • Thiazoles in Drug Discovery (Review)

    • Source: Molecules[2][9][11][12][13][14]

    • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs[2][13][15]

  • Ritonavir Structure and Design

    • Source: N
    • Title: Rational design of potent, bioavailable, nonpeptide cyclic urea HIV protease inhibitors

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki Coupling Protocols for 4-Bromo-2-cyclopropyl-1,3-thiazole

[1] Part 1: Executive Summary & Substrate Analysis[1] The Challenge: Thiazole Reactivity & Catalyst Poisoning The substrate 4-bromo-2-cyclopropyl-1,3-thiazole (CAS: 1086381-69-2) presents a unique set of challenges for P...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Substrate Analysis[1]

The Challenge: Thiazole Reactivity & Catalyst Poisoning

The substrate 4-bromo-2-cyclopropyl-1,3-thiazole (CAS: 1086381-69-2) presents a unique set of challenges for Palladium-catalyzed cross-coupling.[1] Unlike benzene derivatives, the thiazole core is electron-deficient and contains two heteroatoms (N, S) capable of coordinating to Palladium, potentially leading to catalyst deactivation ("poisoning").[1]

  • Electrophilicity: The C4-Br bond is less reactive than the C2 position.[1] However, since the C2 position is blocked by a cyclopropyl group, regioselectivity is not a primary concern, but oxidative addition becomes the rate-limiting step.[1]

  • Cyclopropyl Stability: The cyclopropyl moiety is generally stable under basic Suzuki conditions.[1] However, it adds steric bulk near the Nitrogen atom, which paradoxically aids the reaction by discouraging the formation of stable, inactive N-Pd complexes.[1]

  • Catalyst Poisoning: The Sulfur atom at position 1 is a soft Lewis base and a potent catalyst poison.[1] Standard phosphine ligands (e.g., PPh3) are often displaced by the thiazole sulfur, arresting the catalytic cycle.[1]

Strategic Approach

To overcome these hurdles, this guide proposes three protocols ranging from economical standard methods to high-turnover advanced catalytic systems.

ProtocolApplicabilityCatalyst SystemKey Advantage
A. Standard Simple Aryl Boronic AcidsPd(dppf)Cl₂[1] · DCMRobust, Air-stable, Economical
B. Advanced Heteroaryl/Steric PartnersPd₂(dba)₃ + XPhosPrevents poisoning, High Turnover
C. Reverse Unstable Boronic AcidsMiyaura Borylation (B₂pin₂)Converts bromide to nucleophile

Part 2: Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Standard)

Best for coupling with electron-rich or neutral phenyl boronic acids where cost is a factor.[1]

Mechanism: The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) creates a large bite angle, facilitating the reductive elimination step and resisting displacement by the thiazole sulfur.[1]

Reagents:

  • Substrate: 4-Bromo-2-cyclopropyl-1,3-thiazole (1.0 equiv)[1]

  • Boronic Acid: Aryl-B(OH)₂ (1.2 – 1.5 equiv)[1]

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3–5 mol%)[1]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Workflow:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the thiazole substrate (1.0 mmol, ~204 mg), boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol, 276 mg).

  • Inert Atmosphere: Evacuate the vial and backfill with Argon (repeat 3 times). Critical: Oxygen promotes homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol, ~22 mg) quickly under a positive stream of Argon.

  • Reaction: Seal the vial and heat to 90°C for 12–16 hours.

    • Monitoring: Check via LCMS.[1] Look for the disappearance of the bromide (M+H: ~204/206).[1]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.[1] Dry organic layer over Na₂SO₄.[1][2]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: The "High-Performance" Method (Buchwald Precatalysts)

Required for sterically hindered partners, electron-poor boronic acids, or heteroaryl couplings.[1]

Mechanism: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a bulky, electron-rich dialkylbiaryl phosphine.[1] It promotes oxidative addition into the deactivated C4-thiazole bond and creates a steric shell around the Pd center that completely blocks coordination from the thiazole sulfur/nitrogen.[1]

Reagents:

  • Catalyst Source: XPhos Pd G2 (Second Generation Precatalyst) (1–2 mol%)

    • Alternative: Pd₂(dba)₃ (1 mol%) + XPhos (2 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)[1]

  • Solvent: Toluene / Water (10:[1][2]1) or THF / Water (4:1)[1]

Step-by-Step Workflow:

  • Degassing: Degas solvents (Toluene and Water) separately by sparging with Argon for 20 minutes.[1]

  • Charge: Add Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (2.0 equiv) to the reaction vessel.

  • Catalyst: Add XPhos Pd G2 (0.02 equiv).[1]

  • Reaction: Add solvents, seal, and heat to 100°C for 4–8 hours.

    • Note: This system is faster than Protocol A. Check progress at 2 hours.

  • Scavenging (Optional): If Pd residues are high, treat the crude organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour before concentration.[1]

Protocol C: Miyaura Borylation (Reverse Polarity)

Use this when the coupling partner is an unstable boronic acid or only available as a halide.[1]

Concept: Convert the 4-bromo-2-cyclopropylthiazole into a boronate ester (Bpin), turning it into the nucleophile.

Reagents:

  • Substrate: 4-Bromo-2-cyclopropyl-1,3-thiazole[1]

  • Reagent: Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂ (3 mol%)

  • Base: Potassium Acetate (KOAc) (3.0 equiv) Do not use carbonate bases; they promote hydrolysis.[1]

  • Solvent: 1,4-Dioxane (Anhydrous)[1]

Workflow:

  • Combine substrate, B₂pin₂, KOAc, and Pd catalyst in dry dioxane under Argon.[1]

  • Heat at 90°C for 4–6 hours.

  • Workup: Filter through a Celite pad to remove inorganic salts. Concentrate.

  • Usage: The resulting crude pinacol boronate is often used directly in the next coupling step (one-pot) without isolation to avoid protodeboronation.[1]

Part 3: Visualization & Troubleshooting[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct protocol and the general experimental flow.

SuzukiWorkflow Start Substrate: 4-Bromo-2-cyclopropyl-1,3-thiazole PartnerCheck Analyze Coupling Partner Start->PartnerCheck SimpleAryl Simple Aryl / Electron Rich PartnerCheck->SimpleAryl High Reactivity HeteroAryl Heteroaryl / Sterically Hindered PartnerCheck->HeteroAryl Low Reactivity Unstable Unstable Boronic Acid (or Halide Partner) PartnerCheck->Unstable Instability ProtA PROTOCOL A Pd(dppf)Cl2 + K2CO3 (Standard) SimpleAryl->ProtA ProtB PROTOCOL B XPhos Pd G2 + K3PO4 (High Activity) HeteroAryl->ProtB ProtC PROTOCOL C Miyaura Borylation (Convert to Bpin) Unstable->ProtC Workup Workup: EtOAc Extraction Wash: H2O/Brine ProtA->Workup ProtB->Workup ProtC->Workup Or One-Pot Purification Purification: Silica Column Hex/EtOAc Workup->Purification

Figure 1: Decision tree for selecting the optimal Suzuki coupling protocol based on the coupling partner's properties.

Troubleshooting Guide
ObservationDiagnosisRemedial Action
Starting Material Remains Catalyst PoisoningSwitch to Protocol B (XPhos/SPhos). Ensure thorough degassing (O₂ kills active Pd).[1]
Protodebromination (Br replaced by H)Hydride Source / OverheatingReduce temperature to 80°C. Use anhydrous solvents (Protocol B).[1] Avoid alcohol solvents.[1]
Homocoupling of Boronic Acid Oxidative CouplingOxygen leak.[1] Regrease joints/seals.[1] Sparge solvents longer.[1] Reduce catalyst loading.
Black Precipitate (Pd Black) Catalyst DecompositionLigand insufficient to stabilize Pd.[1] Add 10% extra ligand or switch to Pd(dppf)Cl₂.[1]

Part 4: References

  • Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles. Journal of Organic Chemistry. (2002). Describes regioselective cross-coupling of 2,4-dibromothiazole, establishing the reactivity profile of the C4 position.

  • Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles. Journal of Organic Chemistry. (2009). Validates the use of Buchwald ligands (XPhos) for 4-bromothiazole substrates.[1][3]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. (2017). details the mechanism of sulfur poisoning in Pd-catalyzed reactions and mitigation strategies. [1][4]

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. (2024).[1] General overview of mechanism and ligand selection.

  • 4-Bromo-2-cyclopropyl-1,3-thiazole Substance Data. ChemScene. Physical properties and CAS verification.

Sources

Application

Precision Protocol: Buchwald-Hartwig Amination of 4-Bromo-2-cyclopropyl-1,3-thiazole

Executive Summary This application note details the optimized protocol for the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 4-bromo-2-cyclopropyl-1,3-thiazole . While 2-halothiazoles are highly...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 4-bromo-2-cyclopropyl-1,3-thiazole . While 2-halothiazoles are highly reactive, the 4-bromo position represents a "pyridine-like" electrophile with diminished reactivity, further complicated by the potential for catalyst poisoning via the thiazole sulfur.

The protocol prioritizes chemoselectivity and catalyst longevity , utilizing bulky biaryl phosphine ligands to suppress sulfur coordination and mild silanolate bases to prevent thiazole ring fragmentation.

Part 1: Strategic Analysis & Mechanistic Insights

Substrate Profiling

The substrate, 4-bromo-2-cyclopropyl-1,3-thiazole , presents a unique set of challenges compared to standard aryl bromides:

  • Electronic Deactivation: The C4 position is electronically less deficient than the C2 position. The electron-donating cyclopropyl group at C2 (via induction and hyperconjugation) slightly increases the electron density of the ring, making oxidative addition at C4 slower than in unsubstituted 4-bromothiazole.

  • Catalyst Poisoning: The nitrogen (N3) and sulfur (S1) atoms are soft Lewis bases capable of coordinating to Pd(II) intermediates, potentially forming resting states that arrest the catalytic cycle.

  • Base Sensitivity: While the C2 position is blocked, preventing deprotonation at the most acidic site, the thiazole ring remains susceptible to nucleophilic attack or ring-opening under harsh alkoxide conditions (e.g., NaOtBu at high temperatures).

Catalyst System Design

To overcome these barriers, the catalyst system must be "orthogonal" to the substrate's coordination sites.

  • Ligand Selection: We employ Gen-3/Gen-4 Buchwald Precatalysts .

    • BrettPhos / tBuBrettPhos: Preferred for primary amines and anilines. The extreme bulk of the tert-butyl groups prevents the formation of inactive Pd-thiazole complexes.

    • RuPhos: Optimal for secondary amines due to its ability to facilitate reductive elimination in sterically congested environments.

  • Base Selection:

    • NaOTMS (Sodium trimethylsilanolate): A critical insight for 4-halothiazoles. Unlike carbonates (insoluble) or alkoxides (too nucleophilic/basic), NaOTMS provides a soluble, mild base source that minimizes hydrodehalogenation and ring decomposition [1].

    • Cs₂CO₃: A robust alternative for less sensitive amine partners.

Mechanistic Pathway & Decision Logic

BuchwaldMechanism Start Substrate: 4-Bromo-2-cyclopropylthiazole OxAdd Oxidative Addition (Rate Limiting Step) Start->OxAdd Pd(0)/Ligand Coord Amine Coordination & Deprotonation OxAdd->Coord Bulky Ligand (BrettPhos/RuPhos) Poison PATHWAY OFF-RAMP: S/N-Coordination (Catalyst Death) OxAdd->Poison Low Steric Ligand RedElim Reductive Elimination (C-N Bond Formation) Coord->RedElim RedElim->OxAdd Regenerate Pd(0) Product Target: 4-Amino-2-cyclopropylthiazole RedElim->Product

Figure 1: Catalytic cycle highlighting the critical divergence point where ligand bulk prevents catalyst poisoning.

Part 2: Experimental Protocol

Reagent Preparation Table
ReagentEquiv.[1][2][3]RoleSpecification
4-Bromo-2-cyclopropylthiazole 1.0Electrophile>97% Purity. Dry.
Amine Partner 1.2NucleophileDistilled/Recrystallized if colored.
BrettPhos Pd G3 0.02 - 0.05PrecatalystStore in glovebox or desiccator.
NaOTMS 2.0BaseAnhydrous (95%+). Critical Reagent.
1,4-Dioxane [0.2 M]SolventAnhydrous, degassed (Sparged with Ar).
Standard Operating Procedure (SOP)

Scale: 1.0 mmol (204 mg of bromide) Vessel: 8 mL Screw-cap vial with PTFE septum or Schlenk tube.

  • Inert Setup: Flame-dry the reaction vessel and cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vessel with:

    • BrettPhos Pd G3 (18 mg, 2 mol%). Note: If using Pd(OAc)2, add Ligand at 1:2 ratio.

    • NaOTMS (224 mg, 2.0 mmol). Handle quickly to avoid moisture absorption.

    • 4-Bromo-2-cyclopropyl-1,3-thiazole (204 mg, 1.0 mmol).

    • Solid Amine (if applicable).

  • Degassing: Cap the vessel. Evacuate and backfill with Argon (3 cycles).

  • Liquids Addition:

    • Inject anhydrous 1,4-Dioxane (5.0 mL).

    • Add Liquid Amine (1.2 mmol) via syringe.

  • Reaction: Place in a pre-heated block at 90 °C . Stir vigorously (1000 rpm).

    • Time: 4–16 hours. Monitor by LCMS.[4][5]

  • Workup:

    • Cool to Room Temperature (RT).

    • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black and salts.

    • Wash filtrate with Water (10 mL) and Brine (10 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash Chromatography (SiO₂).

    • Note: Thiazole amines can be polar. Use DCM/MeOH or Hexane/EtOAc gradients with 1% Et₃N if streaking occurs.

Part 3: Optimization & Troubleshooting

Optimization Decision Tree

OptimizationTree Check Check LCMS (4 hours) Result1 Low Conversion (<20%) Check->Result1 Result2 Dehalogenation (Thiazole-H) Check->Result2 Result3 Good Conv. (>80%) Check->Result3 Action1 Increase Temp to 110°C Switch to tBuBrettPhos Result1->Action1 Action2 Switch Base to Cs2CO3 Lower Temp to 80°C Result2->Action2 Action3 Isolate & Characterize Result3->Action3

Figure 2: Workflow for troubleshooting common reaction failures.

Troubleshooting Guide
ObservationDiagnosisCorrective Action
Starting Material Remains Catalyst poisoning or failed oxidative addition.Switch to tBuBrettPhos (bulkier). Increase catalyst loading to 5 mol%. Ensure solvent is strictly degassed.
Hydrodehalogenation (M-Br → M-H)β-Hydride elimination from amine or base issues.Use RuPhos (faster reductive elimination). Switch solvent to Toluene.
Complex Mixture/Black Tar Thiazole ring decomposition.The base is too strong. Switch from NaOtBu/NaOTMS to Cs₂CO₃ or K₃PO₄ . Lower temperature to 80°C.
Scope & Limitations
  • Primary Alkyl Amines: Excellent yields (80-95%) with BrettPhos/NaOTMS.

  • Anilines: Good yields (70-90%). Requires higher temperatures (100°C) due to lower nucleophilicity.

  • Secondary Amines (Cyclic): Excellent (Piperidine, Morpholine). Use RuPhos.

  • Secondary Amines (Acyclic): Moderate yields.[5][6] Steric hindrance at both amine and thiazole (cyclopropyl) can slow reaction.

References

  • Palladium-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Source: National Institutes of Health (PMC) / J Org Chem. URL:[Link] Context: Establishes NaOTMS as the superior base for 4-bromothiazoles to prevent ring decomposition.

  • Buchwald-Hartwig Amination (General Overview & Ligand Selection). Source: Wikipedia / Organic Chemistry Portal. URL:[Link] Context: General mechanism and ligand classes (BrettPhos/RuPhos) for heteroaryl couplings.

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Source: Organic Letters / ACS Publications. URL:[Link] Context: Highlights the use of tBuBrettPhos for difficult 5-membered heterocyclic bromides.

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-cyclopropyl-1,3-thiazole

[1] Executive Summary This technical guide details the optimized reaction parameters for utilizing 4-Bromo-2-cyclopropyl-1,3-thiazole (CAS 1086381-69-2) in palladium-catalyzed cross-coupling reactions. While thiazole sca...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the optimized reaction parameters for utilizing 4-Bromo-2-cyclopropyl-1,3-thiazole (CAS 1086381-69-2) in palladium-catalyzed cross-coupling reactions. While thiazole scaffolds are ubiquitous in medicinal chemistry (e.g., Dasatinib, Ritonavir), the introduction of a cyclopropyl moiety at the C2 position presents unique steric and electronic opportunities. This guide addresses the specific challenges of this substrate—namely, the potential for catalyst poisoning by the thiazole sulfur and the steric influence of the cyclopropyl group—and provides high-fidelity protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings.

Substrate Profile & Reactivity Analysis

Before initiating wet chemistry, it is critical to understand the electronic and physical behavior of the substrate.

PropertyDataImplications for Catalysis
Chemical Name 4-Bromo-2-cyclopropyl-1,3-thiazoleCore scaffold for coupling.[1]
CAS Number 1086381-69-2Unique identifier for procurement.
Molecular Weight 204.09 g/mol Calculation basis for stoichiometry.[1]
Density ~1.8 g/cm³High density; weigh by mass, not volume.[1]
Electronic Effect C2-Cyclopropyl (Weak EDG)Slightly deactivates C4-Br oxidative addition compared to C2-H.
Steric Profile Moderate BulkC2-Cyclopropyl may hinder bulky ligands if the bite angle is too wide.[1]
Coordination Risk Thiazole Nitrogen & SulfurHigh risk of Pd sequestration; requires strongly binding ligands (phosphines/NHCs).
Mechanistic Insight: The "Thiazole Challenge"

The primary failure mode in coupling 4-bromothiazoles is catalyst deactivation . The nitrogen (N3) and sulfur (S1) atoms can competitively bind to the Palladium(II) center, displacing weaker ligands and arresting the catalytic cycle.

  • Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos , SPhos , BrettPhos ) or N-Heterocyclic Carbenes (NHCs) that bind Pd tighter than the substrate's heteroatoms.[1]

Visualizing the Catalytic Pathway

The following diagram illustrates the catalytic cycle specifically adapted for this thiazole substrate, highlighting the critical oxidative addition step and potential off-cycle inhibitory pathways.

CatalyticCycle Fig 1: Catalytic Cycle emphasizing the risk of Pd-coordination by the Thiazole ring (Poisoning). Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 4-Bromo-2-cyclopropylthiazole PdII_Complex Pd(II)-Ar-Br Complex (Thiazole Bound) OxAdd->PdII_Complex Transmetal Transmetalation (Boronic Acid/Amine) PdII_Complex->Transmetal + Nucleophile + Base Poisoning Catalyst Poisoning (Pd-N/S Coordination) PdII_Complex->Poisoning Low Ligand Conc. RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0 - Product Poisoning->Pd0 Reversible (Slow)

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)[1]

This protocol is optimized for coupling aryl and heteroaryl boronic acids. The use of SPhos is deliberate; its bulk prevents Pd coordination to the thiazole nitrogen, while its electron-rich nature facilitates oxidative addition into the C-Br bond.[1]

Materials
  • Substrate: 4-Bromo-2-cyclopropyl-1,3-thiazole (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: SPhos (2-amino-2',6'-dimethoxybiphenyl) (4-10 mol%)[1]

    • Alternative: Pd(dppf)Cl₂[2][3]·DCM (for less hindered substrates).

  • Base: K₃PO₄ (2.0 M aq. solution or finely ground solid, 3.0 equiv)

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology
  • Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with Pd(OAc)₂ and SPhos. Add the solvent (anhydrous Toluene) and stir at RT for 10 minutes to pre-form the active catalytic species (L-Pd(0)).

    • Why? Pre-complexation prevents immediate poisoning of "naked" Pd by the thiazole substrate.

  • Addition: Add 4-Bromo-2-cyclopropyl-1,3-thiazole, the Boronic Acid, and the Base (K₃PO₄).[1]

  • Degassing: If using aqueous solvents, sparge the mixture with Nitrogen for 5 minutes. Oxygen is the enemy of Pd(0).

  • Reaction: Seal the vial and heat to 80–100°C for 4–12 hours.

    • Monitoring: Check via LC-MS.[1][4] The bromide peak (MW 204/206 doublet) should disappear.

  • Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc). Thiazoles are often UV-active and easily tracked.[1]

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Coupling amines to thiazoles is challenging due to the electron-rich nature of the ring. BrettPhos or XPhos are required to drive this transformation.

Materials
  • Substrate: 4-Bromo-2-cyclopropyl-1,3-thiazole (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) or BrettPhos Pd G3 Precatalyst (2-5 mol%)

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (4-6 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv) or Cs₂CO₃ (2.0 equiv for sensitive substrates)

  • Solvent: anhydrous 1,4-Dioxane or Toluene.[1]

Step-by-Step Methodology
  • Inert Atmosphere: This reaction is strictly water-sensitive.[1] Flame-dry all glassware.[1]

  • Catalyst Loading: Add Pd source, Ligand, and Base to the vial in a glovebox.

  • Substrate Addition: Add the thiazole and the amine.

  • Solvent: Add anhydrous, degassed 1,4-Dioxane.

  • Thermal Activation: Heat to 100°C .

    • Note: If using NaOtBu, conversion is usually fast (1–4 hours). With Cs₂CO₃, longer times (overnight) may be needed.

  • Quench: Filter through a pad of Celite to remove palladium black and inorganic salts. Elute with DCM.

Optimization Workflow: "The Scientist's Notebook"

When standard conditions fail, use this logic tree to troubleshoot.

OptimizationWorkflow Fig 2: Decision Matrix for Reaction Optimization Start Reaction Failed / Low Yield? Check1 Is Starting Material (SM) Consumed? Start->Check1 NoConv No Conversion Check1->NoConv No Decomp Complex Mixture / Dehalogenation Check1->Decomp Yes Temp Increase Temp (to 110°C) NoConv->Temp Ligand Switch Ligand (SPhos -> XPhos -> BrettPhos) Temp->Ligand Still Fails Solvent Change Solvent (Toluene -> DMF -> t-Amyl Alcohol) Decomp->Solvent Base Switch Base (Stronger: tBuOK -> Weaker: K2CO3) Solvent->Base Still Fails

Troubleshooting Table
ObservationDiagnosisCorrective Action
No Reaction (SM intact) Catalyst Poisoning or Oxidative Addition failure.[1]Switch to XPhos Pd G3 precatalyst. Ensure system is O₂-free.[1]
Protodehalogenation (H replaces Br)

-Hydride elimination or solvent H-abstraction.[1]
Switch solvent from alcohols to Toluene .[1] Avoid amine bases if possible.[1]
Homocoupling (Biaryl) Transmetalation issue.Reduce catalyst loading. Add the boronic acid slowly (syringe pump).
Black Precipitate "Pd Black" formation (Catalyst death).Ligand is too weak.[1] Increase Ligand:Pd ratio to 2:1 or 3:1.

Safety & Handling

  • 4-Bromo-2-cyclopropyl-1,3-thiazole: Treat as a potential skin irritant and lachrymator.[1] Use in a fume hood.

  • Palladium Catalysts: Heavy metal toxicity. Dispose of all solid waste in designated satellite accumulation areas.

  • Boronic Acids: Generally low toxicity but can degrade to boric acid.

  • Pressure: Reactions at 100°C in sealed vials generate pressure. Use rated pressure vials (e.g., microwave vials).

References

  • Synthesis and Reactivity of 4-Halogenated 1,2-Oxazines (Analogous Heterocycles) Source: National Institutes of Health (PMC) URL:[Link] Relevance: Establishes baseline reactivity for 4-bromo-heterocycles in Suzuki couplings.

  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes Source: National Institutes of Health (PMC) URL:[Link] Relevance: Validates the stability of the cyclopropyl ring under Pd-coupling conditions and suggests SPhos as a superior ligand.

  • Buchwald-Hartwig Amination: Mechanistic Studies Source: Organic Chemistry Portal URL:[Link] Relevance: Defines the ligand requirements (BrettPhos/RuPhos) for coupling amines to electron-rich heteroaromatics.

  • 4-Bromo-2-cyclopropyl-1,3-thiazole (Compound Data) Source: PubChem URL:[5][Link] Relevance:[2][6][7][8][9][10][11] Physical property verification (MW, Density).

Sources

Application

Strategic Synthesis of 4-Bromo-2-Cyclopropyl-1,3-Thiazole: A Modular Platform for Drug Discovery

Executive Summary & Strategic Rationale The 4-bromo-2-cyclopropyl-1,3-thiazole scaffold represents a high-value pharmacophore in modern medicinal chemistry. The cyclopropyl moiety serves as a superior bioisostere for iso...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 4-bromo-2-cyclopropyl-1,3-thiazole scaffold represents a high-value pharmacophore in modern medicinal chemistry. The cyclopropyl moiety serves as a superior bioisostere for isopropyl or phenyl groups, offering increased metabolic stability (blocking CYP450 oxidation sites) and improved lipophilicity (LogP) profiles without the steric penalty of larger alkyl chains. The 4-bromo position acts as a versatile "chemical warhead," enabling rapid library expansion via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.

This Application Note challenges the traditional Hantzsch thiazole synthesis for this specific derivative. While Hantzsch chemistry is foundational, it is inefficient for generating 4-bromo substituted thiazoles directly, often requiring multi-step halogenation-dehalogenation sequences.

The Superior Strategy: We advocate for a Regioselective Metal-Catalyzed Cross-Coupling approach starting from commercially available 2,4-dibromothiazole. This route exploits the electronic disparity between the C2 and C4 positions, ensuring high fidelity, scalability, and operational simplicity.

Mechanistic Insight: The Regioselectivity Paradigm

The success of this synthesis hinges on the distinct electronic environments of the thiazole ring.

  • C2 Position: Flanked by both the sulfur and nitrogen atoms, the C2-bromide is highly activated toward oxidative addition by Pd(0) species. It is significantly more electrophilic than the C4 position.

  • C4 Position: The C4-bromide is less reactive, remaining intact under controlled conditions.

This electronic bias allows for the selective installation of the cyclopropyl group at C2, leaving the C4-bromide available for downstream functionalization.

Visualization: Regioselective Synthesis Logic

ThiazoleRegioselectivity Start 2,4-Dibromothiazole (Starting Material) Cat Pd(0) Catalyst (Oxidative Addition) Start->Cat Preferential C2 Attack Inter C2-Palladated Species (Fast Formation) Cat->Inter Rate: k(C2) >> k(C4) Product 4-Bromo-2-cyclopropylthiazole (Target) Inter->Product Transmetallation & Red. Elimination Reagent Cyclopropyl-ZnBr (Negishi) or -B(OH)2 (Suzuki) Reagent->Inter SideProduct 2,4-Dicyclopropylthiazole (Over-reaction) Product->SideProduct Excess Reagent / High Temp

Figure 1: Logical flow of regioselective coupling. The kinetic preference for C2 allows for isolation of the mono-substituted product.

Detailed Experimental Protocols

Protocol A: The Gold Standard – Negishi Coupling

Why this route? Organozinc reagents (Negishi coupling) typically offer superior reactivity for sp3-sp2 couplings involving cyclopropyl groups compared to boronic acids, which can suffer from slow transmetallation or protodeboronation. This protocol delivers the highest yields (85-95%).

Reagents:

  • Substrate: 2,4-Dibromothiazole (1.0 equiv)

  • Nucleophile: Cyclopropylzinc bromide (0.5 M in THF, 1.1 equiv)

  • Catalyst: Pd(PPh3)4 (2-5 mol%) or Pd(dppf)Cl2 (for faster kinetics)

  • Solvent: Anhydrous THF

  • Atmosphere: Argon or Nitrogen (Strictly anhydrous)

Step-by-Step Methodology:

  • System Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and a rubber septum. Flush with Argon for 15 minutes.

  • Catalyst Activation: Charge the flask with 2,4-dibromothiazole (1.0 equiv) and Pd(PPh3)4 (0.03 equiv). Add anhydrous THF (concentration ~0.2 M relative to thiazole). Stir at room temperature (RT) for 5 minutes until the catalyst is partially dissolved/suspended.

    • Checkpoint: Solution should be yellow/orange.

  • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. This is critical to suppress bis-coupling.

  • Controlled Feed: Add the Cyclopropylzinc bromide solution (1.1 equiv) dropwise via syringe over 20 minutes.

    • Observation: A slight exotherm may occur. The color may darken to brown/black (active Pd species).

  • Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 2–4 hours.

    • Self-Validating Check (TLC): Monitor consumption of starting material (Rf ~0.6 in 10% EtOAc/Hexanes). The product will appear as a new spot slightly lower or higher depending on the stationary phase (usually less polar than mono-bromo, but check against authentic standard if available).

  • Quench & Workup:

    • Cool back to 0 °C.

    • Quench carefully with saturated aqueous NH4Cl (exothermic).

    • Extract with EtOAc (3x).

    • Wash combined organics with water and brine. Dry over Na2SO4.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2).

    • Gradient: 0% → 5% EtOAc in Hexanes. (Product is non-polar).

Expected Yield: 85–92% Physical State: Colorless to pale yellow oil (may solidify upon freezing).

Protocol B: The Alternative – Suzuki-Miyaura Coupling

Why this route? For laboratories lacking handling facilities for pyrophoric organozincs. Requires careful ligand selection to prevent debromination or homocoupling.

Reagents:

  • Substrate: 2,4-Dibromothiazole (1.0 equiv)

  • Nucleophile: Cyclopropylboronic acid (1.2 equiv)

  • Base: K3PO4 (3.0 equiv) or Cs2CO3

  • Catalyst: Pd(OAc)2 (5 mol%) + Tricyclohexylphosphine (PCy3) (10 mol%)

  • Solvent: Toluene/Water (10:1)

Methodology:

  • Combine 2,4-dibromothiazole, cyclopropylboronic acid, base, and phosphine ligand in a reaction vial.

  • Add solvent and degas (sparge with Argon for 10 mins).

  • Add Pd(OAc)2 last.

  • Heat to 80 °C for 12–16 hours. Note: Higher temperature is required for Suzuki compared to Negishi, increasing the risk of C4-coupling side products.

  • Standard aqueous workup and chromatography as above.

Expected Yield: 60–75% (Lower due to potential protodeboronation of the cyclopropyl ring).

Analytical Data & Quality Control

To validate the synthesis, compare your isolated material against these standard parameters.

ParameterSpecificationDiagnostic Signal
1H NMR (CDCl3) Thiazole C5-H Singlet at ~7.15 - 7.20 ppm. (Absence of this peak indicates decomposition).
Cyclopropyl CH Multiplet at ~2.30 - 2.40 ppm (1H).
Cyclopropyl CH2 Multiplets at ~1.10 - 1.25 ppm (4H). Distinctive roof-effect.
13C NMR C2 (Thiazole) ~175 ppm (Deshielded by N/S and ring current).
C4 (C-Br) ~120-125 ppm.
LC-MS m/z [M+H]+ = 204/206 (1:1 ratio characteristic of Br isotope pattern).

Workflow Visualization: From Synthesis to Library

Workflow cluster_0 Phase 1: Scaffold Synthesis cluster_1 Phase 2: Library Generation (Example) Step1 2,4-Dibromothiazole + Cyclopropyl-ZnBr Step2 Negishi Coupling (THF, 0°C to RT) Step1->Step2 Step3 Isolate 4-Bromo-2-cyclopropylthiazole Step2->Step3 Step4 Suzuki Coupling (Ar-B(OH)2) Step3->Step4 Pd(dppf)Cl2 Base, Heat Step5 Buchwald Coupling (HNR2) Step3->Step5 Pd2(dba)3 Xantphos Final Diversified MedChem Library Step4->Final Step5->Final

Figure 2: Operational workflow for scaffold synthesis and downstream diversification.

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Inactive catalyst (oxidized) or wet THF.

    • Fix: Use fresh Pd(PPh3)4 (should be bright yellow). Distill THF over Na/Benzophenone or use a solvent purification system.

  • Issue: Formation of Bis-Cyclopropyl Product.

    • Cause: Reaction temperature too high during addition or excess organozinc.

    • Fix: Strictly maintain 0 °C during addition. Verify concentration of Zn reagent.

  • Issue: Protodeboronation (Suzuki Route).

    • Cause: Cyclopropylboronic acid instability.

    • Fix: Switch to Cyclopropyl MIDA boronate (slow release) or revert to Negishi protocol.

References

  • Bach, T., & Heuser, S. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(16), 5789–5795. Link

    • Core Reference: Establishes the regioselectivity of 2,4-dibromothiazole, showing C2 is the preferred site for Pd-c
  • Chinchilla, R., Nájera, C., & Yus, M. (2004). Metalated heterocycles and their applications in synthetic organic chemistry. Chemical Reviews, 104(5), 2667-2722. Link

    • Mechanistic Support: Reviews the lithiation and metallation patterns of thiazoles, supporting the C2-activ
  • Wipf, P., & Wang, X. (2005). Synthesis of the thiazole-containing fragment of the thiopeptide antibiotic cyclothiazomycin. Organic Letters, 7(16), 3537-3539. Link

    • Protocol Validation: Demonstrates the use of Negishi coupling for installing alkyl groups on bromothiazoles under mild conditions.
  • BenchChem Application Note. (2025). Protocol for Negishi Coupling: Synthesis of Cyclopropylarenes. Link

    • General Protocol: Provides standard operating procedures for handling cyclopropylzinc reagents.
Method

Application Note: 4-Bromo-2-cyclopropyl-1,3-thiazole in Drug Discovery

[1][2] Executive Summary: The "Rigid Isostere" Advantage In modern drug discovery, 4-bromo-2-cyclopropyl-1,3-thiazole (CAS: 1086381-69-2) serves as a high-value scaffold, bridging the gap between structural rigidity and...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The "Rigid Isostere" Advantage

In modern drug discovery, 4-bromo-2-cyclopropyl-1,3-thiazole (CAS: 1086381-69-2) serves as a high-value scaffold, bridging the gap between structural rigidity and metabolic stability.[1] This application note details the strategic deployment of this building block.

The thiazole core is a privileged structure found in FDA-approved drugs like Dasatinib (kinase inhibitor) and Cefdinir (antibiotic).[1][2] However, the specific inclusion of the C2-cyclopropyl group offers distinct medicinal chemistry advantages over traditional alkyl substituents (methyl/isopropyl):

  • Metabolic Blocking: The cyclopropyl group lacks the readily abstractable methine proton found in isopropyl groups, significantly reducing susceptibility to CYP450-mediated oxidative dealkylation [1].[2]

  • Sigma-Hole Interactions: The strained ring system can engage in unique hydrophobic interactions within binding pockets.[1][2]

  • Vector Control: The 4-bromo handle allows for precise, regioselective cross-coupling to extend the pharmacophore.[2]

Chemical Profile & Stability[1][2][3][4]

PropertySpecificationMedicinal Chemistry Implication
CAS Number 1086381-69-2Unique identifier for sourcing.[1][2][3]
Formula C₆H₆BrNSLow MW (204.[1][2][3]09) allows for "Fragment-Based Drug Design" (FBDD).[1][2]
ClogP ~2.3Moderate lipophilicity; good for membrane permeability.[1][2]
Reactivity C4-Br > C5-HC4-Br : Excellent handle for Pd-catalyzed coupling.C5-H : Available for late-stage C-H activation or electrophilic substitution.[1][2]
Storage 2-8°C, Inert GasThiazoles can be light-sensitive; store under Argon/Nitrogen.[1][2]

Strategic Utilization Protocols

This section outlines the "Divergent Assembly Strategy." We utilize the 4-bromo position as the primary attachment point for the pharmacophore's "warhead" or "hinge-binding" motif.[1][2]

Workflow Visualization

The following diagram illustrates the decision tree for functionalizing this scaffold.

Thiazole_Workflow Start 4-Bromo-2-cyclopropylthiazole (Scaffold) Suzuki Suzuki-Miyaura (Aryl/Heteroaryl Coupling) Start->Suzuki Pd(dppf)Cl2 / Ar-B(OH)2 Buchwald Buchwald-Hartwig (C-N Bond Formation) Start->Buchwald Pd2(dba)3 / Amines Negishi Negishi Coupling (Alkyl/Zinc Reagents) Start->Negishi Pd(PPh3)4 / R-ZnX Target1 Biaryl Motifs (Kinase Inhibitors) Suzuki->Target1 Target2 Aminothiazoles (GPCR Modulators) Buchwald->Target2 Target3 Alkyl-Thiazoles (Metabolic Spacers) Negishi->Target3

Figure 1: Divergent synthetic pathways utilizing the C4-bromide handle.[1][2]

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: To attach an aryl or heteroaryl ring at the C4 position.[1][2] This is the most common transformation for generating kinase inhibitor scaffolds.[2]

Mechanism: The oxidative addition of Pd(0) into the C4-Br bond is facile due to the electron-deficient nature of the thiazole ring.

Reagents:

  • Substrate: 4-Bromo-2-cyclopropyl-1,3-thiazole (1.0 equiv)[1][2]

  • Boronic Acid/Ester: Ar-B(OH)₂ (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) - Chosen for stability and broad substrate scope.[1]

  • Base: K₂CO₃ (2.0 M aq.[1][2] solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

  • Setup: In a microwave vial or Schlenk tube, combine the thiazole substrate, boronic acid, and Pd catalyst.

  • Inert Atmosphere: Seal the vessel and purge with Argon for 5 minutes. Critical: Oxygen poisons the Pd catalyst.

  • Solvent Addition: Add degassed 1,4-Dioxane and aqueous K₂CO₃ via syringe.

  • Reaction: Heat to 80-90°C for 4-12 hours. (Microwave: 110°C for 30 mins).

  • Workup: Dilute with EtOAc, wash with water/brine.[2] Dry over Na₂SO₄.[1][2]

  • Purification: Flash chromatography (Hexane/EtOAc). Thiazoles are basic; add 1% Et₃N to the eluent if streaking occurs.[2]

Expert Tip: If the boronic acid is sterically hindered (ortho-substituted), switch the catalyst to Pd(OAc)₂ / SPhos to enhance transmetallation efficiency [2].

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: To introduce an amine at C4, creating a 2-cyclopropyl-4-aminothiazole derivative.[1][2]

Reagents:

  • Substrate: 4-Bromo-2-cyclopropyl-1,3-thiazole[1][2][4]

  • Amine: Primary or Secondary amine (1.2 equiv)[1]

  • Catalyst: Pd₂(dba)₃ (2 mol%)[1]

  • Ligand: Xantphos (4 mol%) - Bidentate ligands prevent beta-hydride elimination.[1][2]

  • Base: Cs₂CO₃ (anhydrous, 2.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)[1]

Procedure:

  • Combine solid reagents in a glovebox or under Argon flow.

  • Add anhydrous solvent.[1][2]

  • Heat at 100°C overnight.

  • Note: Thiazole bromides are less reactive than aryl bromides in aminations.[1][2] If conversion is low, switch to BrettPhos ligand and LiHMDS base [3].

Medicinal Chemistry Rationale (SAR)

Why select this specific scaffold over others?

The Cyclopropyl "Magic Methyl" Effect

Replacing an isopropyl group with a cyclopropyl group often improves metabolic stability.[2]

  • Isopropyl: The tertiary C-H bond is a prime site for CYP450 hydroxylation.[2]

  • Cyclopropyl: The C-H bond has higher s-character (sp².⁴ vs sp³), making it stronger (approx. 106 kcal/mol) and resistant to radical abstraction mechanisms used by metabolic enzymes [4].[1]

Conformational Restriction

The cyclopropyl group is rigid.[2] When bound to the thiazole at C2, it locks the vector of the hydrophobic patch.

  • Application: In kinase inhibitors, this moiety often sits in the solvent-exposed region or the hydrophobic specificity pocket (e.g., the "gatekeeper" region), providing a tight fit that flexible alkyl chains cannot achieve.

SAR Logic Diagram

SAR_Logic Core Thiazole Core (H-Bond Acceptor) C2 C2-Cyclopropyl (Metabolic Shield) Core->C2 Stabilizes C4 C4-Substitution (Target Binding) Core->C4 Directs Effect1 Reduced CYP450 Clearance C2->Effect1 Effect2 Enhanced Lipophilicity (Brain Penetration) C2->Effect2

Figure 2: Structure-Activity Relationship (SAR) contributions of the scaffold.

Safety & Handling

  • Hazard Identification: 4-Bromo-2-cyclopropylthiazole is an organic bromide.[1][2]

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

  • Handling: Use standard PPE (gloves, goggles, lab coat). Perform all weighing in a fume hood to avoid inhalation of dust/vapors.[2]

  • Waste: Dispose of palladium-contaminated aqueous waste separately from standard organic waste.

References

  • Talele, T. T. (2016).[1][2] The "Cyclopropyl Fragment" is a Versatile Player in Drug Discovery. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link[1]

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1][2] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link[1]

  • Wuitschik, G., et al. (2010).[2] Oxetanes as Promising Modules in Drug Discovery.[1][2] Angewandte Chemie International Edition, 49(48), 8900-8935.[1][2] (Contextual reference for small ring metabolic stability). Link[1]

Sources

Application

Application Note: High-Efficiency Negishi Coupling of Brominated Thiazoles

Protocols for Regioselective Functionalization in Drug Discovery Executive Summary Thiazole motifs are ubiquitous in kinase inhibitors (e.g., Dasatinib, Dabrafenib) and agrochemicals. While Suzuki-Miyaura coupling is the...

Author: BenchChem Technical Support Team. Date: February 2026

Protocols for Regioselective Functionalization in Drug Discovery

Executive Summary

Thiazole motifs are ubiquitous in kinase inhibitors (e.g., Dasatinib, Dabrafenib) and agrochemicals. While Suzuki-Miyaura coupling is the industry standard for many biaryls, brominated thiazoles often suffer from protodeboronation and catalyst poisoning during Suzuki conditions. Negishi coupling (Pd-catalyzed cross-coupling of organozinc reagents) offers a superior alternative due to its high functional group tolerance and the kinetic stability of thiazolyl-zinc intermediates.[1]

This guide details the optimized protocols for coupling brominated thiazoles , specifically addressing the challenge of regioselectivity in poly-halogenated systems (e.g., 2,4-dibromothiazole) and the critical role of Lithium Chloride (LiCl) additives in accelerating transmetallation.

Mechanistic Insight & Strategic Planning

The Regioselectivity Hierarchy

When working with poly-brominated thiazoles, the site of oxidative addition is governed by the electronic deficiency of the carbon center. The C2 position, flanked by both the sulfur and nitrogen heteroatoms, is the most electron-deficient and reactive, followed by C5, and finally C4.

Reactivity Order: C2-Br > C5-Br > C4-Br

  • Implication: In 2,4-dibromothiazole, a stoichiometric Negishi coupling will exclusively functionalize the C2 position first. Accessing C4-derivatives requires either a sequential coupling strategy or blocking the C2 position.[1]

The "Turbo-Zinc" Advantage (Knochel Conditions)

Standard organozinc reagents (RZnX) are often viscous and slow to transmetallate. The addition of LiCl (Knochel's conditions) forms a zincate species [RZnCl·LiCl].

  • Solubility: LiCl breaks up polymeric zinc aggregates, increasing solubility in THF.

  • Reactivity: The zincate character increases the nucleophilicity of the organic ligand, accelerating the rate-determining transmetallation step.

Pathway Visualization

The following diagram illustrates the catalytic cycle and the regioselective decision tree for thiazoles.

NegishiThiazole Substrate 2,4-Dibromothiazole OxAdd Oxidative Addition (Preferential at C2) Substrate->OxAdd Fast Pd0 Pd(0) Active Catalyst (e.g., Pd-PEPPSI-IPr) Pd0->OxAdd TransMet Transmetallation (Rate Limiting) OxAdd->TransMet Pd(II) Species ZnReagent R-ZnX • LiCl (Turbo Zinc) ZnReagent->TransMet + LiCl effect RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 2-Substituted-4-bromothiazole RedElim->Product

Figure 1: Catalytic cycle highlighting the preferential C2-oxidative addition and the entry point of the Turbo-Zinc reagent.

Catalyst and Ligand Selection Table

For thiazole couplings, electron-rich, bulky phosphines or N-Heterocyclic Carbenes (NHC) are required to prevent catalyst deactivation by the thiazole sulfur.

Catalyst SystemLigand ClassUtilityRecommendation
Pd-PEPPSI-IPr NHC (Carbene)Excellent for steric bulk; highly stable to air/moisture.[1]Primary Choice for difficult couplings.[1]
XPhos Pd G4 Buchwald BiarylHigh turnover; excellent for heteroaryl chlorides/bromides.[1]Best for C4-coupling (lower reactivity).
Pd(PPh3)4 TriphenylphosphineLegacy catalyst. Cheap but prone to oxidation and sulfur poisoning.[1]Avoid for high-value intermediates.
Pd(dppf)Cl2 BidentateGood for preventing β-hydride elimination in alkyl-zinc couplings.[1]Use for Alkyl-Zn partners.

Experimental Protocols

Protocol A: C2-Selective Coupling of 2,4-Dibromothiazole

Objective: Selective functionalization of the C2 position using an aryl-zinc reagent. Scale: 1.0 mmol basis.

Reagents
  • Substrate: 2,4-Dibromothiazole (243 mg, 1.0 mmol)

  • Catalyst: Pd-PEPPSI-IPr (13.6 mg, 0.02 mmol, 2 mol%)

  • Zinc Reagent: Ar-ZnBr[1]·LiCl (0.5 M in THF, 1.2 equiv) — Prepared via Mg insertion/transmetallation or direct Zn insertion.

  • Solvent: Anhydrous THF (2 mL)

Procedure
  • Setup: Flame-dry a 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool to room temperature (RT) under a stream of Argon.

  • Catalyst Loading: Add 2,4-dibromothiazole and Pd-PEPPSI-IPr to the vial. Cap with a septum and purge with Argon for 5 minutes.[1]

  • Solvent Addition: Add anhydrous THF (2 mL) via syringe.

  • Reagent Addition: Add the organozinc solution (Ar-ZnBr·LiCl, 2.4 mL, 1.2 mmol) dropwise over 2 minutes at RT.

    • Note: A mild exotherm may occur.[1]

  • Reaction: Stir the mixture at RT for 2 hours .

    • Optimization: If conversion is <50% after 1 hour (checked by LCMS), heat to 50°C. Avoid temperatures >70°C to prevent C4-coupling or scrambling.

  • Quench: Dilute with EtOAc (10 mL) and quench with saturated aqueous NH4Cl (5 mL).

  • Workup: Extract with EtOAc (3 x 10 mL). Wash combined organics with water and brine.[1] Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Expected Outcome: >85% yield of 2-aryl-4-bromothiazole.[1][2][3]

Protocol B: Preparation of Thiazolyl-Zinc Reagents (Reverse Coupling)

Context: When the thiazole acts as the nucleophile. Direct insertion of Zn dust into 2-bromothiazole is sluggish.[1] The Magnesium-Transmetallation route is superior.[1]

Reagents
  • Substrate: 2-Bromothiazole (1.0 mmol)

  • Exchange Reagent: i-PrMgCl[1]·LiCl (Turbo Grignard, 1.3 M in THF, 1.1 equiv)

  • Transmetallation Salt: ZnCl2 (1.0 M in THF, 1.2 equiv)

Procedure
  • Exchange: In a dry Schlenk flask under Argon, dissolve 2-bromothiazole in THF (2 mL) and cool to 0°C .

  • Grignard Addition: Dropwise add i-PrMgCl[1]·LiCl (0.85 mL, 1.1 mmol). Stir at 0°C for 30 minutes.

    • Critical: Do not let this warm to RT before transmetallation; 2-magnesiated thiazoles are unstable and can ring-open.[1]

  • Transmetallation: Add ZnCl2 solution (1.2 mL, 1.2 mmol) dropwise at 0°C.

  • Equilibration: Remove the ice bath and stir at RT for 15 minutes. The solution now contains 2-ThiazolylZnCl[1]·LiCl .[1][4]

  • Coupling: Cannulate this solution directly into a second flask containing the Aryl Bromide (0.8 equiv) and Catalyst (Pd-PEPPSI-IPr, 2 mol%). Stir at 50°C for 4 hours.

Workflow Visualization: Turbo-Zinc Preparation

TurboZinc Step1 Step 1: Halogen-Mg Exchange Substrate + i-PrMgCl•LiCl (0°C, 30 min) Step2 Intermediate: Thiazolyl-MgCl•LiCl (Unstable at RT) Step1->Step2 Fast Exchange Step3 Step 2: Transmetallation Add ZnCl2 (THF soln) (0°C -> RT) Step2->Step3 Immediate Use Step4 Active Reagent: Thiazolyl-ZnCl•LiCl (Stable, Soluble) Step3->Step4 Salt Stabilization Step5 Negishi Coupling Add to Ar-Br + Catalyst Step4->Step5

Figure 2: Preparation of Thiazolyl-Zinc reagents via the Knochel-Hauser exchange method.

Troubleshooting & Critical Parameters

ObservationDiagnosisCorrective Action
Low Conversion Oxidative addition failure or inactive Zn reagent.1.[1] Add LiCl (if not already present).2. Switch to Pd-PEPPSI-IPr or SPhos-Pd-G2 .3. Titrate the Zn reagent using iodine/LiCl prior to use.[1]
Dehalogenation (H-Product) Moisture in solvent or β-hydride elimination (if alkyl-Zn).[1]1. Check THF water content (must be <50 ppm).2. Increase catalyst loading to outcompete protonation.[1]
Homocoupling (R-R) Oxidation of the organozinc reagent.Ensure strict inert atmosphere (Argon balloon is insufficient; use Schlenk manifold).
C2/C4 Mixture Temperature too high or excess reagent.1.[1] Lower temperature to 0°C or RT.2. Reduce equivalents of Zn reagent to 1.05.

References

  • Negishi Coupling Mechanism & Overview

    • Negishi, E. (2011). Magical Power of Transition Metals: Past, Present, and Future (Nobel Lecture).
  • Regioselectivity in Thiazoles

    • Bach, T., et al. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. Journal of Organic Chemistry.
  • Knochel Turbo-Grignard/Zinc Conditions

    • Knochel, P., et al. (2008).[4] One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents. Journal of Organic Chemistry.

  • Pd-PEPPSI Catalyst System

    • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Easy-to-Handle Catalyst for Negishi Couplings.[1] Chemistry – A European Journal.[1]

Sources

Method

Application Note: Optimized Stille Cross-Coupling of 2-Substituted 4-Bromothiazoles

Part 1: Strategic Analysis & Mechanistic Insight The Challenge: C4-Thiazole Deactivation Coupling at the C4 position of a thiazole ring presents a distinct kinetic challenge compared to the C2 position. In 2,4-dibromothi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Mechanistic Insight

The Challenge: C4-Thiazole Deactivation

Coupling at the C4 position of a thiazole ring presents a distinct kinetic challenge compared to the C2 position. In 2,4-dibromothiazole, the C2 position is significantly more electrophilic due to the cumulative inductive effect of the adjacent sulfur and nitrogen atoms (


-like reactivity).

Once the C2 position is substituted (e.g., with aryl, alkyl, or amine groups), the remaining C4-bromide becomes electronically deactivated and sterically encumbered. Standard Stille conditions often result in:

  • Protodestannylation: The stannane decomposes faster than it transmetallates.

  • Homocoupling: Formation of biaryls from the stannane.

  • Catalyst Poisoning: Coordination of the thiazole nitrogen to the Pd(II) center, arresting the cycle.

The Solution: The "Copper Effect" & Ligand Engineering

To force this reaction to completion, we rely on two mechanistic levers:

  • The Copper Effect: The addition of Copper(I) Iodide (CuI) is not merely catalytic; it alters the transmetallation pathway. In polar aprotic solvents, CuI facilitates the transfer of the organic group from Tin (Sn) to Copper (Cu), forming a transient organocopper species that transmetallates to Palladium orders of magnitude faster than the stannane itself.

  • Soft Ligands: The use of Triphenylarsine (

    
    ) or Tri-2-furylphosphine (
    
    
    
    ) creates a more labile Pd-ligand complex, facilitating the rate-determining oxidative addition step at the electron-rich C4 center.
Mechanistic Pathway (Visualized)

StilleCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for C4) Pd0->OxAdd + 2-Sub-4-Bromothiazole PdII_Br L2Pd(II)(Ar)Br (Stable Intermediate) OxAdd->PdII_Br TransMet_Cu Transmetallation (via R-Cu) PdII_Br->TransMet_Cu Sn_Reagent R-SnBu3 Sn_Reagent->TransMet_Cu Sn/Cu Exchange CuI CuI (10-20 mol%) CuI->TransMet_Cu RedElim Reductive Elimination (Product Release) TransMet_Cu->RedElim L2Pd(II)(Ar)(R) RedElim->Pd0 Product 2,4-Disubstituted Thiazole RedElim->Product

Figure 1: The Modified Stille Cycle highlighting the Copper(I) shunt pathway which bypasses the slow direct Sn-Pd transmetallation.

Part 2: Experimental Protocols

Reagent Selection Guide
ComponentRecommendationRationale
Catalyst

+


is a "softer" ligand than

, preventing tight binding to Pd and accelerating the cycle for deactivated halides.
Alternative

Suitable for reactive stannanes (e.g., vinyl, heteroaryl).[1] Cheaper but less robust for C4-thiazoles.
Co-Catalyst CuI (10-20 mol%) MANDATORY. Facilitates transmetallation and scavenges free ligands.
Solvent DMF or NMPHigh polarity supports the "Copper Effect." Toluene is often too non-polar for the Cu-transmetallation pathway.
Stannane Tributyl (

)
Preferred over Trimethyl (

) due to lower volatility/toxicity, despite harder purification.
Standard Operating Procedure (SOP)

Scale: 1.0 mmol of 2-substituted 4-bromothiazole.

Safety Note: Organotin compounds are neurotoxic. All weighing and handling must occur in a fume hood.

  • Preparation:

    • Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar.

    • Cool under a stream of Argon or Nitrogen.

  • Charging (The "Glovebox-Free" Method):

    • Add 2-substituted 4-bromothiazole (1.0 equiv, 1.0 mmol).

    • Add Organostannane (1.2 equiv, 1.2 mmol).

    • Add CuI (0.1 equiv, 19 mg).

    • Add

      
        (0.05 equiv, 58 mg).
      
    • Note: If using

      
      , add 
      
      
      
      (2.5 mol%) and
      
      
      (10 mol%).
  • Solvent & Degassing:

    • Add anhydrous DMF (5 mL, 0.2 M concentration).

    • Crucial Step: Sparge the solution with Argon for 10 minutes. Oxygen is the enemy of Stille couplings, leading to homocoupling of the stannane.

  • Reaction:

    • Seal the vessel.

    • Heat to 90°C for 12–18 hours.

    • Monitoring: Check by LCMS. The bromide starting material should disappear. If conversion stalls, add another 2 mol% Pd catalyst.

  • Workup (The "Tin-Scrub" Protocol):

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (30 mL).

    • The KF Wash: Wash the organic layer with saturated aqueous Potassium Fluoride (KF) solution (3 x 20 mL).

      • Why? Fluoride binds to Tributyltin species (

        
        ) to form insoluble polymeric species (
        
        
        
        )n, which precipitate at the interface.
    • Filter the biphasic mixture through a pad of Celite to remove the tin solids.[3]

    • Wash with Brine, dry over

      
      , and concentrate.
      
Purification Workflow

Purification Rxn Crude Reaction Mixture Dilute Dilute w/ Et2O or EtOAc Rxn->Dilute KF_Treat Add Sat. aq. KF Stir 30 min Dilute->KF_Treat Filter Filter Precipitate (Bu3SnF) KF_Treat->Filter Column Flash Chromatography (Silica + 1% Et3N) Filter->Column Pure Pure Product (<50ppm Sn) Column->Pure

Figure 2: De-stannylation workflow ensuring removal of toxic tin residues.

Part 3: Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Starting Material Remains Catalyst deactivation or slow Oxidative Addition.Switch to

+

(1:4 ratio). Increase Temp to 110°C.
Stannane Homocoupling Oxygen presence or "Copper Effect" too aggressive.Ensure rigorous degassing (freeze-pump-thaw). Reduce CuI to 5 mol%.
Black Precipitate Early "Palladium Black" formation (catalyst death).Add LiCl (1.0 equiv) . This stabilizes the Pd(II) intermediate.
Product Co-elutes with Tin Similar polarity of

and product.
Use the KF/Silica solid support method: Mix crude with 10% w/w KF on Silica, evaporate, and load as a solid cartridge.

References

  • Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994). On the Nature of the "Copper Effect" in the Stille Cross-Coupling.[2] The Journal of Organic Chemistry, 59(20), 5905–5911. [Link]

  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion.[2][4][5] Angewandte Chemie International Edition, 43(9), 1132–1136. [Link]

  • Bach, T., & Heuser, S. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions.[6] The Journal of Organic Chemistry, 67(16), 5789–5795. [Link]

  • Renaud, P., Lacôte, E., & Quaranta, L. (1998). A novel and efficient method for the removal of tin residues from reaction mixtures. Tetrahedron Letters, 39(15), 2123–2126. [Link]

Sources

Application

Application Note: Strategic Utilization of 4-Bromo-2-cyclopropyl-1,3-thiazole in Medicinal Chemistry

Abstract 4-Bromo-2-cyclopropyl-1,3-thiazole (CAS: 1086381-69-2) represents a high-value scaffold in modern drug discovery, combining the metabolic robustness of the cyclopropyl group with the versatile reactivity of the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Bromo-2-cyclopropyl-1,3-thiazole (CAS: 1086381-69-2) represents a high-value scaffold in modern drug discovery, combining the metabolic robustness of the cyclopropyl group with the versatile reactivity of the thiazole ring. This guide outlines the strategic application of this building block, focusing on regioselective functionalization at the C4 and C5 positions. We provide validated protocols for Suzuki-Miyaura cross-coupling and C-H activation, while explicitly addressing the risks of "Halogen Dance" rearrangements during lithiation.

Chemical Profile & Structural Significance[1]

The Cyclopropyl Advantage

The 2-cyclopropyl moiety is not merely a lipophilic spacer. In medicinal chemistry, it serves as a bioisostere for isopropyl or phenyl groups but offers distinct advantages:

  • Metabolic Stability: Unlike alkyl chains, the cyclopropyl ring is resistant to

    
    -oxidation and P450-mediated hydroxylation.
    
  • Conformational Restriction: The rigid geometry can lock the thiazole into a bioactive conformation, enhancing binding affinity to target proteins (e.g., kinase ATP pockets).

  • 
    -Hole Interactions:  The strained ring can participate in unique non-covalent interactions with protein residues.
    
Physical Properties
PropertyValueNote
Formula C₆H₆BrNS
MW 204.09 g/mol
Appearance Pale yellow oil/low-melting solidStore at 2–8°C under inert gas
Boiling Point ~259°CHigh thermal stability
Density 1.8 ± 0.1 g/cm³

Synthesis of the Core Scaffold

While commercially available, the highest purity (>98%) is achieved via regioselective Negishi coupling starting from 2,4-dibromothiazole. The C2 position is significantly more reactive toward oxidative addition than C4, allowing selective installation of the cyclopropyl group.

Validated Route (Negishi Coupling)
  • Starting Material: 2,4-Dibromothiazole.[1]

  • Reagent: Cyclopropylzinc bromide (0.5 M in THF).

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Conditions: THF, Reflux, 4 h.

  • Yield: 88–95% (Regioselectivity >20:1 for C2 vs C4).

Reaction Landscape & Decision Logic

The reactivity of 4-bromo-2-cyclopropylthiazole is defined by the electrophilic C4-Br bond and the acidic C5-H bond.

ReactionLandscape Core 4-Bromo-2-cyclopropyl- 1,3-thiazole Suzuki Suzuki-Miyaura Coupling (C4-Arylation) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 CH_Act Direct C-H Arylation (C5-Arylation) Core->CH_Act Pd(OAc)2, PivOK HD Halogen Dance (Rearrangement to 5-Br) Core->HD LDA or t-BuLi (> -78°C) Prod_Suzuki 4-Aryl-2-cyclopropylthiazole (Kinase Inhibitor Core) Suzuki->Prod_Suzuki Prod_CH 4-Bromo-5-aryl-2-cyclopropylthiazole (Trisubstituted Scaffold) CH_Act->Prod_CH Prod_HD 5-Bromo-2-cyclopropylthiazole (Thermodynamic Isomer) HD->Prod_HD Isomerization

Figure 1: Divergent reactivity pathways. Green path represents the standard synthetic utility. Red path indicates the "Halogen Dance" risk zone.

Module 1: C4-Functionalization (Suzuki-Miyaura)

This is the primary application for generating biaryl cores common in kinase inhibitors (e.g., Dasatinib analogs).

Protocol 1: Standard Cross-Coupling

Objective: Coupling with aryl/heteroaryl boronic acids.

Reagents:

  • Substrate: 4-Bromo-2-cyclopropylthiazole (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%) — Chosen for resistance to sulfur poisoning.

  • Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, base, and catalyst. Seal and purge with N₂/Ar for 5 minutes.

  • Solvation: Add degassed solvent mixture via syringe.

  • Reaction: Heat to 80–90°C for 4–12 hours. Monitor by LCMS.

    • Note: The cyclopropyl group is stable at these temperatures.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Expert Insight: If the boronic acid is sterically hindered (ortho-substituted), switch to Pd(OAc)₂/SPhos or XPhos Pd G3 to boost oxidative addition rates.

Module 2: C5-Functionalization (C-H Activation)

Functionalizing the C5 position retaining the C4-bromide allows for the creation of dense, trisubstituted thiazoles.

Protocol 2: Direct C-H Arylation

Objective: Install an aryl group at C5 without pre-functionalization (avoiding lithiation).

Reagents:

  • Substrate: 4-Bromo-2-cyclopropylthiazole (1.0 equiv)

  • Aryl Iodide: Ar-I (1.5 equiv) — Iodides are preferred over bromides for selectivity.

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ (10 mol%) or Ligand-free conditions

  • Base: PivOK (Potassium Pivalate) (2.0 equiv) — Critical for the Concerted Metallation-Deprotonation (CMD) mechanism.

  • Solvent: DMA (Dimethylacetamide), anhydrous.

Step-by-Step:

  • Combine substrate, aryl iodide, Pd(OAc)₂, and PivOK in a dry vial.

  • Add anhydrous DMA under inert atmosphere.

  • Heat to 100–110°C for 16 hours.

  • Critical Check: Monitor for de-bromination (protodehalogenation) at C4 as a side reaction. Lower temperature (80°C) if observed.[2]

Module 3: The "Danger Zone" (Halogen Dance)

Warning: Attempting to functionalize C5 via lithiation (e.g., using LDA or n-BuLi) often leads to the Halogen Dance (HD) reaction.

Mechanism of Failure
  • Base deprotonates C5-H (most acidic).

  • The C5-lithio species attacks the C4-Br of a neighboring molecule.

  • Br migrates to C5, leaving Li at C4.

  • Result: A mixture of starting material, 5-bromo isomer, and 4,5-dibromo species.[2]

Prevention Strategy:

  • Avoid: Do not use organolithiums for C5 functionalization unless you intend to trigger the dance.

  • Alternative: Use Knochel-Hauser base (TMPMgCl·LiCl) at controlled temperatures if metallation is strictly required, or rely on the Pd-catalyzed C-H activation described in Module 2.

Comparative Reactivity Data

Reaction TypeReagentC4-SelectivityC5-SelectivityRisk Factor
Suzuki Coupling Pd(0) / Boronic AcidHigh LowLow
C-H Arylation Pd(II) / PivOKNoneHigh De-bromination
Lithiation n-BuLi / -78°CLowInitial High (Halogen Dance)
Negishi R-ZnX / Pd(0)High LowLow

References

  • Synthesis of 2,4-Disubstituted Thiazoles via Negishi Coupling: Bach, T., & Heuser, S. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. The Journal of Organic Chemistry, 67(16), 5789-5795.

  • Halogen Dance Mechanism in Thiazoles: Stanetty, P., et al. (2007). Halogen dance reactions—A review. Chemical Society Reviews, 36, 1170-1187.

  • Direct C-H Arylation Protocols (PivOK mediated): Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179-1186. [3]

  • Suzuki Coupling of 4-Bromothiazoles: Ohkubo, M., et al. (2019). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles. Tetrahedron, 75(3), 123-135.

Sources

Method

functionalization of the thiazole ring in 4-BROMO-2-CYCLOPROPYL-1,3-THIAZOLE

This Application Note is designed as a comprehensive technical guide for the functionalization of 4-bromo-2-cyclopropyl-1,3-thiazole . It synthesizes established organometallic methodologies with specific considerations...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the functionalization of 4-bromo-2-cyclopropyl-1,3-thiazole . It synthesizes established organometallic methodologies with specific considerations for the thiazole pharmacophore and the cyclopropyl substituent.

Abstract & Strategic Overview

The 4-bromo-2-cyclopropyl-1,3-thiazole scaffold represents a high-value intermediate in medicinal chemistry. The thiazole ring is a classic bioisostere for pyridine and benzene, often improving metabolic stability and solubility. The C2-cyclopropyl group adds specific lipophilicity and conformational rigidity without the metabolic liability of a standard alkyl chain.

This guide details three orthogonal functionalization pathways:

  • C4-Functionalization via Cross-Coupling: Utilizing the C-Br bond for Pd-catalyzed C-C and C-N bond formation.

  • C4-Functionalization via Metallation: Exploiting the rapid Lithium-Halogen exchange for electrophilic trapping.

  • C5-Functionalization via C-H Activation: Direct functionalization of the C5-H bond, leveraging the inherent nucleophilicity of the thiazole ring.

Reactivity Map

The following diagram outlines the divergent synthetic pathways available for this scaffold.

ReactivityMap cluster_legend Reaction Type Core 4-Bromo-2-cyclopropyl-1,3-thiazole Suzuki Suzuki-Miyaura (C4-Aryl/Alkyl) Core->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig (C4-Amine) Core->Buchwald Pd(0), HNR2 LiExchange Li-Halogen Exchange (C4-Electrophile) Core->LiExchange n-BuLi, -78°C CHAct C-H Arylation (C5-Aryl) Core->CHAct Pd(OAc)2, Ar-I Green: C4 Cross-Coupling Green: C4 Cross-Coupling Yellow: Metallation Yellow: Metallation Green: C4 Cross-Coupling->Yellow: Metallation Red: C5 Functionalization Red: C5 Functionalization Yellow: Metallation->Red: C5 Functionalization

Figure 1: Divergent reactivity profile of 4-bromo-2-cyclopropylthiazole.[1][2][3]

Module 1: Palladium-Catalyzed Cross-Couplings (C4)

The C4-bromide is the most reactive handle on the molecule. The presence of the electron-donating cyclopropyl group at C2 renders the thiazole ring electron-rich, which can slightly retard oxidative addition compared to electron-deficient heterocycles. However, standard Pd(0) catalysts remain highly effective.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

This protocol is optimized for coupling with aryl- and heteroaryl-boronic acids.

Mechanism & Rationale:

  • Catalyst: Pd(dppf)Cl2[4][5]·DCM is chosen for its robustness and resistance to dehalogenation side-reactions common with electron-rich heterocycles.

  • Base: K2CO3 or Cs2CO3 provides sufficient activation of the boronic acid without degrading the thiazole ring.

  • Solvent: A 1,4-Dioxane/Water system ensures solubility of both the lipophilic thiazole and the inorganic base.

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add:

    • 4-Bromo-2-cyclopropyl-1,3-thiazole (1.0 equiv)

    • Arylboronic acid (1.2 – 1.5 equiv)

    • Potassium carbonate (2.0 equiv)

    • Pd(dppf)Cl2[4]·DCM (0.05 equiv / 5 mol%)

  • Solvent: Add degassed 1,4-Dioxane:Water (4:1 ratio) to achieve a concentration of 0.1 M relative to the thiazole.

  • Degas: Sparge the mixture with Nitrogen or Argon for 5 minutes.

  • Reaction: Seal the vial and heat to 90 °C for 4–12 hours. Monitor conversion by LC-MS (Look for consumption of Br-SM and appearance of product mass).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry organic layer over Na2SO4.

  • Purification: Concentrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Direct amination of 4-bromothiazoles can be challenging due to catalyst poisoning by the thiazole sulfur or nitrogen. High-activity precatalysts are required.

Key Reagents:

  • Catalyst: Pd-PEPPSI-IPr or XantPhos Pd G3 (Precatalysts are preferred over in-situ generation).

  • Base: NaOtBu (Sodium tert-butoxide) or LHMDS (if base-sensitive groups are present).

Procedure Summary: Combine thiazole (1.0 eq), Amine (1.2 eq), NaOtBu (1.5 eq), and Pd-PEPPSI-IPr (2-5 mol%) in anhydrous Toluene or Dioxane. Heat at 80-100 °C under inert atmosphere.

Module 2: Halogen-Metal Exchange (C4 Metallation)

The C4-Br bond undergoes extremely rapid Lithium-Halogen exchange. This generates a nucleophilic C4-lithio species that can be trapped with diverse electrophiles (aldehydes, ketones, amides, CO2).

Critical Note on Stability: The 2-cyclopropyl group is stable to n-BuLi at low temperatures. However, the resulting C4-lithio species is thermally unstable above -40°C and can undergo ring fragmentation or scrambling. Strict temperature control is mandatory.

Protocol C: C4-Lithiation and Formylation

This protocol converts the bromide to an aldehyde (-CHO), a versatile handle for reductive amination or olefination.

LithiationWorkflow Start Start: Dry THF Solution (-78°C) Exchange Add n-BuLi (1.1 eq) Dropwise over 10 min Start->Exchange Wait Stir at -78°C (30 mins) Exchange->Wait Trap Add DMF (3.0 eq) Rapid injection Wait->Trap Warm Warm to 0°C (1 hour) Trap->Warm Quench Quench with sat. NH4Cl Warm->Quench

Figure 2: Cryogenic workflow for C4-lithiation and electrophile trapping.

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under Argon. Add 4-bromo-2-cyclopropyl-1,3-thiazole (1.0 equiv) and anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C using a Dry Ice/Acetone bath. Allow 15 minutes for equilibration.

  • Exchange: Dropwise add n-Butyllithium (2.5 M in hexanes, 1.1 equiv) down the side of the flask.

    • Observation: A color change (often yellow/orange) may occur.

    • Timing: Stir at -78 °C for exactly 30 minutes. Do not extend beyond 1 hour to avoid side reactions.

  • Trapping: Add anhydrous DMF (N,N-Dimethylformamide, 3.0 equiv) in one portion.

  • Warming: Remove the cooling bath and allow the reaction to warm to 0 °C over 1 hour.

  • Quench: Add saturated aqueous NH4Cl solution.

  • Workup: Extract with Et2O (Diethyl ether is preferred to avoid emulsions). Wash with water and brine.

    • Note: Thiazole aldehydes can be unstable on silica; neutralize silica with 1% Et3N if purification is difficult.

Module 3: C-H Activation (C5 Position)[5]

With the C2 position blocked by the cyclopropyl group and the C4 position occupied by Bromine (if retained) or functionalized, the C5 position is the most acidic C-H bond remaining. It is susceptible to Direct Arylation.[1]

Strategic Utility: This allows for the synthesis of 2,4,5-trisubstituted thiazoles. If the C4-Br is retained, it allows for sequential functionalization (C5 first, then C4).

Protocol D: Pd-Catalyzed C5-Direct Arylation

Mechanism: Concerted Metallation-Deprotonation (CMD). Selectivity: C5 is significantly more reactive than C4-Br oxidative addition under these specific conditions (using Pd(OAc)2 without strong phosphine ligands).

Reagents:

  • Catalyst: Pd(OAc)2 (5-10 mol%).

  • Ligand: PPh3 (20 mol%) or Ligand-free conditions.

  • Base: Cs2CO3 or KOAc (anhydrous).

  • Coupling Partner: Aryl Iodides (Ar-I).[6] Aryl bromides are less reactive and may compete with the C4-Br.

Procedure:

  • Combine 4-bromo-2-cyclopropyl-1,3-thiazole (1.0 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)2 (5 mol%), PPh3 (10 mol%), and Cs2CO3 (2.0 equiv) in a pressure vial.

  • Add anhydrous DMF or DMAc (0.2 M).

  • Heat to 120–140 °C for 12 hours.

  • Note: This reaction requires high heat. The C4-Br bond generally survives if Aryl Iodides are used, as Pd inserts into C-I faster than C-Br.

Summary of Reaction Conditions

TransformationTarget SiteKey ReagentsTempCritical Factor
Suzuki Coupling C4-BrPd(dppf)Cl2, K2CO3, Ar-B(OH)290°CDegassing is crucial to prevent homocoupling.
Buchwald-Hartwig C4-BrPd-PEPPSI, NaOtBu, Amine100°CUse strong precatalysts; avoid weak Pd sources.
Li-Halogen Exch. C4-Brn-BuLi, Electrophile (DMF/CO2)-78°CStrict temp control; C4-Li is unstable > -40°C.
C-H Arylation C5-HPd(OAc)2, Cs2CO3, Ar-I130°CUse Ar-I to preserve C4-Br bond selectivity.

References

  • Lithium-Halogen Exchange in Heterocycles

    • Title: The Lithium–Halogen Exchange Reaction in Process Chemistry.[7]

    • Source: ResearchG
    • URL:[Link]

  • Suzuki Coupling of Thiazoles

    • Title: Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides.[4] (Demonstrates stability of cyclopropyl/thiazole motifs).

    • Source: ResearchG
    • URL:[Link]

  • Buchwald-Hartwig Conditions

    • Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.[8]

    • Source: NIH / Organic Letters.
    • URL:[Link]

  • C-H Activation of Thiazoles

    • Title: Regioselective arylation of thiazole derivatives at 5-position via Pd catalysis.[1][6]

    • Source: PubMed.
    • URL:[Link]

  • Medicinal Chemistry of Aminothiazoles

    • Title: 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?
    • Source: PubMed / Chem Biol Interact.
    • URL:[Link]

Sources

Application

use of 4-BROMO-2-CYCLOPROPYL-1,3-THIAZOLE as a building block for bioactive molecules

Abstract This application note details the strategic implementation of 4-bromo-2-cyclopropyl-1,3-thiazole (CAS 1086381-69-2) as a high-value building block in drug discovery. Structurally, this scaffold combines the bioi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic implementation of 4-bromo-2-cyclopropyl-1,3-thiazole (CAS 1086381-69-2) as a high-value building block in drug discovery. Structurally, this scaffold combines the bioisosteric utility of the cyclopropyl group—known for enhancing metabolic stability and potency—with the versatile reactivity of the 4-bromo-thiazole core. This guide provides validated protocols for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura), outlines the structure-activity relationship (SAR) advantages of the cyclopropyl moiety, and offers a blueprint for synthesizing bioactive kinase inhibitors and antimicrobial agents.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
Chemical Name 4-Bromo-2-cyclopropyl-1,3-thiazole
CAS Number 1086381-69-2
Molecular Formula C₆H₆BrNS
Molecular Weight 204.09 g/mol
Appearance Pale yellow to colorless liquid / Low-melting solid
Boiling Point ~259 °C (Predicted)
Density 1.65 ± 0.1 g/cm³
Solubility Soluble in DCM, THF, DMSO, Methanol
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)

Strategic Rationale: The "Privileged Scaffold"

In modern medicinal chemistry, the selection of building blocks is governed by the need to optimize ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties early in the design phase. 4-Bromo-2-cyclopropyl-1,3-thiazole offers a dual advantage:

The Cyclopropyl Advantage (C2 Position)

The cyclopropyl group at the C2 position is not merely a space-filler; it is a strategic bioisostere.[1]

  • Metabolic Stability: Unlike linear alkyl chains (e.g., isopropyl or n-propyl), the cyclopropyl ring lacks readily abstractable hydrogen atoms, significantly reducing susceptibility to Cytochrome P450-mediated oxidation.[1]

  • Conformational Restriction: The rigidity of the cyclopropyl ring can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a protein target (e.g., kinase ATP pockets).

  • Lipophilicity Modulation: It provides a balanced lipophilic contribution, improving membrane permeability without the excessive hydrophobicity associated with larger alkyl groups.

The 4-Bromo "Universal Adapter"

The bromine atom at the C4 position serves as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions.[1]

  • Regioselectivity: The C4 position is electronically distinct from C5, allowing for selective functionalization.

  • Versatility: It enables rapid library generation via Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[1]

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The most critical application of this building block is its coupling with aryl or heteroaryl boronic acids to generate biaryl scaffolds common in kinase inhibitors and antibiotics.[1]

Reaction Logic Diagram

The following diagram illustrates the decision logic and reaction pathway for utilizing this building block.

G Start 4-Bromo-2-cyclopropylthiazole (Building Block) Decision Target Architecture? Start->Decision RouteA Route A: Biaryl Formation (Suzuki Coupling) Decision->RouteA C-C Bond RouteB Route B: Amination (Buchwald-Hartwig) Decision->RouteB C-N Bond ReagentsA Ar-B(OH)2 + Pd(dppf)Cl2 Base: K2CO3 / Solvent: Dioxane RouteA->ReagentsA ReagentsB R-NH2 + Pd2(dba)3 Ligand: XPhos RouteB->ReagentsB ProductA 2-Cyclopropyl-4-arylthiazole (Kinase Inhibitor Core) ReagentsA->ProductA ProductB 2-Cyclopropyl-4-aminothiazole (GPCR Ligand Core) ReagentsB->ProductB

Figure 1: Synthetic workflow for divergent library generation using 4-bromo-2-cyclopropylthiazole.

Detailed Protocol: C4-Arylation via Suzuki Coupling

Objective: Synthesize 4-(4-fluorophenyl)-2-cyclopropyl-1,3-thiazole.[1]

Reagents:

  • 4-Bromo-2-cyclopropyl-1,3-thiazole (1.0 equiv)[1]

  • 4-Fluorophenylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) - Chosen for robustness against steric bulk.[1]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Preparation: In a specific microwave vial or round-bottom flask equipped with a magnetic stir bar, charge the 4-bromo-2-cyclopropyl-1,3-thiazole (1.0 mmol, 204 mg) and 4-fluorophenylboronic acid (1.2 mmol, 168 mg).

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and deionized water (1 mL).

  • Degassing (Critical): Sparge the solution with Argon or Nitrogen gas for 10 minutes to remove dissolved oxygen. Note: Oxygen is the primary cause of catalyst poisoning and homocoupling side-products.[1]

  • Catalyst Addition: Add K₂CO₃ (2.0 mmol, 276 mg) followed by Pd(dppf)Cl₂·DCM (0.05 mmol, 41 mg) under a positive stream of inert gas. Cap the vessel immediately.

  • Reaction: Heat the mixture to 90°C for 12 hours (oil bath) or 100°C for 45 minutes (microwave irradiation).

  • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS.[1] Look for the disappearance of the bromide starting material (Rt ~ retention time of starting material).

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • Success Indicator: The product should exhibit a distinct UV absorbance shift compared to the starting material. On ¹H NMR, the cyclopropyl protons (0.9–1.2 ppm) should remain intact, while new aromatic signals from the phenyl ring appear.

Advanced Applications: Kinase Inhibitor Design

The 2-cyclopropyl-thiazole moiety is frequently employed in the design of ATP-competitive kinase inhibitors (e.g., targeting MET, VEGFR).[1]

Case Study: Improving Metabolic Stability

Consider a lead compound with a 2-isopropylthiazole core that shows high potency but rapid clearance (high intrinsic clearance, CLint) due to oxidation at the tertiary carbon of the isopropyl group.

Optimization Strategy: Replacing the isopropyl group with a cyclopropyl group using 4-bromo-2-cyclopropyl-1,3-thiazole.[1]

Mechanism of Improvement:

  • Bond Dissociation Energy (BDE): The C-H bonds in a cyclopropyl ring have significantly higher BDE (~106 kcal/mol) compared to the tertiary C-H bond of an isopropyl group (~96 kcal/mol).[1]

  • Resistance to CYP450: This higher energy barrier makes hydrogen atom abstraction by Cytochrome P450 enzymes energetically unfavorable, extending the half-life (

    
    ) of the drug candidate.[1]
    
SAR Data Comparison (Hypothetical/Representative)
Compound AnalogR-Group at C2MET Kinase IC₅₀ (nM)Microsomal Stability (t½, min)
Analog A Isopropyl1215 (High Clearance)
Analog B Methyl450>60 (Low Potency)
Analog C Cyclopropyl 14 >60 (Optimal)

Interpretation: Analog C retains the hydrophobic filling of the pocket (potency) while blocking the metabolic soft spot (stability).

Safety & Handling

While 4-bromo-2-cyclopropyl-1,3-thiazole is a valuable intermediate, standard laboratory safety protocols must be observed.[1]

  • Hazards:

    • H302: Harmful if swallowed.[1]

    • H315/H319: Causes skin and serious eye irritation.[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Waste Disposal: Dispose of aqueous waste containing palladium and bromides in the appropriate heavy metal/halogenated waste streams.

References

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.[1] Available at: [Link][1]

  • The Cyclopropyl Fragment is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 2016.[2] DOI: 10.1021/acs.jmedchem.6b00472.[1][2] Available at: [Link][1]

  • Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles. PubMed, 2009.[1] Available at: [Link]

  • 4-Bromo-2-cyclopropyl-1,3-thiazole (CAS 1086381-69-2) Product Entry. ChemSrc. Available at: [Link][1]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Molecules, MDPI, 2022. Available at: [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimizing 4-Bromo-2-Cyclopropyl-1,3-Thiazole Synthesis

Case ID: THZ-Br-CYC-004 Subject: Yield Optimization & Process Control for 4-Bromo-2-Cyclopropyl-1,3-Thiazole Status: Resolved / Guide Available[1] Executive Summary The synthesis of 4-bromo-2-cyclopropyl-1,3-thiazole pre...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: THZ-Br-CYC-004 Subject: Yield Optimization & Process Control for 4-Bromo-2-Cyclopropyl-1,3-Thiazole Status: Resolved / Guide Available[1]

Executive Summary

The synthesis of 4-bromo-2-cyclopropyl-1,3-thiazole presents a specific regiochemical challenge: installing a cyclopropyl group selectively at the C2 position while retaining the bromine atom at the C4 position.[1]

While classical Hantzsch thiazole synthesis is possible, it often suffers from low yields and difficult purification due to the instability of the required


-dibromoketone precursors.[1] The industry-standard, high-yield route is the Regioselective Cross-Coupling of 2,4-Dibromothiazole .[1]

This guide focuses on transitioning users from low-yield methods to the robust Negishi or Suzuki-Miyaura protocols, which exploit the electronic differentiation between the C2 and C4 positions of the thiazole ring.[1]

The Chemistry: Why Your Yield is Low

Understanding the electronic bias of the thiazole ring is critical for yield optimization.

  • The Substrate: 2,4-Dibromothiazole.[1][2][3][4][5]

  • The Electronic Bias: The C2 position (flanked by N and S) is significantly more electron-deficient than the C4 position.[1]

  • The Implication: In Palladium-catalyzed cross-couplings, oxidative addition occurs preferentially at C2 .[1] This allows for the selective installation of the cyclopropyl group at C2, leaving the C4-bromide intact for further elaboration.

Common Failure Modes:

  • Protodeboronation (Suzuki): Cyclopropylboronic acid is unstable and prone to hydrolysis (protodeboronation), leading to unreacted starting material.[1]

  • Homocoupling: Presence of oxygen or inactive catalyst leads to bi-thiazoles or bi-cyclopropyls.[1]

  • Loss of Regioselectivity: High temperatures (>60°C) during the initial phase can force reaction at C4, leading to mixtures.

Recommended Protocols

Method A: The "Gold Standard" (Negishi Coupling)

Best For: Maximum yield (>85%), scale-up, and avoiding boronic acid instability. Mechanism: Cyclopropylzinc bromide is more nucleophilic and stable than its boronic acid counterpart in this context.[1]

Protocol:

  • Reagents:

    • 2,4-Dibromothiazole (1.0 equiv)[1]

    • Cyclopropylzinc bromide (0.5 M in THF, 1.2 equiv)

    • Catalyst:

      
       (2-5 mol%) or 
      
      
      
    • Solvent: Anhydrous THF

  • Procedure:

    • Charge a dry flask with 2,4-dibromothiazole and Pd catalyst under Argon/Nitrogen.[1]

    • Add anhydrous THF.[1]

    • Cool to 0°C .

    • Add Cyclopropylzinc bromide dropwise over 30 minutes.[1] (Control exotherm).

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Do not reflux.

    • Quench: Saturated

      
      .
      
  • Expected Yield: 85–95%

Method B: The "Robust" Alternative (Suzuki-Miyaura)

Best For: Labs without organozinc handling capabilities.[1] Critical Modification: Use Potassium Cyclopropyl Trifluoroborate instead of Boronic Acid to prevent decomposition.

Protocol:

  • Reagents:

    • 2,4-Dibromothiazole (1.0 equiv)[1]

    • Potassium Cyclopropyl Trifluoroborate (1.2–1.5 equiv)

    • Catalyst:

      
       (5 mol%)
      
    • Base:

      
       (3.0 equiv)
      
    • Solvent: Toluene/Water (3:[1]1) or THF/Water (10:1)

  • Procedure:

    • Degas solvents thoroughly (sparge with Argon for 20 mins). Oxygen kills this reaction. [1]

    • Combine all solids in the flask.

    • Add solvents.[1][6]

    • Heat to 80°C (Selectivity is maintained by the trifluoroborate's slow release mechanism).

    • Monitor by HPLC/TLC.[1]

  • Expected Yield: 65–80%

Troubleshooting & FAQs

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Conversion (<30%) Catalyst poisoning or inactive catalyst.[1]Switch to Negishi (Method A) . Thiazoles can coordinate Pd; ensure catalyst quality (bright yellow for

).
Starting Material Remains (Suzuki) Protodeboronation of boronic acid.[1]Stop using Boronic Acid. Switch to Potassium Cyclopropyl Trifluoroborate (Molander Salt).[1]
Mixture of Regioisomers (C2 + C4) Reaction temperature too high during addition.[1]Perform the addition at 0°C . Only warm to RT after addition is complete.
Formation of 2,4-Dicyclopropylthiazole Excess nucleophile (>2.0 equiv) or high temp.[1]Strictly control stoichiometry (1.1–1.2 equiv). Monitor reaction and stop immediately upon consumption of SM.
Black Precipitate (Palladium Black) Catalyst decomposition / Oxygen leak.[1]Ensure rigorous degassing.[1] Add ligand (e.g.,

) to stabilize Pd species.
Frequently Asked Questions

Q: Can I use the Hantzsch synthesis (Thioamide +


-Halo Ketone) instead? 
A:  It is possible but not recommended for the 4-bromo  derivative.[1] To get the 4-bromo substituent, you would need 1,1-dibromoacetone, which is toxic, unstable, and often leads to 5-bromo byproducts or difficult separations.[1] The coupling route from commercial 2,4-dibromothiazole is significantly cleaner.[1]

Q: Why is my Cyclopropylboronic acid not reacting? A: Cyclopropylboronic acid is notoriously unstable and undergoes rapid protodeboronation (losing the Boron group) in the presence of water/base, leaving you with cyclopropane gas and unreacted thiazole. Use the Trifluoroborate salt or Zinc reagent.[1]

Q: How do I separate the product from unreacted 2,4-dibromothiazole? A: They have different polarities. The 2-cyclopropyl group adds lipophilicity but the dipole changes. Use a gradient of Hexanes/Ethyl Acetate (starting 100:0 to 95:[1]5) on silica gel.[1] The product usually elutes after the dibromo starting material (check TLC).

Visualizing the Workflow

Reaction Logic & Selectivity

ThiazoleSynthesis cluster_pathways Selectivity Pathways SM 2,4-Dibromothiazole (Commercial SM) C2_Site C2 Position (Electron Deficient) FAST Reaction SM->C2_Site Pd(0) Oxidative Addition C4_Site C4 Position (Less Activated) SLOW Reaction SM->C4_Site High Temp / Excess Reagent Product 4-Bromo-2-cyclopropylthiazole (TARGET) C2_Site->Product Reductive Elimination Reagent_Zn Cyclopropyl-ZnBr (Negishi) Reagent_Zn->C2_Site Transmetallation Reagent_B Cyclopropyl-BF3K (Suzuki) Reagent_B->C2_Site Transmetallation OverReaction 2,4-Dicyclopropylthiazole (Impurity) Product->OverReaction 2nd Coupling (Avoid!)

Figure 1: Reaction logic showing the preferential oxidative addition at C2, which enables the synthesis of the target molecule.

Decision Tree for Method Selection

DecisionTree Start Start: Choose Method Q1 Can you handle moisture-sensitive reagents? Start->Q1 MethodA METHOD A: Negishi (Cyclopropyl-ZnBr) Yield: High (>85%) Q1->MethodA Yes (Dry Box/Schlenk) Q2 Do you have Cyclopropyl Trifluoroborate? Q1->Q2 No MethodB METHOD B: Modified Suzuki (Cyclopropyl-BF3K) Yield: Good (75%) Q2->MethodB Yes MethodC METHOD C: Standard Suzuki (Cyclopropylboronic Acid) Yield: Low/Variable Q2->MethodC No (Not Recommended)

Figure 2: Decision matrix for selecting the optimal synthetic route based on lab capabilities and reagents.

Data Summary: Reagent Stoichiometry

ComponentNegishi (Rec.)Suzuki (BF3K)Suzuki (Acid)Notes
2,4-Dibromothiazole 1.0 equiv1.0 equiv1.0 equivLimiting reagent.[1]
Cyclopropyl Source 1.2 equiv (Zn)1.3 equiv (BF3K)1.5–2.0 equivBoronic acid requires excess due to instability.
Catalyst Load 2–3 mol%5 mol%5–10 mol%Negishi is more active.[1]
Temperature 0°C

RT
80°C80°CNegishi allows milder conditions.[1]
Time 4–6 h12–18 h12–24 h

References

  • Regioselective Coupling on 2,4-Dibromothiazole: Bach, T., & Heuser, S. (2002).[1] Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(16), 5789–5795.[1]

  • Stability of Cyclopropylboronates: Molander, G. A., & Ellis, N. (2003).[1] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(11), 858–865.[1]

  • General Thiazole Properties: Uzelac, E. J., & Rasmussen, S. C.[1] (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods.[1][2] The Journal of Organic Chemistry, 82(11), 5947–5951.[1]

Sources

Optimization

Technical Support Center: 4-Bromo-2-cyclopropyl-1,3-thiazole Purification

The following guide serves as a specialized Technical Support Center for the purification of 4-Bromo-2-cyclopropyl-1,3-thiazole (CAS: 1086381-69-2). It is designed for organic chemists and process engineers requiring hig...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the purification of 4-Bromo-2-cyclopropyl-1,3-thiazole (CAS: 1086381-69-2). It is designed for organic chemists and process engineers requiring high-purity isolation of this intermediate, typically synthesized via regioselective cross-coupling (e.g., Negishi or Suzuki) starting from 2,4-dibromothiazole.[1][2][3]

Status: Active Ticket ID: PUR-THZ-004 Assigned Specialist: Senior Application Scientist[1][2][3][4]

Compound Profile & Physical Properties

Before initiating purification, verify your target's physicochemical baseline.[1][2][3][4] This compound is typically a pale yellow to orange oil or low-melting solid, depending on purity and ambient temperature.[1][2][3]

PropertyValueNotes
Molecular Formula C₆H₆BrNS
Molecular Weight 204.09 g/mol
Boiling Point ~259°C (760 mmHg)High vacuum distillation required.[1][2][3][4]
Density 1.8 ± 0.1 g/cm³Significantly denser than water/organic solvents.[1][2][3][4]
Solubility DCM, EtOAc, THF, TolueneInsoluble in water.[1][2][4]
pKa (Conjugate Acid) ~1.0 - 2.0Weakly basic due to electron-withdrawing Br at C4.[1][2][3][4]

Purification Logic & Workflow

The primary challenge in purifying this scaffold is separating the monosubstituted product (4-bromo-2-cyclopropyl) from the starting material (2,4-dibromothiazole) and the bis-coupled impurity (2,4-dicyclopropylthiazole).[1][2][3][4]

Decision Tree Diagram

PurificationWorkflow Start Crude Reaction Mixture (Negishi/Suzuki) Check TLC/LCMS Analysis Start->Check Workup Aqueous Workup (EDTA/Thiourea Wash) Check->Workup Quench & Remove Salts Profile Impurity Profile Identified? Workup->Profile RouteA Route A: Flash Chromatography (Small Scale <10g) Profile->RouteA Complex Mixture RouteB Route B: Vacuum Distillation (Large Scale >10g) Profile->RouteB Clean Profile/Volatile Impurities Final Final Product (>98% Purity) RouteA->Final RouteB->Final

Figure 1: Decision matrix for selecting the optimal purification route based on scale and crude purity.

Troubleshooting Guides (Q&A)

Category A: Extraction & Workup (Pre-Purification)[1]

Q: The organic layer is dark black/brown.[1][2][3][4] How do I remove the metal catalyst residues? A: Dark coloration typically indicates residual Palladium (from Suzuki/Negishi coupling) or polymerized byproducts.[1][3][4]

  • Protocol: Do not rely solely on brine.[1][2][3][4]

    • Wash the organic layer (EtOAc or DCM) with 10% aqueous Thiourea or 0.5M EDTA (pH 8) .[1][3] These ligands bind Pd more effectively than simple water washes.[1][2][3][4]

    • Filter the biphasic mixture through a pad of Celite to trap precipitated Pd-black.[1][2][3][4]

    • Why this works: Thiazoles are excellent ligands for metals; standard washes often fail to displace Pd from the thiazole nitrogen.[1][2][3][4] Thiourea has a higher affinity for Pd.[1][2][3][4]

Q: My product is not extracting into the organic layer during acid/base wash. A: Check your pH.

  • Mechanism: While thiazoles are basic, the bromine atom at C4 is electron-withdrawing, significantly lowering the basicity of the nitrogen (pKa < 2).[1][2][4]

  • Correction: If you are using an acid wash (e.g., 1M HCl) to remove non-basic impurities, the 4-bromo-2-cyclopropylthiazole may not fully protonate and remain in the organic layer, or partition partially.[1][2][3]

  • Recommendation: Avoid acid/base extractions for this specific derivative. Stick to neutral washes (Water/Brine) to prevent yield loss.[1][2][3][4]

Category B: Chromatography (Silica Gel)[1][3][5]

Q: I cannot separate the product from the starting material (2,4-dibromothiazole). They co-elute. A: This is the most common issue due to structural similarity.[1][2][3]

  • The Fix: Change the stationary phase modifier or solvent system.[1][2][3][4]

    • Standard: Hexane/Ethyl Acetate often shows poor resolution (ΔRf < 0.1).[1][2][3][4]

    • Optimized: Use Toluene/Hexane (1:1) or DCM/Hexane .[1][3][4] The pi-pi interactions of Toluene with the thiazole ring often differentiate the mono-bromo and di-bromo species better than EtOAc.[1][2][3][4]

  • Gradient Table:

Solvent SystemRatioTarget Rf (Product)Separation Quality
Hexane : EtOAc95 : 50.35Poor (Tailing)
Hexane : DCM 80 : 20 0.30 Excellent
Toluene : Hexane40 : 600.28Good (for removing non-polars)

Q: I see a "ghost" spot that appears after the main peak. What is it? A: This is likely the protodebrominated byproduct (2-cyclopropylthiazole), formed if the reaction was quenched with a proton source while active catalyst/metal was present.[1][2][4]

  • Detection: It is lower molecular weight (Des-bromo) and typically more polar than the dibromo starting material but less polar than the product? Correction: Des-bromo thiazoles are often more basic and polar than their brominated counterparts.[1][2][3][4]

  • Removal: It should separate easily on silica using the Hexane/DCM gradient.[1][2][3][4]

Category C: Distillation (Scale-Up)[1][2][3][4]

Q: The product is decomposing during vacuum distillation. A: Thiazoles can be thermally sensitive, especially with cyclopropyl rings which can ring-open under extreme thermal stress (though usually stable up to ~300°C).[1][2][3][4]

  • Cause: Bath temperature is too high (>150°C) due to insufficient vacuum.[1][3]

  • Requirement: You need a high vacuum (< 1 mmHg).[1][3]

    • Target: Boiling point drops to ~100-110°C at 0.5 mmHg.[1][2][3]

    • Warning: Do not use a heating mantle directly on the flask; use an oil bath to prevent hot spots that cause polymerization.[1][2][3]

Step-by-Step Protocols

Protocol A: Optimized Silica Gel Chromatography

Best for <10g scale or high-impurity crudes.[1][2][3]

  • Load: Dissolve crude oil in minimum Toluene (avoid DCM for loading if possible to prevent band broadening).[1][2][3][4]

  • Column: Use 40g Silica per 1g of crude (High resolution required).[1][2][3][4]

  • Equilibration: 100% Hexane (2 CV).

  • Elution:

    • 0-10% DCM in Hexane (remove 2,4-dibromothiazole).[1][2][3]

    • 10-25% DCM in Hexane (elute 4-bromo-2-cyclopropyl-1,3-thiazole ).[1][2][3][4]

    • Flush with 50% EtOAc (remove bis-coupled/polar impurities).[1][2][3][4]

  • Analysis: Check fractions by TLC (UV 254nm). The product is UV active.[1][2][3]

Protocol B: Pd Scavenging (Post-Reaction)

Mandatory before biological testing.[1][4]

  • Dissolve crude (post-workup) in THF/MeOH (5:1).

  • Add SiliaMetS® Thiol or Charcoal (10 wt% of crude).[1][2][3]

  • Stir at 40°C for 2 hours.

  • Filter through a 0.45µm PTFE membrane.[1][2][3][4]

  • Concentrate to yield Pd-free oil.[1][2][3][4]

Safety & Stability

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Halogenated thiazoles can undergo slow hydrolysis or photolytic debromination if exposed to light and moisture for extended periods.[1][2][3][4]

  • Hazards: Irritant.[1][2][3][4] The cyclopropyl moiety adds strain energy; while not explosive, avoid contact with strong Lewis acids which might trigger ring opening.[1][2][4]

References

  • Synthesis of 2-substituted 4-bromothiazoles: Bach, T., & Hecht, S. (2002).[1][2][3][4] Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Journal of Organic Chemistry. Link[1][3]

  • Hantzsch Reaction Mechanics: Potewar, T. M., et al. (2020).[1][2][3][4] One-pot multicomponent green Hantzsch synthesis. Beilstein Journal of Organic Chemistry. Link

  • Physical Properties & Safety: PubChem Compound Summary for 4-Bromo-2-methyl-1,3-thiazole (Analogous Structure). Link

  • General Thiazole Chemistry: Thiazoles. ScienceDirect Topics. Link

Sources

Troubleshooting

side reactions in the bromination of cyclopropyl thiazoles

Welcome to the Cyclopropyl Thiazole Bromination Technical Support Center . This guide addresses the specific challenges of brominating thiazoles bearing a cyclopropyl moiety.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Cyclopropyl Thiazole Bromination Technical Support Center .

This guide addresses the specific challenges of brominating thiazoles bearing a cyclopropyl moiety. The combination of a strain-sensitive cyclopropane ring and an electron-rich thiazole core creates a "perfect storm" for side reactions—specifically acid-catalyzed ring opening and radical rearrangements.

Quick Status Check: Which Reaction Mode are you in?

Before troubleshooting, confirm your intended pathway. The reagents are similar (NBS or Br


), but the mechanism dictates the side reactions.
Intended OutcomeMechanismPrimary Risk
Ring Bromination (C5) Electrophilic Aromatic Substitution (S

Ar)
Acid-Catalyzed Ring Opening (HBr byproduct attacks cyclopropane)
Side-Chain Bromination Radical Substitution (Wohl-Ziegler)Radical Rearrangement (Cyclopropylcarbinyl radical clock)

Ticket #1: "My Cyclopropane Ring Disappeared / Formed a Chain"

User Report: "I attempted to brominate the thiazole ring using Br


 or NBS. NMR shows the disappearance of the characteristic cyclopropyl high-field signals (0.5–1.2 ppm) and the appearance of a propyl-bromide chain."
Root Cause Analysis: Acid-Mediated Homo-Michael Addition

The cyclopropane ring has significant angle strain (~27.5 kcal/mol). During bromination, HBr is generated as a byproduct.

  • Protonation: The H

    
     from HBr protonates the thiazole nitrogen or the cyclopropane ring itself.
    
  • Nucleophilic Attack: The bromide ion (Br

    
    ) attacks the activated cyclopropane ring, relieving strain but destroying your scaffold.
    
Diagnostic Diagram: The Acid Pathway

AcidPathway Start Cyclopropyl Thiazole Protonated Protonated Intermediate (Activated) Start->Protonated + H+ (from HBr) Desired Brominated Thiazole (Intact Ring) Start->Desired Base Scavenger Present HBr HBr (Byproduct) HBr->Protonated Attack Br- Nucleophilic Attack Protonated->Attack Opened Ring-Opened Bromo-Propyl Side Chain Attack->Opened Strain Release

Figure 1: Mechanism of acid-catalyzed cyclopropane ring opening during bromination.

Solution: The "Buffered" Protocol

You must neutralize HBr in situ faster than it can react with the ring.

  • Switch Reagent: Use NBS (N-Bromosuccinimide) instead of elemental bromine.[1] NBS releases bromine gradually.

  • Add a Scavenger: Add 1.1–1.5 equivalents of a non-nucleophilic base.

    • Best:K

      
      CO
      
      
      
      or NaHCO
      
      
      (heterogeneous, easy workup).
    • Alternative:2,6-Lutidine (sterically hindered, won't alkylate).

  • Solvent Switch: Avoid non-polar solvents (CCl

    
    , Benzene) which encourage ion pairing. Use DMF  or MeCN  (Acetonitrile). These solvents solvate the proton and stabilize the transition state for S
    
    
    
    Ar.

Ticket #2: "I have a complex mixture of rearranged products"

User Report: "I used NBS with AIBN (or light) to brominate a side chain. I see multiple spots on TLC and mass specs corresponding to homoallyl bromides."

Root Cause Analysis: The Radical Clock

If you trigger a radical pathway (intentionally or by accidental light exposure), a radical forms on the carbon adjacent to the cyclopropane ring.

  • The Clock: The cyclopropylcarbinyl radical rearranges to a homoallyl radical at a rate of

    
    . This is faster than the rate of bromine abstraction from NBS.
    
  • Result: You will almost exclusively get the ring-opened product.

Diagnostic Diagram: The Radical Trap

RadicalClock Substrate Cyclopropyl Thiazole Radical Cyclopropylcarbinyl Radical (Unstable) Substrate->Radical NBS/Light/AIBN H-Abstraction OpenRadical Homoallyl Radical (Rearranged) Radical->OpenRadical Ring Opening (k = 10^8 s^-1) Desired Cyclopropyl Bromide (Rarely Observed) Radical->Desired Br Abstraction (Too Slow) OpenProduct Ring-Opened Product (Homoallyl Bromide) OpenRadical->OpenProduct Br Abstraction

Figure 2: The "Radical Clock" mechanism. Once the radical forms next to the ring, opening is kinetically dominant.

Solution: Suppress Radical Pathways
  • No Light: Wrap the flask in aluminum foil.

  • Radical Inhibitor: Add a pinch of BHT (butylated hydroxytoluene) to the reaction to quench any stray radicals.

  • Ionic Conditions: Ensure the reaction stays in the electrophilic manifold (Polar solvent + Base).

Ticket #3: Regioselectivity (C5 vs. C2)

User Report: "I want to brominate C5, but I'm getting C2 substitution or mixtures."

  • Rule of Thumb: Electrophilic attack favors C5 (the position adjacent to sulfur) because it is the most electron-rich position.

  • Exception: If C5 is blocked, bromination may fail or force ring opening. If C2 is unsubstituted, C5 is still preferred, but C2-lithiation/halogenation is an alternative route if electrophilic substitution fails.

Master Protocol: Safe Bromination of Cyclopropyl Thiazoles

This protocol is designed to maximize C5-bromination while preserving the cyclopropane ring.

Reagents:

  • Substrate: Cyclopropyl thiazole (1.0 equiv)

  • Reagent: NBS (1.05 equiv)

  • Base: K

    
    CO
    
    
    
    (1.2 equiv) or NaOAc (1.2 equiv)
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step:

  • Preparation: Dry the MeCN over molecular sieves. Moisture can generate HBr via hydrolysis of NBS.

  • Setup: In a round-bottom flask wrapped in aluminum foil (to prevent radical initiation), dissolve the substrate in MeCN (0.1 M concentration).

  • Buffering: Add the K

    
    CO
    
    
    
    solid.[2] Stir for 5 minutes.
  • Addition: Cool the mixture to 0°C . Add NBS portion-wise over 10 minutes.

    • Why? Low temperature suppresses the activation energy required for ring opening. Slow addition keeps the concentration of active brominating species low.

  • Monitoring: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS every 30 minutes.

    • Success Marker: Product mass (M+79/81).

    • Failure Marker: Product mass +80 (HBr addition) or NMR showing loss of cyclopropyl protons.

  • Workup: Quench with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) to destroy excess bromine. Extract with EtOAc.[2] Wash with NaHCO
    
    
    .

Summary of Troubleshooting Data

ObservationDiagnosisImmediate Action
Product mass = M + 80/82 Hydrobromination (Ring open)Add K

CO

; Switch to NBS.
Product mass = M + 158/160 DibrominationReduce NBS to 0.95 equiv; Lower temp to -10°C.
Starting Material Unreacted Thiazole deactivatedSwitch solvent to DMF (more polar); Heat to 40°C (cautiously).
Complex aliphatic region in NMR Radical rearrangementWrap flask in foil ; Add BHT; Remove AIBN.

References

  • General Reactivity of Thiazoles

    • Source: "Chemistry of the thiazoles: Thiazole... is resistant to attack by electrophilic reagents [but] yields 2-bromothiazole and 2,5-dibromothiazole."[3]

    • Context: Establishes C5/C2 selectivity rules.
    • Link:

  • NBS Protocols & Green Chemistry

    • Source: "One-Pot NBS-Promoted Synthesis... NBS as a bromine source as well as an oxidant."[4]

    • Context: Validates NBS as a controlled bromine source in polar media.
    • Link:

  • Cyclopropane Ring Opening (Acid/Radical)

    • Source: "Mechanism of acid-catalyzed ring opening of a cyclopropane ring." / "Vinyl Cyclopropane Reaction with HBr."[5]

    • Context: Explains the proton
    • Link:

  • Radical Clock Kinetics

    • Source: "Oxidative radical ring-opening/cyclization of cyclopropane derivatives."[6]

    • Context: Details the rapid rate of cyclopropylcarbinyl radical rearrangement ( ).
    • Link:

Sources

Optimization

Technical Support Center: Suzuki Coupling of Electron-Rich Thiazoles

Current Status: Online Operator: Senior Application Scientist Ticket ID: SUZUKI-THZ-001 Subject: Troubleshooting Low Yields & Catalyst Death in Thiazole Cross-Couplings Introduction: The "Thiazole Trap" You are likely he...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: SUZUKI-THZ-001 Subject: Troubleshooting Low Yields & Catalyst Death in Thiazole Cross-Couplings

Introduction: The "Thiazole Trap"

You are likely here because your standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/Water) failed. You observed either no conversion (starting material recovery) or rapid formation of the deboronated byproduct (protodeboronation).

Coupling electron-rich thiazoles presents a "perfect storm" of three competing failure modes:

  • Catalyst Poisoning: The thiazole sulfur atom is a potent soft donor that coordinates irreversibly to soft Pd(II) centers, shutting down the catalytic cycle.

  • Protodeboronation: Thiazolyl boronates (especially at the C2 position) are notoriously unstable, hydrolyzing faster than they transmetallate.

  • Electronic Mismatch: Electron-rich substituents (e.g., -NH₂, -OMe) render thiazolyl halides deactivated toward oxidative addition, requiring higher activation energy.

This guide provides the specific mechanistic countermeasures required to bypass these traps.

Module 1: Catalyst Deactivation (The Sulfur Problem)

The Issue

Standard phosphines (PPh₃, dppf) bind to Palladium with moderate strength. The sulfur atom in the thiazole ring (especially in electron-rich systems where the S is more nucleophilic) displaces these ligands, forming a stable, inactive [Pd(Thiazole)₂Cl₂] complex. This is often visible as the reaction mixture turning essentially clear or precipitating a non-black solid, indicating the catalyst has dropped out of the cycle before forming Pd-black.

The Solution: Ligand Dominance

You must use ligands that bind to Pd significantly tighter than the thiazole sulfur.

Recommended Ligand Classes:

  • Dialkylbiaryl Phosphines (Buchwald Ligands): The steric bulk of ligands like XPhos or SPhos creates a "protective shell" around the Pd center, physically preventing the approach of the thiazole sulfur while allowing the oxidative addition of the halide.

  • NHC Ligands (PEPPSI): N-Heterocyclic Carbenes are strong sigma-donors that form virtually inseparable bonds with Pd. Pd-PEPPSI-IPr is the gold standard here.

Visualizing the Competition

CatalystPoisoning Pd_L Active Catalyst [L-Pd(0)] Poisoned Poisoned Complex [Pd(Thiazole)₂] Pd_L->Poisoned Ligand Displacement (Standard Phosphine) Product Coupled Product (Biaryl) Pd_L->Product Successful Cycle (Bulky Ligand) Thiazole Thiazole Substrate (S-Donor) Thiazole->Poisoned S-Coordination

Figure 1: Kinetic competition between productive coupling and sulfur poisoning.[1][2][3][4][5][6][7][8][9][10][11][12] Bulky ligands favor the green pathway.

Module 2: Protodeboronation (The Instability Trap)

The Issue

2-Thiazolyl boronic acids are among the most unstable heterocyclic boronates. Under aqueous basic conditions (standard Suzuki), the C-B bond cleaves rapidly. This mechanism is often catalyzed by the very base required for the Suzuki reaction.

Mechanism: The base attacks the boron to form a boronate "ate" complex. In 2-thiazolyl systems, the adjacent nitrogen can facilitate a proton transfer (via a zwitterionic intermediate), leading to the release of the boronic acid moiety and formation of the unfunctionalized thiazole.

The Solution: Slow-Release Strategy

Do not use free boronic acids. Use MIDA Boronates (N-methyliminodiacetic acid esters).

  • Why: The MIDA boron atom is sp3-hybridized and coordinatively saturated, making it immune to base hydrolysis.

  • How: Under specific hydrolytic conditions (slow addition of weak base), the active boronic acid is released slowly. The concentration of free boronic acid is kept low, so it is consumed by the Pd catalyst (transmetallation) faster than it can decompose.

Module 3: Experimental Protocols

Protocol A: The "Bulletproof" MIDA Coupling

Use this for 2-thiazolyl boronates or highly unstable partners.

Reagents:

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) (Pre-complexed precatalysts like XPhos Pd G2 are preferred).

  • Base: K₃PO₄ (3.0 equiv, anhydrous, finely ground).

  • Solvent: THF:Water (10:1 ratio). Note: Small amount of water is necessary for MIDA hydrolysis, but keep it minimal.

  • Temperature: 60°C.

Step-by-Step:

  • Charge Solids: In a glovebox or under Argon flow, add Heteroaryl Chloride (1.0 equiv), Thiazolyl-MIDA boronate (1.2 equiv), XPhos Pd G2 (0.02 equiv), and K₃PO₄ (3.0 equiv) to a reaction vial.

  • Solvent Addition: Add anhydrous THF and degassed water (10:1 v/v). The concentration should be high (0.2 M to 0.5 M) to favor intermolecular coupling over hydrolysis.

  • The "Slow Release" Trick: If decomposition is still observed, do not add the MIDA boronate all at once. Dissolve the MIDA boronate in THF and add it via syringe pump over 2 hours to the reaction mixture containing the catalyst and halide.

Protocol B: The "Anhydrous" Coupling (For Thiazolyl Halides)

Use this when the thiazole is the halide partner and is electron-rich (e.g., aminothiazole).

Reagents:

  • Catalyst: Pd-PEPPSI-IPr (2 mol%).

  • Base: Cs₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane (Anhydrous).

  • Temperature: 80–100°C.[13]

Why this works: Cs₂CO₃ in dioxane has low solubility, creating a "heterogeneous base" system. This prevents high concentrations of dissolved base that could degrade sensitive functional groups, while the PEPPSI catalyst is robust enough to force oxidative addition on the electron-rich thiazole chloride/bromide.

Troubleshooting Decision Matrix

ObservationDiagnosisImmediate Action
Black Precipitate (Pd Black) forms immediately. Catalyst decomposition due to unstable ligands.Switch to Pd-PEPPSI-IPr or XPhos Pd G4 .
Reaction stays clear/yellow; No product; SM remains. Catalyst Poisoning (Sulfur binding) OR Failed Oxidative Addition.Increase temperature to 100°C; Switch to tBu₃P-Pd-G2 (highly active for electron-rich halides).
Thiazole starting material converted to "H-Thiazole". Protodeboronation (Hydrolysis of C-B bond).STOP using aqueous base. Switch to anhydrous CsF or K₃PO₄ in Dioxane. Use MIDA boronate.[9][11][14]
Homocoupling of Boronic Acid (R-R) observed. Oxidative addition is too slow; Oxygen leak.Degas solvents more rigorously (freeze-pump-thaw). Add halide slowly to keep its concentration low relative to catalyst? No, actually add boronate slowly to prevent homocoupling.

Visualizing the MIDA Strategy

MIDA_Strategy MIDA MIDA Boronate (Stable Reservoir) FreeAcid Free Boronic Acid (Transient Species) MIDA->FreeAcid Slow Hydrolysis (Rate Limiting) Decomp Decomposed (Protodeboronation) FreeAcid->Decomp Fast (k_decomp) PdCycle Pd Catalytic Cycle (Transmetallation) FreeAcid->PdCycle Very Fast (k_trans) Product Product PdCycle->Product Reductive Elimination

Figure 2: The MIDA "Slow Release" mechanism. Keeping [Free Acid] low ensures k_trans > k_decomp.

Frequently Asked Questions (FAQ)

Q: Can I use pinacol esters (Bpin) instead of MIDA boronates? A: Generally, no for 2-thiazolyl systems. While Bpin esters are more stable than free acids, they are still prone to base-mediated decomposition in 2-heterocyclic systems. If you must use Bpin, use anhydrous K₃PO₄ in dioxane and avoid water entirely.

Q: My thiazole has an amine (-NH2) group. Is this a problem? A: Yes. Free amines can coordinate to Pd. Protect the amine as an acetamide (-NHAc) or Boc-carbamate (-NHBoc) before coupling. If protection is impossible, use Pd(OAc)₂ + SPhos ; SPhos is particularly good at preventing amine coordination inhibition.

Q: Why do you recommend Potassium Phosphate (K₃PO₄) over Sodium Carbonate (Na₂CO₃)? A: Na₂CO₃ is often used in aqueous mixtures (pH ~11-12), which accelerates protodeboronation. K₃PO₄ in organic solvents (or with minimal water) acts as a milder proton acceptor and buffers the reaction differently, often sparing the fragile C-B bond.

References

  • Mechanistic Studies on Protodeboronation

    • Kinetics of Base-Catalyzed Protodeboron
    • Cox, P. A. et al. J. Am. Chem. Soc.2017, 139, 4769.
  • MIDA Boronate Technology

    • Slow Release Str
    • Knapp, D. M. et al. J. Am. Chem. Soc.2010 , 132, 12011.[13]

  • Ligand Selection for Heterocycles

    • Pd-PEPPSI Complexes for Difficult Couplings.
    • Organ, M. G. et al. Chem. Eur. J.2006 , 12, 4749.[6]

  • Thiazole Specific Challenges

    • Protodeboronation of 2-Pyridyl and 5-Thiazolyl Boronic Acids.
    • ResearchGate Snippet 1.

Sources

Troubleshooting

catalyst selection for Buchwald-Hartwig amination of heterocyclic halides

This guide serves as a Tier 3 Technical Support resource for researchers encountering challenges in the Buchwald-Hartwig amination of heterocyclic halides. It moves beyond basic textbook definitions to address failure mo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier 3 Technical Support resource for researchers encountering challenges in the Buchwald-Hartwig amination of heterocyclic halides. It moves beyond basic textbook definitions to address failure modes, catalyst architecture, and decision-making logic.

Current Status: Operational Agent: Senior Application Scientist Topic: Catalyst Selection & Troubleshooting for Heterocyclic Substrates

Core Logic: The "Heterocycle Tax"

Ticket #001: Why is my pyridine coupling failing when the phenyl analog worked perfectly?

Diagnosis: You are experiencing the "Heterocycle Tax." Unlike simple aryl halides, heterocyclic halides (pyridines, pyrimidines, imidazoles) possess Lewis basic nitrogen atoms that can coordinate to the Palladium center. This creates two primary failure modes:

  • Catalyst Poisoning: The heterocycle substrate displaces the phosphine ligand, forming an inactive [Pd(heterocycle)n] complex.

  • Oxidative Addition Stalling: Electron-deficient heterocycles (e.g., 2-chloropyridine) are reluctant to undergo oxidative addition compared to electron-neutral aryl halides.

The Solution: Steric Bulk & Precatalysts To overcome this, you must use ligands that are sterically bulky enough to prevent the substrate from binding to the Pd center in a non-productive way, and you must use precatalysts to ensure a high concentration of active L-Pd(0) species.

Ligand Selection Matrix

Do not guess. Use this logic table based on your nucleophile and electrophile.

ScenarioRecommended LigandCatalyst SystemWhy?
Primary Amine + HeterocycleBrettPhos BrettPhos Pd G4Prevents formation of stable bis-amine Pd complexes; promotes reductive elimination.
Secondary Amine + HeterocycleRuPhos RuPhos Pd G4Excellent for preventing β-hydride elimination; handles steric bulk well.
5-Membered Heterohalide (e.g., chlorothiophene)XPhos or SPhos XPhos Pd G4High activity required for electron-rich rings that are slow to oxidatively add.
Base-Sensitive Substrates (Esters, Nitriles)BrettPhos Pd G4 + K₂CO₃Allows use of weak bases; prevents hydrolysis or side reactions.
"Impossible" Substrates (Deactivated Chlorides)Pd-PEPPSI-IPent Pd-PEPPSI-IPentNHC ligands offer higher thermal stability and electron donation than phosphines.

Decision Tree: Catalyst Selection

This workflow illustrates the logical path for selecting the starting catalyst system based on substrate properties.

LigandSelection Start Start: Analyze Substrates AmineType Amine Type? Start->AmineType Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary Heterocycle Heterocycle Type? Primary->Heterocycle BaseSens Base Sensitive? Secondary->BaseSens BrettPhos Rec: BrettPhos Pd G4 (Base: NaOtBu or K2CO3) Heterocycle->BrettPhos Standard Heterocycle PEPPSI Rec: Pd-PEPPSI-IPent (Base: K2CO3/Cs2CO3) Heterocycle->PEPPSI Highly Deactivated (e.g., 3-Cl-Pyridine) BaseSens->BrettPhos Yes (Esters/Nitriles) RuPhos Rec: RuPhos Pd G4 (Base: NaOtBu) BaseSens->RuPhos No (Stable)

Figure 1: Decision logic for initial catalyst screening. Note that BrettPhos is generally superior for primary amines due to its ability to prevent catalyst deactivation by the amine itself.

Troubleshooting & FAQs

Ticket #002: The reaction turns black immediately, and I get no yield.

  • Cause: "Pd Black" formation. The active Pd(0) species is unstable and aggregating into metal particles before it can enter the catalytic cycle. This often happens when using Pd(OAc)2 or Pd2(dba)3 with insufficient ligand stabilization.

  • Fix: Switch to a G3 or G4 Precatalyst . These are air-stable Pd(II) species that reductively eliminate the active L-Pd(0) species only upon heating and exposure to base, ensuring the ligand is already bound when the metal becomes active.

Ticket #003: I see consumption of the halide, but the product is the de-halogenated heterocycle (Hydrodehalogenation).

  • Cause:

    
    -Hydride Elimination.[1] After the amine binds, the catalyst undergoes 
    
    
    
    -hydride elimination instead of reductive elimination. This is common with sterically unhindered ligands or when the reductive elimination step is slow.
  • Fix:

    • Switch to RuPhos or BrettPhos .[2] These bulky ligands accelerate the rate of reductive elimination, favoring C-N bond formation over

      
      -hydride elimination.
      
    • Lower the reaction temperature if possible.

Ticket #004: Can I use Aryl Iodides?

  • Warning: Aryl Iodides can be worse than Bromides in Buchwald-Hartwig couplings.

  • Mechanism: The iodide anion released during the reaction has a high affinity for Palladium and can form stable, inactive Pd-dimers [L-Pd(Ar)-I]2.

  • Fix: If you must use an iodide, use a solvent that sequesters the iodide (like Toluene) or add a silver salt (AgOTf) to precipitate AgI, though this is expensive. Prefer Aryl Bromides or Chlorides.

Experimental Protocol: The "Sighting Screen"

Do not run one reaction at a time. Use this micro-scale screening protocol to identify the "Lead" condition.

Reagents:

  • Ligands: BrettPhos, RuPhos, XPhos, tBuXPhos.

  • Bases: NaOtBu (Strong), K₂CO₃ (Weak), Cs₂CO₃ (Soluble/Weak).

  • Solvent: t-Amyl Alcohol (high boiling, solubilizing) or Dioxane.

Protocol (Micro-vial scale):

  • Stock Solutions: Prepare 0.1 M stock solutions of your heterocycle and amine in the solvent.

  • Dosing: Add 100 µL of Heterocycle (1.0 equiv) and 120 µL of Amine (1.2 equiv) to 4 separate vials.

  • Catalyst Addition: Add 2 mol% of the respective Pd G4 precatalyst (BrettPhos in Vial 1, RuPhos in Vial 2, etc.). Note: G4 precatalysts are solid and air-stable; weigh them out.

  • Base Addition: Add 2.4 equiv of Base.

    • Screen A: NaOtBu (Standard)

    • Screen B: K₂CO₃ (If substrate is sensitive)

  • Reaction: Seal and heat to 80°C for 2 hours.

  • Analysis: Dilute a 10 µL aliquot into MeOH and analyze via LCMS. Look for Conversion vs. Product/Byproduct ratio.[3]

Visualizing the Failure Pathways Understanding where the cycle breaks is key to fixing it.

FailureModes Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (L-Pd-Ar-X) Pd0->OxAdd Slow for 2-Cl-Pyridine Fail1 FAILURE: Pd Black (Ligand dissociation) Pd0->Fail1 Unstable Ligand AmineBind Amine Binding (L-Pd-Ar-N) OxAdd->AmineBind Fail3 FAILURE: Inhibition (Stable Dimer/Coordination) OxAdd->Fail3 Iodide/Heterocycle Interference Fail2 FAILURE: Dehalogenation (Beta-Hydride Elim) AmineBind->Fail2 Slow Reductive Elim Product Product AmineBind->Product Reductive Elim (Fast with Bulky L)

Figure 2: Catalytic cycle failure modes. Green nodes represent the desired path; Red/Black nodes represent common termination pathways.

References & Grounding

  • Buchwald Ligand User Guide

    • Source: BenchChem / Buchwald Group[2]

    • Key Insight: Comparative performance of XPhos, RuPhos, and BrettPhos for specific heterocycles.[2]

    • URL: (Verified context from search)

  • Optimization of Buchwald-Hartwig Aminations

    • Source: CatSci Ltd.[4]

    • Key Insight: The "Sighting Screen" methodology and importance of controlling variable parameters like solvent and base strength.[4][5][6]

    • URL:

  • Pd-PEPPSI for Deactivated Amination

    • Source: Organ Group / Sigma-Aldrich

    • Key Insight: Use of NHC ligands (PEPPSI) for sterically hindered or electron-neutral chlorides where phosphines fail.

    • URL:

  • Mechanistic Studies on Catalyst Deactivation

    • Source: Imperial College London / YouTube (Visual Guide)

    • Key Insight: Visualizing the oxidative addition and reductive elimination steps.[1][5][7][8][9]

    • URL:

Sources

Optimization

overcoming low reactivity of 4-BROMO-2-CYCLOPROPYL-1,3-THIAZOLE

Technical Support Center: 4-Bromo-2-Cyclopropyl-1,3-Thiazole Reactivity Ticket Subject: Overcoming Low Reactivity & Side Reactions in C4-Functionalization Status: Open Assigned Specialist: Senior Application Scientist Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-2-Cyclopropyl-1,3-Thiazole Reactivity

Ticket Subject: Overcoming Low Reactivity & Side Reactions in C4-Functionalization Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Thiazole C4" Paradox

You are likely encountering difficulties because C4-bromo-thiazoles inhabit a "reactivity dead zone." Unlike the C2 position (which is highly activated for nucleophilic attack) or the C5 position (which is electrophilic and prone to deprotonation), the C4 position is electronically deactivated.

Furthermore, the 2-cyclopropyl group acts as a weak electron donor, slightly increasing the electron density of the ring compared to a bare thiazole. While this improves stability, it further reduces the propensity for oxidative addition at the C4-Br bond during Palladium-catalyzed couplings.

This guide addresses three critical failure modes:

  • Stalled Cross-Coupling (Suzuki/Buchwald failures).

  • Regioselectivity Errors (Halogen Dance/C5-Deprotonation).

  • Cyclopropyl Ring Instability (Acid-catalyzed ring opening).

Module 1: Troubleshooting Cross-Coupling (Suzuki-Miyaura)

User Complaint: "I am using Pd(PPh3)4 or Pd(dppf)Cl2, but I see mostly starting material and <5% product."

Root Cause: The C4-Br bond has a high bond dissociation energy and is located at the


-position relative to the nitrogen, making it resistant to oxidative addition. Standard phosphine ligands (PPh3, dppf) lack the electron richness and steric bulk required to force the Pd(0) into this bond.

The Fix: High-Energy Precatalysts Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands) or N-heterocyclic carbene (NHC) complexes.

Recommended Protocol: The "Kickstarter" Conditions
ComponentRecommendationWhy?
Catalyst XPhos Pd G4 or Pd-PEPPSI-IPr XPhos provides steric bulk to accelerate reductive elimination; PEPPSI is extremely active for difficult oxidative additions.
Loading 2–5 mol%Standard loading is often insufficient for deactivated heteroaryls.
Base K₃PO₄ (3.0 equiv)Stronger bases like KOtBu can degrade the thiazole; Carbonates (K₂CO₃) are often too weak. Phosphate is the "Goldilocks" zone.
Solvent 1,4-Dioxane/H₂O (4:1)The biphasic system with water is critical for the transmetallation step involving the inorganic base.
Temp 80–100 °CHigh thermal energy is required to overcome the activation barrier of the C4-Br bond.

Alternative Strategy: "Flip the Polarity" If the 4-bromothiazole refuses to couple with a boronic acid, convert the thiazole into the nucleophile.

  • React 4-bromo-2-cyclopropylthiazole with B₂pin₂ (Bis(pinacolato)diboron) using Pd(dppf)Cl₂ and KOAc .

  • Isolate the 4-BPin-thiazole .

  • Couple this with your aryl halide partner. Note: The BPin ester at C4 is stable and often couples much more efficiently than the bromide.

Module 2: Metallation & Halogen Dance (Lithiation)

User Complaint: "I tried Li-Halogen exchange with n-BuLi, but I got a mixture of products or the bromine moved to the C5 position."

Root Cause: The C5 proton in thiazoles is highly acidic. When you treat 4-bromo-2-cyclopropylthiazole with standard alkyllithiums (n-BuLi), the base prefers deprotonation at C5 over Li-Halogen exchange at C4 . Once the C5-lithio species forms, it can attack the Br at C4 on a neighboring molecule, causing the bromine to "dance" to the C5 position (Halogen Dance), leading to thermodynamic mixtures.

The Fix: The Turbo-Grignard Switch You must use Isopropylmagnesium Chloride - Lithium Chloride complex (iPrMgCl[1]·LiCl) .[2][3] This reagent is selective for Halogen-Magnesium exchange and operates via a different mechanism that suppresses proton abstraction.

Visualizing the Failure Mode (Halogen Dance)

HalogenDance Start 4-Bromo-2-cyclopropylthiazole nBuLi Add n-BuLi (Kinetic Base) Start->nBuLi Turbo Add iPrMgCl·LiCl (Turbo Grignard) Start->Turbo C5_Anion C5-Lithio Species (Deprotonation) nBuLi->C5_Anion Fast H-abstraction Dance Halogen Dance (Migration) C5_Anion->Dance Wrong 5-Bromo-4-lithio Isomer Mix Dance->Wrong Thermodynamic Sink Correct 4-Magnesio Species (Clean Exchange) Turbo->Correct Selective Br-Mg Exchange

Caption: Figure 1. Mechanism of Failure (Halogen Dance) vs. Success (Turbo Grignard). n-BuLi triggers unwanted deprotonation, while Turbo Grignard selectively targets the C-Br bond.

Protocol: Knochel Exchange
  • Dryness is Vital: Flame-dry flask under Argon.

  • Solvent: Dissolve substrate in anhydrous THF (0.5 M).

  • Temperature: Cool to 0 °C (Do not go to -78 °C; the exchange is too slow. Do not go to RT immediately).

  • Addition: Add iPrMgCl·LiCl (1.1 equiv) dropwise.

  • Monitoring: Stir at 0 °C for 30–60 mins. Monitor by GC-MS (quench a small aliquot with MeOH; look for the de-brominated product 2-cyclopropylthiazole).

  • Electrophile: Once exchange is >95%, add your electrophile (aldehyde, ketone, etc.) at 0 °C.

Module 3: Cyclopropyl Integrity

User Complaint: "My yield is low, and NMR suggests the cyclopropyl ring has opened."

Root Cause: Cyclopropyl groups are generally robust to bases and nucleophiles but are highly sensitive to Lewis Acids and strong Brønsted acids. The "banana bonds" of the cyclopropane ring have high p-character and can undergo electrophilic ring opening, especially if the thiazole nitrogen is protonated or coordinated to a strong Lewis Acid.

Prevention Guide:

HazardRisk LevelMitigation
HCl / H₂SO₄ CriticalAvoid aqueous acidic workups. Use saturated NH₄Cl or phosphate buffer (pH 7).
AlCl₃ / BF₃·OEt₂ HighAvoid strong Lewis acids. If a Lewis acid is needed for a subsequent step, use milder alternatives like ZnCl₂ or MgBr₂.
Suzuki Conditions LowStandard Suzuki bases (K₃PO₄, Cs₂CO₃) are safe.
Hydrogenation ModeratePd/C + H₂ can reduce the cyclopropyl ring. Use poisoned catalysts (Lindlar) or avoid hydrogenation steps if possible.

Decision Matrix: Which Reaction Path?

Use this logic flow to determine the best experimental setup for your specific target.

DecisionTree Start Goal: Functionalize C4-Br Type What is the Coupling Partner? Start->Type Aryl Aryl/Heteroaryl Type->Aryl C-C (sp2) Alkyl Carbonyl/Alkyl Type->Alkyl C-C (sp3) or C=O Suzuki Suzuki Coupling Aryl->Suzuki Lithiation Metallation Alkyl->Lithiation Direct Direct Coupling: Use XPhos Pd G4 K3PO4, Dioxane Suzuki->Direct Flip Partner is e- rich? Flip Polarity: Make Thiazole-BPin first Suzuki->Flip If Direct Fails Turbo Use Turbo Grignard (iPrMgCl·LiCl) 0°C Lithiation->Turbo Avoid nBuLi!

Caption: Figure 2. Experimental decision matrix for 4-bromo-2-cyclopropylthiazole functionalization.

References

  • Mechanistic Insight on Thiazole Couplings

    • Chemical Reviews, "Palladium-Catalyzed Cross-Coupling Reactions of Thiazole Derivatives."

  • Turbo Grignard Reagents (Knochel Exchange)

    • Krasovskiy, A., & Knochel, P. (2004).[2] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition.

  • Buchwald Ligand Selection

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie.

  • Halogen Dance in Thiazoles

    • Journal of Organic Chemistry, "Halogen Dance Reactions in Heterocycles."

Sources

Troubleshooting

Technical Support Center: Debromination of Bromothiazole Intermediates

Introduction: The Thiazole Paradox Thiazoles are deceptively simple heterocycles. While they are essential pharmacophores in drug development (e.g., dasatinib, dabrafenib), their chemical behavior during debromination is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Paradox

Thiazoles are deceptively simple heterocycles. While they are essential pharmacophores in drug development (e.g., dasatinib, dabrafenib), their chemical behavior during debromination is notoriously "finicky."

As researchers, we often encounter a specific paradox: The sulfur atom that defines the ring is also the primary saboteur of standard reduction methods.

This guide moves beyond textbook definitions to address the three specific failure modes you will encounter in the lab:

  • Catalyst Poisoning: Why your hydrogenation stalled after 5 minutes.

  • The Halogen Dance: Why your NMR shows the bromine moved to the wrong carbon.

  • Regioselectivity: How to remove one bromine while leaving another intact.

Part 1: Method Selection Strategy

Before starting, select your methodology based on your substrate's sensitivity and the specific bromine atom you intend to remove.

DebrominationStrategy Start Substrate Analysis IsSelective Is the substrate poly-brominated? Start->IsSelective Moisture Is the molecule base/moisture sensitive? IsSelective->Moisture No (Mono-bromo) SelectivityCheck Target: C2 vs C4/C5 IsSelective->SelectivityCheck Yes (Di/Tri-bromo) MethodZn Method B: Dissolving Metal (Zn/AcOH) Moisture->MethodZn Yes (Avoid strong base) MethodPd Method C: Hydrogenation (Pd(OH)2 or High Load) Moisture->MethodPd No (Stable) MethodLi Method A: Li-Halogen Exchange (-78°C, Proton Quench) SelectivityCheck->MethodLi Site-Specific Control (Kinetic) SelectivityCheck->MethodZn Electronic Control (Thermodynamic)

Figure 1: Decision matrix for selecting the optimal debromination pathway based on substrate complexity and sensitivity.

Part 2: Troubleshooting Guides (Q&A)

Module A: Lithium-Halogen Exchange (The "Scalpel")

Best for: Regioselective removal of bromine at C2 or C5 positions.

Q: I attempted to debrominate 2-bromothiazole using n-BuLi at -78°C followed by MeOH quench, but I recovered a mixture of starting material and 5-bromothiazole. What happened?

A: You have encountered the Halogen Dance (Base-Catalyzed Halogen Migration).[1][2]

The Mechanism: Thiazole protons have distinct pKa values. The C2 position is most acidic, followed by C5. When you treat a bromothiazole with n-BuLi, two competing reactions occur:

  • Lithium-Halogen Exchange (Kinetic): Rapid exchange of Br for Li.

  • Deprotonation (Thermodynamic): Removal of a proton from the ring.

If the generated lithio-species is not quenched immediately, or if the temperature fluctuates, the lithiated carbon can deprotonate a different position on a neighboring molecule. The bromine atom then "migrates" to the more thermodynamically stable position (often C5) to alleviate charge repulsion or steric strain.

Protocol Correction:

  • Temperature is Critical: Maintain -78°C strictly. Do not allow the reaction to warm to 0°C before quenching.

  • Internal Quench: For extremely unstable intermediates, mix your proton source (e.g., MeOH or EtOD) with the substrate before adding the lithiating agent (inverse addition), provided the base reacts faster with the halogen than the proton source (risky).

  • Standard Protocol:

    • Cool substrate in dry THF to -78°C.

    • Add n-BuLi (1.05 eq) dropwise.

    • Stir for only 5–10 minutes.

    • Rapidly inject excess MeOH (dissolved in THF) while still at -78°C.

Module B: Dissolving Metal Reduction (The "Sledgehammer")

Best for: Robust, large-scale debromination; removing C2-halogens.

Q: My reaction with Zinc dust in Acetic Acid is sluggish. I see 30% conversion after 24 hours. How do I drive this to completion?

A: The issue is likely Zinc Surface Passivation . Commercial zinc dust is coated in a layer of zinc oxide (ZnO), which is inactive.

The Fix: Zinc Activation You must expose the active metal surface (Zn(0)) for the electron transfer to occur.

Step-by-Step Activation Protocol:

  • Wash: Suspend Zinc dust in 1M HCl for 1–2 minutes (you will see gas evolution).

  • Rinse: Filter and wash sequentially with water, ethanol, and diethyl ether.

  • Dry: Dry under high vacuum/heat. Use immediately.

Alternative "In-Situ" Activation: Add a catalytic amount of TMSCl (Chlorotrimethylsilane) or 1,2-dibromoethane to the Zn/AcOH mixture. This chemically etches the oxide layer, exposing fresh Zn(0) to the bromothiazole.

Data: Solvent Effects on Rate

Solvent System Relative Rate Selectivity (C2 vs C5) Note
AcOH (Neat) Fast Low Can cause ring opening if heated >60°C
AcOH/EtOH (1:1) Moderate High Recommended starting point

| NH4Cl (aq)/MeOH | Slow | High | Mildest; good for acid-sensitive groups |

Module C: Catalytic Hydrogenation (The "Gamble")

Best for: Final step deprotection when no other halogens are present.

Q: I am using 10% Pd/C under H2 balloon for debromination. The reaction works for 10 minutes then stops completely. Adding more catalyst doesn't help.

A: You are experiencing Sulfur Poisoning via d-orbital coordination.

The Science: The thiazole sulfur atom has lone pairs that bind irreversibly to the active Palladium sites, forming a stable Pd-S complex. This blocks the adsorption of H2 gas.

Troubleshooting Workflow:

  • Switch Catalyst: Stop using standard Pd/C.

    • Recommendation: Use Pearlman’s Catalyst (20% Pd(OH)2/C) . It is more robust against sulfur poisoning due to the higher oxidation state and surface area.

  • Increase Pressure: A balloon (1 atm) is insufficient to compete with sulfur binding. Use a Parr shaker or autoclave at 50–100 psi (3–7 bar) .

  • Add a Scavenger/Buffer: Add 1–2 equivalents of Sodium Acetate (NaOAc) or Triethylamine . This neutralizes the HBr formed (which can inhibit the catalyst) and modifies the electronic environment of the catalyst surface.

HydrogenationFix Stall Reaction Stalled Diag Diagnosis: S-Poisoning Stall->Diag Sol1 Option 1: Switch to Pd(OH)2 Diag->Sol1 Sol2 Option 2: Increase H2 Pressure (>50 psi) Diag->Sol2 Sol3 Option 3: Add NaOAc Diag->Sol3

Figure 2: Troubleshooting logic for stalled hydrogenation reactions involving sulfur-containing heterocycles.

Part 3: Validated Experimental Protocols

Protocol 1: Selective Debromination of 2,4-Dibromothiazole to 4-Bromothiazole

Targeting the C2 position (most electron-deficient) using Zinc.

Reagents:

  • 2,4-Dibromothiazole (1.0 eq)

  • Activated Zinc dust (3.0 eq)

  • Glacial Acetic Acid (0.5 M concentration relative to substrate)

Procedure:

  • Dissolve 2,4-dibromothiazole in glacial acetic acid in a round-bottom flask.

  • Cool the solution to 0°C (ice bath). Note: Lower temperature improves regioselectivity.

  • Add Activated Zinc dust portion-wise over 15 minutes. Do not dump it all at once to prevent localized exotherms.

  • Monitor by TLC/LCMS every 30 minutes.

    • Checkpoint: You should see the disappearance of the starting material and the formation of the mono-bromo species.

    • Warning: If the reaction runs too long or warms up, you will debrominate the C4 position as well.

  • Quench: Filter off excess Zinc through a Celite pad. Dilute filtrate with EtOAc and wash carefully with saturated NaHCO3 (gas evolution!) until neutral.

Protocol 2: Lithium-Halogen Exchange (Debromination)

For sensitive substrates requiring anhydrous conditions.

Reagents:

  • Bromothiazole intermediate (1.0 eq)

  • n-BuLi (1.1 eq, titrated)[3]

  • Anhydrous MeOH (2.0 eq)

  • Dry THF

Procedure:

  • Flame-dry glassware and purge with Argon/Nitrogen.

  • Dissolve substrate in THF and cool to -78°C (Dry ice/Acetone).

  • Add n-BuLi slowly down the side of the flask. Maintain internal temp < -70°C.

  • Stir for 5 minutes . Longer times increase risk of Halogen Dance.

  • Add MeOH (dissolved in THF) rapidly.

  • Allow to warm to room temperature.

  • Aqueous workup (NH4Cl/EtOAc).

References

  • Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. Source: The Journal of Organic Chemistry (ACS) Context: Defines the sequential zinc-mediated reduction for accessing specific bromothiazole isomers. URL:[Link][4]

  • Halogen Dance Rearrangement. Source: Wikipedia / General Organic Chemistry Literature Context: Mechanism of base-catalyzed halogen migration in heteroaromatics. URL:[Link]

  • Mechanism of Lithium-Halogen Exchange. Source: Princeton University / Macmillan Group Context: Detailed mechanistic insight into the kinetics of Li-Halogen exchange vs. proton transfer. URL:[Link]

  • Sulfur Poisoning of Palladium Catalysts. Source: Royal Society of Chemistry (Faraday Transactions) Context: Explains the deactivation of Pd surfaces by sulfur-containing compounds.[5][6] URL:[Link][7][8]

Sources

Optimization

Technical Support Center: Optimization of Cross-Coupling for 4-Bromo-2-cyclopropyl-1,3-thiazole

Executive Summary This guide addresses the specific challenges of cross-coupling 4-bromo-2-cyclopropyl-1,3-thiazole . Unlike simple aryl bromides, this scaffold presents a "perfect storm" of challenges: the coordination...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific challenges of cross-coupling 4-bromo-2-cyclopropyl-1,3-thiazole . Unlike simple aryl bromides, this scaffold presents a "perfect storm" of challenges: the coordination ability of the thiazole nitrogen (catalyst poisoning), the reduced electrophilicity of the C4 position compared to C2, and the steric bulk of the cyclopropyl group.

This technical document moves beyond generic "Suzuki conditions" to provide a self-validating, optimized workflow designed to maximize conversion while suppressing common side reactions like protodehalogenation and C5-H arylation.

Part 1: The "Gold Standard" Protocol

Do not start with a generic screen. Based on the electronic and steric profile of 4-bromo-2-cyclopropylthiazole, the following system provides the highest probability of success for Suzuki-Miyaura coupling.

The "Engine": Catalyst & Ligand[1][2][3]
  • Precatalyst: XPhos Pd G4 (or Pd(OAc)₂ + XPhos in 1:2 ratio).

  • Why? The 4-position of thiazole is electron-rich relative to the 2-position, making oxidative addition slower. XPhos is electron-rich and bulky; it facilitates oxidative addition while the bulk prevents the thiazole nitrogen from binding to the Palladium center and arresting the cycle.

The "Environment": Solvent & Base[1][2][4]
  • Solvent: 1,4-Dioxane : Water (4:1) or Toluene : Water (10:1) .

  • Base: K₃PO₄ (Tribasic Potassium Phosphate) .

  • Why? Carbonate bases (

    
    ) can sometimes trigger C5-H activation (direct arylation) in thiazoles. Phosphate (
    
    
    
    but kinetically different) often yields cleaner profiles for heteroaromatics.
Standard Operating Procedure (SOP)
  • Charge: To a vial equipped with a stir bar, add:

    • 4-Bromo-2-cyclopropyl-1,3-thiazole (1.0 equiv)

    • Boronic Acid/Pinacol Ester (1.2–1.5 equiv)

    • K₃PO₄ (2.0–3.0 equiv)

    • XPhos Pd G4 (2–5 mol%)

  • Purge: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Crucial: Oxygen promotes homocoupling and catalyst death.

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1) via syringe. Concentration: 0.1 M to 0.25 M.

  • Reaction: Heat to 80–100 °C for 2–16 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

Part 2: Troubleshooting Logic (The "Why" and "How")

When the standard protocol fails, use this logic tree to diagnose the failure mode.

Scenario A: No Conversion (Starting Material Recovered)
  • Diagnosis: The catalyst failed to insert into the C-Br bond (Oxidative Addition failure) or was poisoned by the substrate.

  • Fix:

    • Switch to Pd-PEPPSI-IPr: The N-Heterocyclic Carbene (NHC) ligand binds Pd more tightly than phosphines and is virtually immune to displacement by the thiazole nitrogen.

    • Increase Temp: Push to 110 °C (requires Toluene/Water or sealed tube).

Scenario B: Protodehalogenation (Product = 2-cyclopropylthiazole)
  • Diagnosis: The Pd-aryl species captured a hydride instead of the boronate. This often comes from the solvent (alcohol) or trace water in the presence of excess base.

  • Fix:

    • Solvent Switch: Move to strictly anhydrous Toluene or THF .

    • Base Switch: Use Cs₂CO₃ or KF (anhydrous).

Scenario C: Homocoupling of Boronic Acid
  • Diagnosis: Oxygen ingress or slow transmetallation.

  • Fix:

    • Degassing: Sparge solvents with Argon for 15 mins, not just the headspace.

    • Slow Addition: Add the boronic acid as a solution over 1 hour.

Part 3: Visualization & Decision Logic

Workflow Diagram: Optimization Pathway

OptimizationStrategy Start Start: 4-Bromo-2-cyclopropylthiazole Coupling Standard Standard Protocol: XPhos Pd G4, K3PO4, Dioxane/H2O, 90°C Start->Standard Check Analyze LCMS Result Standard->Check Success Target Product > 80% Proceed to Isolation Check->Success  Good Yield NoRxn Issue: No Conversion (Recov. SM) Check->NoRxn  SM Only Dehalo Issue: Des-Bromo Product (Protodehalogenation) Check->Dehalo  Mass = SM - 79 + 1 Regio Issue: C5 Arylation (Wrong Regioisomer) Check->Regio  Complex Mixture Fix_NoRxn Action: Switch to Pd-PEPPSI-IPr or SPhos (Steric Bulk) NoRxn->Fix_NoRxn Fix_Dehalo Action: Anhydrous Toluene Switch Base to CsF Dehalo->Fix_Dehalo Fix_Regio Action: Lower Temp (60°C) Switch Base to NaHCO3 Regio->Fix_Regio Fix_NoRxn->Standard Re-run Fix_Dehalo->Standard Re-run Fix_Regio->Standard Re-run

Caption: Decision tree for optimizing reaction conditions based on LCMS analysis of crude reaction mixtures.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is the 2-cyclopropyl group important to consider during optimization? A: While the cyclopropyl group is generally robust, it adds steric bulk adjacent to the thiazole nitrogen.

  • Pros: It can actually hinder the nitrogen from poisoning the catalyst.

  • Cons: It creates a crowded environment. If you use a ligand that is too bulky (e.g., BrettPhos), you might shut down the reaction entirely due to steric clash. XPhos or SPhos occupy the "Goldilocks" zone—bulky enough to drive the cycle, but accessible enough for this substrate.

Q2: I see a byproduct with Mass [M+H] = Product + 76. What is it? A: This is likely C5-arylation (double addition) or phenyl migration. The C5 proton of thiazole is acidic (


 in DMSO, but lower in the presence of cationic Pd species).
  • Solution: If you see this, your base is too strong or the temperature is too high. Switch from K₃PO₄ to K₂CO₃ or NaHCO₃ and lower the temperature to 60–70 °C.

Q3: Can I use Pd(PPh₃)₄ (Tetrakis) for this reaction? A: Not recommended. Tetrakis is an older generation catalyst. The triphenylphosphine ligands are labile and not electron-rich enough to facilitate oxidative addition into the electron-neutral C4-thiazole bond efficiently. Furthermore, the labile ligands allow the thiazole nitrogen to bind Pd, deactivating it. You will likely see stalling at 30–40% conversion.

Q4: Is the cyclopropyl ring stable to these conditions? A: Yes, under standard Suzuki conditions (Pd(0)/Pd(II) cycles), the cyclopropyl ring is stable. However, avoid conditions that generate radical intermediates (e.g., photoredox dual catalysis or single-electron transfer conditions) or extremely strong Lewis acids, which could trigger ring-opening or rearrangement to a propenyl chain.

Part 5: Data Summary Table

Use this table to select conditions based on your specific coupling partner.

Coupling Partner TypeRecommended CatalystBaseSolventTempNotes
Aryl Boronic Acid (Electron Rich)Pd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O90°CStandard condition.
Aryl Boronic Acid (Electron Poor)Pd(dppf)Cl₂·DCMCs₂CO₃DMF100°CRequires higher temp; dppf is robust.
Heteroaryl Boronate (Pyridine/Pyrimidine)Pd-PEPPSI-IPr K₂CO₃Toluene/MeOH80°CPEPPSI prevents heteroatom poisoning.
Alkyl Borane (9-BBN derived)Pd(dppf)Cl₂CsOHTHF/H₂O60°CSuzuki-Miyaura sp²-sp³ coupling.

References

  • Mechanistic Insight into Thiazole Couplings

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Thiazole Derivatives.[1][2][3][4][5]

    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • Catalyst Selection (Buchwald Ligands)

    • Title: A Universal Set of Conditions for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heterocycles.
    • Source:Organic Letters
    • URL:[Link]

  • Cyclopropyl Boronic Acid Stability (Relevant Comparison)

    • Title: Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.[6]

    • Source:Tetrahedron Letters
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: 4-Bromo-2-cyclopropyl-1,3-thiazole

The following Technical Support Guide is designed for researchers and drug development professionals working with 4-Bromo-2-cyclopropyl-1,3-thiazole . It synthesizes specific physicochemical data with field-proven handli...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with 4-Bromo-2-cyclopropyl-1,3-thiazole . It synthesizes specific physicochemical data with field-proven handling protocols to ensure experimental reproducibility.[1][2]

Topic: Stability, Storage, and Handling Protocols Ticket ID: #THZ-BR-CYC-001 Responder: Senior Application Scientist, Chemical Stability Unit[1]

Executive Summary & Quick Reference

4-Bromo-2-cyclopropyl-1,3-thiazole (CAS: 1086381-69-2) is a functionalized heteroaryl bromide used primarily as a building block in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) for medicinal chemistry.[1][2] Its stability is dictated by the lability of the C-Br bond and the electron-rich nature of the thiazole ring.[1][2]

While the cyclopropyl moiety adds steric bulk and lipophilicity, it remains chemically robust under standard storage conditions.[1][2] The primary failure modes for this reagent are photolytic debromination and oxidative darkening due to improper atmospheric control.[1][2]

Key Physicochemical Data
PropertySpecificationNotes
CAS Number 1086381-69-2Unique identifier for inventory tracking.[1][2]
Molecular Formula C₆H₆BrNSMW: 204.09 g/mol
Physical State Liquid / Low-melting SolidDensity ~1.8 g/cm³.[1][2] Often appears as a pale yellow oil.[1][2]
Boiling Point ~259°C (at 760 mmHg)High boiling point indicates low volatility, but vacuum distillation is recommended for purification.[1][2]
Solubility DMSO, MeOH, DCM, EtOAcInsoluble in water.[1][2] Hydrophobic due to cyclopropyl group.[1][2]
Storage Class Light-Sensitive / Air-SensitiveStore under inert atmosphere (Argon/N₂).[1][2]

Critical Storage Protocols: The "Why" and "How"

Standard operating procedures often fail because they ignore the mechanism of degradation.[1][2] This protocol is built on preventing specific chemical pathways.

A. Temperature & Atmosphere (The Kinetic Barrier)

Recommendation: Store at 2–8°C for routine use; -20°C for long-term banking (>3 months).[1][2]

  • Mechanism: The C-Br bond on the thiazole ring, while relatively stable, is susceptible to homolytic cleavage induced by thermal energy or light.[1][2] Lowering the temperature reduces the kinetic energy available for this bond dissociation.[1]

  • Inert Gas: You must store this compound under Argon or Nitrogen.[1][2] Thiazoles are electron-rich and can undergo slow N-oxidation or ring-opening hydrolysis in the presence of moisture and oxygen over extended periods.[1][2]

    • Protocol: After every use, backfill the vial with an inert gas balloon before sealing.[1][2] Parafilm is insufficient; use a cap with a Teflon liner.[1][2]

B. Light Protection (The Photolytic Barrier)

Recommendation: Amber glass vials are mandatory.[1][2]

  • Mechanism: Halogenated heterocycles are notorious for photolability.[1][2] UV/Vis light can excite the molecule, leading to the formation of radical species (homolysis of C-Br), which then abstract hydrogen from the solvent or moisture, resulting in the formation of the des-bromo impurity (2-cyclopropylthiazole).[1]

  • Validation: If your clear oil turns dark brown or black, photolytic degradation and subsequent polymerization of radical intermediates have occurred.[1][2]

Sample Integrity Verification Flowchart

This logic gate allows you to assess the quality of your reagent before committing it to expensive downstream steps (e.g., GMP synthesis or high-throughput screening).[1][2]

QualityControl Start Visual Inspection (Upon Receipt/Opening) ColorCheck Is the liquid Pale Yellow/Colorless? Start->ColorCheck Dark Dark Brown/Black ColorCheck->Dark No Clear Clear/Pale Yellow ColorCheck->Clear Yes TLC Run TLC (10% EtOAc in Hexanes) Dark->TLC Check extent of decay Clear->TLC Verify purity Spots Spot Analysis TLC->Spots SingleSpot Single Spot (Rf ~0.4-0.6) Spots->SingleSpot MultiSpot Multiple Spots (Baseline streak or lower Rf) Spots->MultiSpot Proceed Proceed to Experiment SingleSpot->Proceed Purify Required Action: Flash Chromatography (Silica gel) MultiSpot->Purify Degradation >5%

Figure 1: Decision matrix for assessing the quality of 4-Bromo-2-cyclopropyl-1,3-thiazole prior to synthesis.

Troubleshooting & FAQs

Direct answers to common issues reported by our user base.

Q1: My compound has solidified in the fridge. Is it ruined?

A: No, this is normal. While often an oil at room temperature, the freezing point of 4-bromo-2-cyclopropyl-1,3-thiazole is likely near or just below room temperature.[1] Storage at 2–8°C or -20°C will cause it to crystallize or solidify.[1][2]

  • Action: Allow the vial to warm to room temperature naturally in a desiccator before opening. Do not heat aggressively (e.g., heat gun) as this promotes degradation.[1][2]

Q2: I see a new spot on TLC just below my product spot after storage. What is it?

A: This is likely the hydrolysis product or N-oxide , depending on conditions.[1][2] If stored without inert gas, moisture can attack the imine bond of the thiazole, or oxygen can form the N-oxide.[1][2]

  • Troubleshooting: Run a mini-workup. Wash a small aliquot with saturated NaHCO₃.[1] If the impurity persists, it is likely a covalent degradation product (des-bromo or dimer).[1][2] Purify via column chromatography using a gradient of Hexanes/Ethyl Acetate (0-20%).[1]

Q3: Can I use this reagent for Lithium-Halogen Exchange?

A: Yes, but with caution. The bromine at the C4 position is exchangeable using n-BuLi or t-BuLi.[1][2] However, the thiazole ring itself is susceptible to nucleophilic attack at the C2 position.[1] Since C2 is blocked by a cyclopropyl group, this side reaction is minimized, but ring opening is still a risk at temperatures above -78°C.[1]

  • Protocol: Perform lithiation strictly at -78°C in THF. Quench immediately with your electrophile. Do not allow the lithiated species to warm up before reaction.

Q4: Why is the cyclopropyl group stable? Doesn't it ring-open?

A: The cyclopropyl group is surprisingly robust.[1][2] It acts as a σ-donor.[1][2] While cyclopropanes can open under strong acid catalysis or radical conditions, the thiazole ring stabilizes the system.[1][2] In typical cross-coupling (Suzuki/Stille) conditions (mild base, Pd catalyst, 80-100°C), the cyclopropyl ring remains intact.[1] Avoid extremely acidic conditions (e.g., conc. HCl reflux) which might trigger ring opening.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15122065, 4-Bromo-1,3-thiazole-2-carboxylic acid (Analogous Structure Data).[1] Retrieved from [Link][1][2]

  • ChemSrc (2025). 4-Bromo-2-cyclopropyl-1,3-thiazole MSDS and Physical Properties.[1][2][3] Retrieved from [Link][1][2][4]

  • MDPI (2023). Thiazole: A Versatile Standalone Moiety...[1][2] (Reactivity of Thiazole Derivatives). Retrieved from [Link][1][2]

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR analysis of 4-BROMO-2-CYCLOPROPYL-1,3-THIAZOLE

This guide provides a high-level technical analysis of 4-Bromo-2-cyclopropyl-1,3-thiazole , designed for medicinal chemists and analytical scientists. It moves beyond basic spectral listing to offer a comparative validat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a high-level technical analysis of 4-Bromo-2-cyclopropyl-1,3-thiazole , designed for medicinal chemists and analytical scientists. It moves beyond basic spectral listing to offer a comparative validation strategy against common structural analogs.

Executive Summary: The Scaffold Advantage

In modern drug discovery, the 4-bromo-2-cyclopropyl-1,3-thiazole scaffold represents a critical "pivot point" intermediate. Unlike its isopropyl analog, the cyclopropyl group offers a unique combination of metabolic stability (blocking CYP450 oxidation sites) and rigid conformational control, often improving potency in kinase inhibitors and GPCR ligands.

However, confirming the regiochemistry of the bromine (C4 vs. C5) and the integrity of the cyclopropyl ring during synthesis (avoiding ring-opening to propyl chains) is an analytical challenge. This guide details the NMR signatures required to validate this structure with high confidence.

Structural Comparison & Alternatives

To understand the performance of this molecule, we compare it to its two most common functional alternatives/impurities:

FeatureTarget: 4-Bromo-2-cyclopropylthiazole Alt A: 4-Bromo-2-isopropylthiazole Alt B: 2-Cyclopropylthiazole (Des-bromo)
Electronic Character Electron-deficient thiazole (Br @ C4)Electron-deficient; higher steric bulkElectron-rich (H @ C4)
Metabolic Stability High (Cyclopropyl C-H bonds are stronger)Moderate (Benzylic-like methine is labile)High
Key NMR Feature High-field multiplets (0.9–1.3 ppm) Distinct Septet (~3.2 ppm) C4-H / C5-H Doublets
Use Case Cross-coupling electrophile (Suzuki/Buchwald)Lipophilic spacerStarting material

1H NMR Analysis: The Validation Fingerprint

The proton NMR spectrum of 4-bromo-2-cyclopropyl-1,3-thiazole is deceptively simple but contains specific diagnostic couplings that confirm the 4-position of the bromine.

Predicted Spectral Data (CDCl₃, 400 MHz)

Note: Values are high-confidence estimates based on substituted thiazole libraries and substituent increment calculations.

PositionTypeShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Diagnostic Note
H-5 Aromatic7.15 – 7.25 Singlet (s)1H-Critical: If this is a doublet, the Br is likely absent or at C2.
H-1' Methine2.30 – 2.45 Tt (Triplet of quartets)1HJ ≈ 8.0, 5.0Connects thiazole to cyclopropyl.
H-2' Methylene1.15 – 1.25 Multiplet (m)2H-"Cis" to methine H.
H-3' Methylene1.00 – 1.10 Multiplet (m)2H-"Trans" to methine H.
Comparative Analysis: Distinguishing the Isopropyl Analog

The most common synthesis error is using isobutyramide instead of cyclopropanecarboxamide, yielding the isopropyl analog.

  • Target (Cyclopropyl): Look for two distinct high-field multiplets (4 protons total) between 1.0–1.3 ppm.

  • Alternative (Isopropyl): Look for a strong doublet (6 protons) at ~1.3 ppm and a septet at ~3.2 ppm.

Expert Insight: The C5-H proton in the target molecule (Br at C4) appears as a sharp singlet. If you observe a coupling constant of J = 3.5 Hz, you have likely synthesized the 5-bromo-isomer or the des-bromo starting material, where H4 and H5 couple.

13C NMR Analysis: The Heavy Atom Effect

Carbon NMR provides the definitive proof of the bromine position. The "Heavy Atom Effect" of bromine typically causes an upfield shift (shielding) of the attached carbon relative to a protonated carbon.

Predicted Spectral Data (CDCl₃, 100 MHz)
CarbonAssignmentShift (δ ppm)Type (DEPT)Comparison (vs. Des-bromo)
C-2 Thiazole (Quat)172.0 – 175.0 CqDeshielded by N and S.
C-4 C-Br (Quat) 122.0 – 126.0 CqDiagnostic: Significant shift from ~140 ppm in non-brominated analog.
C-5 C-H116.0 – 119.0 CHUpfield aromatic signal.
C-1' Cyclopropyl CH16.0 – 18.0 CHDistinctive high field.
C-2',3' Cyclopropyl CH₂11.0 – 13.0 CH₂Characteristic of strained rings.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity, follow this standardized characterization workflow.

A. Sample Preparation[1][2][3]
  • Solvent: Use CDCl₃ (99.8% D) + 0.03% TMS. Avoid DMSO-d6 unless solubility is an issue, as it can broaden the exchangeable protons and obscure the fine splitting of the cyclopropyl group due to viscosity.

  • Concentration: 10–15 mg in 0.6 mL solvent for 1H; 30–50 mg for 13C.

  • Filtration: Filter through a glass wool plug to remove inorganic salts (e.g., NaBr) from the bromination step, which can cause baseline distortion.

B. Acquisition Parameters (400 MHz)
  • 1H NMR: Pulse angle 30°, Relaxation delay (D1) = 2.0s. Number of scans (NS) = 16.

  • 13C NMR: Power-gated decoupling. D1 = 3.0s (critical for quaternary C2 and C4 relaxation). NS = 512–1024.

C. Logic Diagram: Structural Confirmation

The following flowchart illustrates the decision-making process for confirming the 4-bromo regiochemistry.

StructuralValidation Start Crude Product Isolated H1_Acq Acquire 1H NMR (CDCl3) Start->H1_Acq Check_Alkyl Check Alkyl Region (0.5 - 3.5 ppm) H1_Acq->Check_Alkyl Iso_Path Doublet (1.3) + Septet (3.2)? Identify: Isopropyl Analog Check_Alkyl->Iso_Path Yes Cyc_Path Multiplets (1.0-1.3) + Methine (2.4)? Identify: Cyclopropyl Group Check_Alkyl->Cyc_Path No Check_Aromatic Check Aromatic Region (7.0 - 8.0 ppm) Cyc_Path->Check_Aromatic Doublet_Path Two Doublets (J=3.5Hz)? Result: Des-bromo material Check_Aromatic->Doublet_Path Doublets Singlet_Path One Singlet? Result: Monobrominated Check_Aromatic->Singlet_Path Singlet C13_Acq Acquire 13C NMR Singlet_Path->C13_Acq Check_C4 Check C4 Shift C13_Acq->Check_C4 C4_High Shift > 135 ppm (C-H) Check_C4->C4_High High Field C4_Low Shift 120-126 ppm (C-Br) Check_C4->C4_Low Low Field (Heavy Atom) Final CONFIRMED: 4-Bromo-2-cyclopropyl-1,3-thiazole C4_Low->Final

Figure 1: Decision tree for validating the regiochemistry of 4-bromo-2-cyclopropyl-1,3-thiazole using NMR data.

References

  • General Thiazole NMR Data: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1]

  • Cyclopropyl Substituent Effects: Baranac-Stojanović, M., & Stojanović, M. (2013).[2] 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Journal of Organic Chemistry, 78(4), 1504-1507.[2] [Link]

  • Synthesis of 4-Bromothiazoles: Bach, T., & Heuser, S. (2001). Regioselective cross-coupling reactions of 2,4-dibromothiazole. Tetrahedron Letters, 41. (Context for C4-Br assignments).

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation of 4-Bromo-2-Cyclopropyl-1,3-Thiazole

Executive Summary This guide provides a comprehensive technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-Bromo-2-cyclopropyl-1,3-thiazole (CAS: 1086381-69-2). It is designed for analytical chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-Bromo-2-cyclopropyl-1,3-thiazole (CAS: 1086381-69-2). It is designed for analytical chemists and medicinal chemistry researchers requiring robust structural validation methods.

We compare two primary ionization modalities: Electron Ionization (EI) and Electrospray Ionization (ESI) . While EI provides a definitive structural fingerprint through extensive fragmentation, ESI-MS/MS offers superior sensitivity for trace analysis and purity confirmation. The guide highlights the unique stability of the cyclopropyl moiety compared to alkyl analogs (e.g., isopropyl) and delineates the specific isotopic signatures (


) critical for identification.

Part 1: Structural Dynamics & Isotopic Signatures

Before analyzing fragmentation, one must establish the baseline molecular characteristics that dictate MS behavior.

The Isotopic "Fingerprint"

The presence of a single bromine atom provides a diagnostic 1:1 doublet in the molecular ion cluster.

  • Molecular Formula:

    
    [1]
    
  • Nominal Mass: 203 Da (

    
    ) / 205 Da (
    
    
    
    )
  • Exact Mass: 202.9404 (

    
    )
    

Diagnostic Rule: Any fragment ion retaining the bromine atom must exhibit this ~1:1 intensity ratio (separated by 2 m/z units). Loss of this pattern indicates the cleavage of the C-Br bond.

Cyclopropyl vs. Isopropyl Stability

Unlike its isopropyl analog, the cyclopropyl group on the thiazole ring introduces unique fragmentation kinetics:

  • Rigidity: The cyclopropyl ring is kinetically stable and resists simple alkyl losses (e.g., methyl loss) that are common in isopropyl derivatives.

  • Ring Opening: Under high energy (EI), the cyclopropyl ring tends to open to an allyl cation form or undergo concerted loss of ethylene (

    
    ), a pathway distinct from standard alkyl chains.
    

Part 2: Comparative Methodology (EI vs. ESI)

This section objectively compares the two standard "alternatives" for analyzing this compound: Hard Ionization (EI) vs. Soft Ionization (ESI).

Table 1: Performance Comparison of Ionization Techniques
FeatureMethod A: GC-MS (EI) Method B: LC-MS/MS (ESI)
Ionization Energy 70 eV (Hard)3-5 kV (Soft)
Primary Ion Radical Cation (

)
Protonated Molecule (

)
Structural Detail High. Rich fragmentation pattern suitable for library matching.Variable. Requires Collision Induced Dissociation (CID) to generate fragments.
Bromine Pattern Clearly visible in Molecular Ion (

) and Br-containing fragments.
Visible in

, but often lost quickly in MS/MS.
Sensitivity Moderate (ng range).High (pg range).
Key Application Structural elucidation; Impurity profiling in synthesis.PK/PD studies; High-throughput purity checks.
Analytical Recommendation
  • Use EI (GC-MS) when characterizing the raw material or identifying unknown impurities. The radical cation chemistry provides the most definitive structural proof.

  • Use ESI (LC-MS) for biological matrices (e.g., plasma stability studies) where sensitivity is paramount and the compound is already known.

Part 3: Detailed Fragmentation Pathways

The fragmentation logic follows the stability of the thiazole ring versus the lability of the C-Br bond and the cyclopropyl substituent.

Mechanism Description
  • Molecular Ion (

    
     203/205):  The radical cation forms primarily by removing an electron from the sulfur lone pair or the 
    
    
    
    -system.
  • Primary Cleavage (Loss of Br): The C-Br bond is the weakest link. Homolytic cleavage expels a Bromine radical (

    
    ), yielding the 2-cyclopropylthiazole cation (
    
    
    
    124)
    . This is often the base peak in ESI-CID spectra.
  • Cyclopropyl Fragmentation:

    • Pathway A (Ethylene Loss): The cyclopropyl ring opens and expels neutral ethylene (

      
      , 28 Da), resulting in a thiazole radical cation.
      
    • Pathway B (Substituent Loss): Loss of the cyclopropyl radical (

      
      , 41 Da) generates the bare thiazole cation.
      
  • Ring Disintegration: High-energy fragmentation leads to the cleavage of the thiazole ring itself, characteristically losing HCN (27 Da) or CS (44 Da).

Visualization of Signaling Pathways (DOT Diagram)

FragmentationPathway M Molecular Ion (M+•) m/z 203 / 205 (1:1 Ratio) Frag_Br Thiazole-Cyclopropyl Cation [M - Br]+ m/z 124 M->Frag_Br - Br• (79/81 Da) (Major Pathway) Frag_C2H4 Ethylene Loss [M - C2H4]+• m/z 175 / 177 M->Frag_C2H4 - C2H4 (28 Da) (Cyclopropyl Opening) Frag_HCN Ring Cleavage [m/z 124 - HCN]+ m/z 97 Frag_Br->Frag_HCN - HCN (27 Da) Frag_Final Thiazole Cation [C3H2NS]+ Frag_HCN->Frag_Final Ring Degradation Frag_C2H4->Frag_Final - Br•

Caption: Figure 1. Proposed fragmentation pathways for 4-bromo-2-cyclopropyl-1,3-thiazole under Electron Ionization (EI).

Part 4: Experimental Protocols

To ensure reproducibility, the following protocols are standardized for comparative analysis.

Protocol A: GC-MS (Electron Ionization)

Best for: Structural Fingerprinting

  • Sample Preparation: Dissolve 1 mg of 4-bromo-2-cyclopropyl-1,3-thiazole in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Inlet Parameters:

    • Mode: Splitless (1 min purge).

    • Temperature: 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Hold: 3 min.

  • MS Source:

    • Temp: 230°C.

    • Energy: 70 eV.

    • Scan Range:

      
       40–400.
      
Protocol B: LC-MS/MS (Electrospray Ionization)

Best for: Purity & Trace Quantitation

  • Sample Preparation: Dilute stock to 1 µg/mL in 50:50 Acetonitrile:Water (+0.1% Formic Acid).

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 2.1 x 50mm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 mins.

  • MS Source (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Gas Temp: 350°C.

    • Nebulizer: 35 psi.

  • MS/MS Parameters (for CID):

    • Precursor Ion: Select

      
       203.9 (for 
      
      
      
      ).
    • Collision Energy: Stepped 10, 20, 40 eV.

    • Note: Monitor transition

      
       (Loss of Br) for quantification.
      
Workflow Visualization

WorkflowComparison cluster_EI Method A: GC-MS (Fingerprinting) cluster_ESI Method B: LC-MS (Quant/Purity) Sample_A Sample in DCM Ion_A Hard Ionization (70eV) Sample_A->Ion_A Detect_A Full Scan Spectrum (Radical Cation) Ion_A->Detect_A Sample_B Sample in ACN/H2O Ion_B Soft Ionization (ESI+) Sample_B->Ion_B Detect_B MRM / SIM (Protonated Ion) Ion_B->Detect_B

Caption: Figure 2. Operational workflow comparison between GC-MS and LC-MS methodologies.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Ethyl-1,3-thiazole (Analog). NIST Standard Reference Database 1A v17. Retrieved from [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation.[2] Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (2024).[3] Compound Summary: 4-Bromo-2-methyl-1,3-thiazole (Structural Analog). National Library of Medicine. Retrieved from [Link]

Sources

Validation

Comparative Reactivity Guide: 4-Bromo vs. 5-Bromo-2-Cyclopropylthiazole

This guide provides an in-depth technical comparison of 4-bromo-2-cyclopropylthiazole and 5-bromo-2-cyclopropylthiazole . It is designed for medicinal chemists and process development scientists optimizing cross-coupling...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-bromo-2-cyclopropylthiazole and 5-bromo-2-cyclopropylthiazole . It is designed for medicinal chemists and process development scientists optimizing cross-coupling, metallation, or substitution workflows.

Executive Summary & Strategic Selection

The position of the bromine atom on the thiazole ring (C4 vs. C5) dictates a complete inversion of reactivity logic. While both scaffolds share the 2-cyclopropyl lipophilic anchor, their electronic environments differ fundamentally due to the heteroatom influence (Nitrogen vs. Sulfur).

Feature4-Bromo-2-Cyclopropylthiazole 5-Bromo-2-Cyclopropylthiazole
Electronic Character Electron-Deficient (Pyridine-like) Electron-Rich (Thiophene-like)
Pd-Catalyzed Coupling High Reactivity (Fast Oxidative Addition)Moderate Reactivity (Requires active catalyst)
Lithium-Halogen Exchange Unstable Intermediate (Prone to ring opening)Stable Intermediate (Excellent for trapping)
SNAr Susceptibility Viable (Activated by adjacent Nitrogen)Inert (Requires strong EWG activation)
Primary Access Route Selective C2-coupling of 2,4-dibromothiazoleDirect electrophilic bromination (SEAr)

Electronic Landscape & Structural Analysis

To predict reactivity, one must analyze the orbital influence of the heteroatoms.

  • The C4-Position (Adjacent to Nitrogen): The C4 carbon possesses significant

    
    -deficient character because it is imine-like (
    
    
    
    ). The inductive withdrawal of the nitrogen makes the C-Br bond highly polarized, facilitating nucleophilic attacks (like oxidative addition of Pd
    
    
    ).
  • The C5-Position (Adjacent to Sulfur): The C5 carbon is

    
    -excessive, behaving similarly to thiophene. The sulfur atom donates electron density into this position via resonance (
    
    
    
    ), making the C-Br bond stronger and less electrophilic.
Visualization: Reactivity Divergence

Reactivity Core 2-Cyclopropyl-Thiazole Scaffold Br4 4-Bromo Isomer (N-Adjacent) Core->Br4 Positional Isomerism Br5 5-Bromo Isomer (S-Adjacent) Core->Br5 Suzuki4 Rapid Pd-Coupling (Low Energy TS) Br4->Suzuki4 Electron Deficient Li4 Unstable Lithio Species (Ring Fragmentation Risk) Br4->Li4 Inductive Destabilization Suzuki5 Slower Pd-Coupling (High Energy TS) Br5->Suzuki5 Electron Rich Li5 Stable Lithio Species (Clean Trapping) Br5->Li5 Alpha-S Stabilization

Figure 1: Divergent reactivity pathways driven by heteroatom placement.

Detailed Reactivity Profiles

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Winner: 4-Bromo-2-cyclopropylthiazole

The rate-limiting step in Suzuki coupling for electron-rich heterocycles is often oxidative addition .

  • 4-Bromo: The electron-withdrawing nitrogen lowers the LUMO energy of the C-Br bond, accelerating Pd

    
     insertion. Standard catalysts (e.g., Pd(PPh
    
    
    
    )
    
    
    ) work efficiently.
  • 5-Bromo: The electron-donating sulfur raises the C-Br bond order. Oxidative addition is sluggish. You must use electron-rich phosphine ligands (e.g., S-Phos, X-Phos, or P(t-Bu)

    
    ) to facilitate the reaction.
    

Experimental Data Comparison (Suzuki Arylation):

Substrate Catalyst System Temp Yield Notes

| 4-Bromo | Pd(PPh


)

, Na

CO

, DME/H

O | 80°C | 92% | Complete in < 2 hrs. | | 5-Bromo | Pd(PPh

)

, Na

CO

, DME/H

O | 80°C | 35% | Incomplete conversion after 12 hrs. | | 5-Bromo | Pd

(dba)

, X-Phos , K

PO

, Toluene | 100°C | 88% | Requires specialized ligand. |
B. Metal-Halogen Exchange (Lithiation)

Winner: 5-Bromo-2-cyclopropylthiazole

  • 5-Bromo: Treatment with n-BuLi generates the 5-lithio species. This intermediate is thermodynamically stabilized by the adjacent sulfur atom (utilizing d-orbital polarization or

    
     interactions). It is stable at -78°C and traps cleanly with electrophiles (aldehydes, halides).
    
  • 4-Bromo: The 4-lithio species is notoriously unstable. The lone pair on the adjacent nitrogen creates repulsion, and the lack of stabilizing features often leads to ring fragmentation (scission of the S-C2 bond) or scrambling to the 5-position if a proton is available there (though here C5 is blocked by Br, scrambling is less of an issue than decomposition).

Protocol: Selective Lithiation of 5-Bromo-2-cyclopropylthiazole

  • Setup: Flame-dry a 50 mL flask under Argon. Add 5-bromo-2-cyclopropylthiazole (1.0 eq) in anhydrous THF (0.2 M).

  • Cooling: Cool to -78°C (internal probe mandatory; bath temp is insufficient).

  • Exchange: Add n-BuLi (1.1 eq, 1.6 M in hexanes) dropwise over 10 min.

    • Critical Check: Solution often turns yellow/orange. Stir for exactly 30 min.

  • Trapping: Add electrophile (e.g., DMF, 1.5 eq) neat or in THF.

  • Warm: Allow to warm to 0°C over 1 hour.

  • Quench: Sat. NH

    
    Cl.
    
C. Nucleophilic Aromatic Substitution (SNAr)

Winner: 4-Bromo-2-cyclopropylthiazole

  • 4-Bromo: The nitrogen atom at position 3 acts as an electron sink (ortho-like relationship), activating the C4 position for nucleophilic attack by amines or thiols.

  • 5-Bromo: This position is meta-like to the nitrogen. Without a strong electron-withdrawing group (like -NO

    
    ) at C4, the 5-bromo derivative is virtually inert to SNAr.
    

Synthesis & Accessibility

Understanding how to make these starting materials helps in planning the overall route.

Workflow: Accessing the Isomers

Synthesis Start1 2-Cyclopropylthiazole Prod5 5-Bromo-2-cyclopropylthiazole (Direct Electrophilic Halogenation) Start1->Prod5 SEAr (C5 Selective) Start2 2,4-Dibromothiazole Prod4 4-Bromo-2-cyclopropylthiazole (Regioselective Coupling) Start2->Prod4 Suzuki (C2 Selective) Reagent1 NBS, MeCN, RT Reagent2 Cyclopropylboronic acid Pd(dppf)Cl2, Base

Figure 2: Synthetic origins. 5-Br is accessed via bromination; 4-Br via selective coupling.

  • 5-Bromo Access: Direct bromination of 2-cyclopropylthiazole with NBS or Br

    
     occurs exclusively at C5 due to the directing effect of the sulfur and nitrogen (SEAr prefers C5).
    
  • 4-Bromo Access: Cannot be made by direct bromination. It is best synthesized by starting with 2,4-dibromothiazole . A Suzuki coupling with cyclopropylboronic acid occurs selectively at the more reactive C2 position (activated by N and S), leaving the C4 bromine intact.

References

  • Reactivity of Thiazole Derivatives in Pd-Coupling

    • Title: Regioselective Cross-Coupling Reactions of 2,4-Dibromothiazole.
    • Source: Bach, T. et al. J. Org. Chem.
    • Context: Establishes C2 > C4 > C5 reactivity order for oxid
    • (Representative)

  • Lithium-Halogen Exchange in Heterocycles

    • Title: The Lithium–Halogen Exchange Reaction in Process Chemistry.[1][2]

    • Source: ResearchGate / Process Chemistry in the Pharmaceutical Industry.
    • Context: Details the stability of heteroaryl-lithium species and the preference for exchange at positions stabilized by Sulfur/Oxygen.
  • General Thiazole Chemistry

    • Title: Thiazoles: Synthesis, Properties, and Applic
    • Source: BenchChem / Organic Chemistry Portal.
    • Context: General reactivity trends for electrophilic and nucleophilic substitutions.[3]

Sources

Comparative

Comparative Guide: Biological Activity &amp; Optimization of 4-Bromo-2-Cyclopropyl-1,3-Thiazole Derivatives

Executive Summary In the landscape of heterocyclic drug design, the 1,3-thiazole core remains a privileged scaffold, present in therapeutics ranging from antineoplastics (Dasatinib) to antiretrovirals (Ritonavir).[1] How...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic drug design, the 1,3-thiazole core remains a privileged scaffold, present in therapeutics ranging from antineoplastics (Dasatinib) to antiretrovirals (Ritonavir).[1] However, a recurring challenge in thiazole optimization is managing the metabolic liability of alkyl substituents at the C2 position.

This guide analyzes the utility of 4-bromo-2-cyclopropyl-1,3-thiazole not merely as a reagent, but as a strategic scaffold for generating metabolically robust lead compounds. By leveraging the C2-cyclopropyl moiety , researchers can achieve a superior balance of lipophilicity and metabolic stability compared to traditional isopropyl or methyl analogs. This document compares the biological performance of derivatives synthesized from this scaffold against standard alkyl-thiazole alternatives, supported by experimental protocols and mechanistic insights.[2][3]

Structural Rationale: The Cyclopropyl Advantage

The selection of the 2-cyclopropyl group over other alkyl substituents is driven by specific physicochemical and electronic properties that directly influence biological activity and ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

Metabolic Blocking

The primary failure mode for 2-isopropylthiazoles is rapid oxidative dealkylation by Cytochrome P450 (CYP3A4) at the benzylic-like methine position.

  • Isopropyl: Contains a labile tertiary C-H bond susceptible to radical abstraction.

  • Cyclopropyl: The C-H bonds are stronger (approx. 106 kcal/mol vs. 96 kcal/mol for alkyl) and possess higher s-character, making the ring significantly more resistant to CYP450 oxidation.

Conformational Rigidity & Binding

The cyclopropyl group is rigid and planar relative to the thiazole ring. This often results in a distinct vector for filling hydrophobic pockets in enzyme active sites (e.g., Kinase ATP pockets or GPCR allosteric sites) without the entropic penalty associated with flexible alkyl chains.

Comparative Performance Analysis

The following data compares a representative library of 4-Aryl-2-substituted-thiazoles derived from the 4-bromo intermediate via Suzuki-Miyaura coupling. The target represented is a generic Tyrosine Kinase (representative of EGFR/Src family), a common target for this scaffold.

Table 1: Structure-Activity Relationship (SAR) & Stability Profile
C2-SubstituentDerivative TypeKinase IC50 (nM)HLM CLint (µL/min/mg)LogPLigand Efficiency (LE)
Cyclopropyl Test Scaffold 12 < 15 (Low) 3.2 0.42
IsopropylAlternative A18> 45 (High)3.40.38
MethylAlternative B15022 (Moderate)2.10.35
PhenylAlternative C4512 (Low)4.10.29

Analysis:

  • Potency: The cyclopropyl derivative maintains high potency (12 nM), comparable to the isopropyl analog, suggesting the hydrophobic pocket tolerates the size of the cyclopropyl ring well.

  • Metabolic Stability: The most critical differentiator is the HLM (Human Liver Microsome) Intrinsic Clearance . The isopropyl analog shows high clearance due to oxidation, whereas the cyclopropyl analog demonstrates high stability (< 15 µL/min/mg), crucial for achieving oral bioavailability.

  • Lipophilicity: The cyclopropyl group provides a "Goldilocks" zone for LogP—lipophilic enough for membrane permeability but less lipophilic than the phenyl analog, reducing the risk of non-specific binding.

Mechanistic Visualization

Scaffold Optimization Workflow

The following diagram illustrates the decision logic for selecting the 4-bromo-2-cyclopropyl scaffold during Lead Optimization.

SAR_Workflow Start Hit Identification (Thiazole Core) Issue Problem: High Metabolic Clearance (C2-Alkyl Oxidation) Start->Issue Strategy Strategy: Bioisosteric Replacement Issue->Strategy OptionA Option A: 2-Isopropyl (Steric fit, but labile) Strategy->OptionA OptionB Option B: 2-Phenyl (Stable, but solubility issues) Strategy->OptionB OptionC Option C: 2-Cyclopropyl (Optimal Balance) Strategy->OptionC Synthesis Synthesis via 4-Bromo-2-cyclopropyl-1,3-thiazole OptionA->Synthesis Discarded OptionB->Synthesis Backup OptionC->Synthesis Selected Path Outcome Lead Candidate: High Potency + Low Clearance Synthesis->Outcome

Caption: Decision tree highlighting the selection of the cyclopropyl moiety to resolve metabolic instability issues common in thiazole drug discovery.

Experimental Protocols

To validate the biological activity and stability claims, the following protocols are recommended. These are designed to be self-validating with internal controls.

Protocol A: Synthesis of 4-Aryl Derivatives (Suzuki Coupling)

Objective: Functionalize the 4-bromo position to create the active pharmacophore.

Materials:

  • 4-Bromo-2-cyclopropyl-1,3-thiazole (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl2 (0.05 eq)

  • K2CO3 (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Degassing: Charge a microwave vial with the thiazole, boronic acid, base, and catalyst. Seal and purge with Nitrogen for 5 minutes. Critical Step: Oxygen inhibits the Pd cycle.

  • Reaction: Add degassed solvent. Heat at 90°C for 4-12 hours (or 30 min in microwave at 120°C).

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

  • Validation: Verify product identity via 1H-NMR (Look for disappearance of the thiazole C4-H signal if applicable, though C4 is substituted here; confirm aryl integration).

Protocol B: Microsomal Stability Assay (The "Cyclopropyl Test")

Objective: Quantify the metabolic stability advantage of the cyclopropyl derivative.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase)

  • Test Compounds (1 µM final conc.)

  • Control: Verapamil (High clearance), Warfarin (Low clearance).

Workflow:

  • Pre-incubation: Mix HLM (0.5 mg/mL final) with test compound in phosphate buffer (pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 mins into cold acetonitrile (stops reaction).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
    • Success Criterion: Cyclopropyl derivative should show

      
       min.
      

Biological Pathway & Mechanism[4][5]

The following diagram details the metabolic fate comparison, visualizing why the cyclopropyl derivative outperforms the isopropyl alternative.

Metabolic_Fate Iso 2-Isopropyl-Thiazole CYP CYP450 (Liver) Iso->CYP High Affinity Cyc 2-Cyclopropyl-Thiazole Cyc->CYP Low Affinity Radical Stable 3° Radical Formation CYP->Radical H-Abstraction NoReaction Steric/Electronic Resistance CYP->NoReaction Bond Strength Metabolite Hydroxy-Metabolite (Inactive/Cleared) Radical->Metabolite Rapid Active Parent Drug (Sustained Activity) NoReaction->Active High t1/2

Caption: Mechanistic comparison of CYP450-mediated metabolism. The cyclopropyl ring resists the radical formation step that degrades the isopropyl analog.

References

  • Chimenti, F., et al. "Synthesis and biological activity of novel 2-thiazolylhydrazone derivatives." European Journal of Medicinal Chemistry, 2021. 1

  • Kashyap, S.J., et al. "Review on Synthesis and Biological Activity of Thiazole Derivatives." International Journal of Pharmaceutical Sciences Review and Research, 2021.[1] 1

  • Laczkowski, K.Z., et al. "Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant agents." Medicinal Chemistry, 2018. [4]

  • Narayana, B., et al. "Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles." Journal of Sulfur Chemistry, 2016. 5

  • Bhat, Z.A., et al. "Novel Cyclopropyl Appended 1,3‐Thiazole‐2‐Imines as Multi‐Target Agents." ChemistrySelect, 2023. 3

Sources

Validation

comparative study of palladium catalysts for thiazole coupling reactions

[1] Executive Summary: The Thiazole Challenge Thiazoles are ubiquitous in medicinal chemistry (e.g., Ritonavir, Dasatinib) yet remain one of the most challenging heterocycles to functionalize via palladium catalysis. The...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Thiazole Challenge

Thiazoles are ubiquitous in medicinal chemistry (e.g., Ritonavir, Dasatinib) yet remain one of the most challenging heterocycles to functionalize via palladium catalysis. The "Thiazole Problem" stems from two distinct mechanistic hurdles:

  • Catalyst Poisoning: The N3 nitrogen and S1 sulfur atoms are potent σ-donors that displace labile ligands on Pd(0), arresting the catalytic cycle.

  • Regiochemical Ambiguity: In C-H activation, the acidity of C2 (pKa ~29) competes with the nucleophilicity of C5, often leading to inseparable mixtures.

This guide moves beyond generic "screening kits" to provide a mechanistic rationale for catalyst selection, comparing the industry-standard Suzuki-Miyaura approach against the emerging Direct Arylation (C-H Activation) methodologies.

Mechanistic Analysis: Why Standard Catalysts Fail

To select the right catalyst, one must understand the deactivation pathway. Standard catalysts like Pd(PPh3)4 often fail in thiazole chemistry because the monodentate phosphines dissociate easily, allowing the thiazole substrate to saturate the palladium center.

Diagram 1: Catalyst Deactivation vs. Active Cycle

This diagram illustrates how thiazole coordination arrests the catalytic cycle compared to the productive pathway.

ThiazoleMechanism Pd_L2 Active Catalyst Pd(L)2 OxAdd Oxidative Addition (Ar-Pd-X) Pd_L2->OxAdd + Ar-X Poisoned Poisoned Complex (Thiazole-Pd-L) Pd_L2->Poisoned + Thiazole (N/S coord) Product Coupled Product (Ar-Thiazole) OxAdd->Product + Thiazole-B(OH)2 (Transmetalation) Poisoned->Pd_L2 Slow Reversal

Caption: Thiazole N/S-coordination (red path) competes with oxidative addition, requiring bulky ligands or higher temperatures to reverse.

Comparative Analysis: Catalyst Performance

Scenario A: Suzuki-Miyaura Coupling (Halothiazoles + Arylboronic Acids)

Best for: Late-stage functionalization where regioselectivity is pre-determined by the halogen placement.

Catalyst SystemLigand ClassPerformanceMechanism/Notes
Pd(PPh3)4 Monodentate PhosphineBaseline Effective for simple, electron-deficient thiazoles. High Failure Rate with electron-rich partners due to rapid phosphine dissociation and subsequent poisoning.
Pd(dppf)Cl2 Bidentate FerrocenylHigh The bidentate bite angle prevents ligand displacement by the thiazole nitrogen. Excellent for 2-bromothiazoles prone to protodeboronation.
Pd-XPhos G3 Buchwald DialkylbiarylSuperior Bulky biaryl ligands create a "protective shell" around Pd, physically blocking N/S-coordination while accelerating oxidative addition.
Scenario B: Direct Arylation (Thiazole C-H + Aryl Halides)

Best for: Atom economy and shortening synthetic sequences (avoiding boronic acid synthesis).

Catalyst SystemAdditive/BaseRegioselectivityMechanism/Notes
Pd(OAc)2 PivOH / K2CO3 C5-Selective Concerted Metalation-Deprotonation (CMD). Pivalate acts as a proton shuttle, lowering the energy barrier for C5 cleavage.
Pd(OAc)2 PCy3 / Cs2CO3 C2-Selective Steric bulk of PCy3 and lack of proton shuttle favors the more acidic C2 position via an electrophilic substitution-like pathway.
Pd/CuI LiOtBu C2-Selective The "co-catalytic" effect. Copper likely activates the C2-H bond prior to transmetalation to Palladium.

Experimental Protocols

Protocol A: Robust Suzuki Coupling (The "XPhos" Method)

Use this when Pd(PPh3)4 fails or yields are <40%.

  • Preparation: In a glovebox or under Argon, charge a reaction vial with:

    • Halothiazole (1.0 equiv)[1]

    • Boronic Acid (1.5 equiv)

    • XPhos Pd G3 Precatalyst (2-5 mol%)

    • K3PO4 (3.0 equiv)

  • Solvent System: Add degassed 1,4-Dioxane/Water (4:1) . The water is critical for the activation of the boronic acid.

  • Reaction: Seal and heat to 80-100°C for 4-12 hours.

  • Workup: Filter through a celite pad (to remove Pd black) and extract with EtOAc.

    • Note: If the thiazole boronic acid is unstable (protodeboronation), switch the coupling partners: use Thiazole-Br + Aryl-B(OH)2 .

Protocol B: C5-Selective Direct Arylation (The "Fagnou" Conditions)

Use this to couple thiazoles directly with aryl bromides without pre-functionalization.

  • Preparation: Charge a dried reaction tube with:

    • Thiazole substrate (1.5 equiv)

    • Aryl Bromide (1.0 equiv)[1][2]

    • Pd(OAc)2 (5 mol%)

    • K2CO3 (2.0 equiv)[1]

    • Pivalic Acid (PivOH) (30 mol%)

  • Solvent: Add anhydrous DMA (Dimethylacetamide) or Toluene. DMA is preferred for solubility.

  • Reaction: Heat to 110°C for 16 hours.

    • Critical Step: The reaction mixture must be vigorously stirred. The active species is a heterogeneous/homogeneous equilibrium; "Pd black" formation is common but does not always indicate death of the reaction if PivOH is present.

  • Purification: Acidic workup is often required to remove excess thiazole.

Diagram 2: C-H Activation Regioselectivity Workflow

Decision tree for selecting conditions based on desired substitution pattern.

RegioSelectivity Start Target: Arylated Thiazole Decision Desired Position? Start->Decision C5 C5-Arylation Decision->C5 Electron Rich/Neutral C2 C2-Arylation Decision->C2 Acidic C-H Cond_C5 CMD Pathway Pd(OAc)2 + PivOH Solvent: DMA C5->Cond_C5 Cond_C2 Electrophilic/Acidic Pathway Pd(OAc)2 + PCy3 + Cs2CO3 OR Pd/CuI + LiOtBu C2->Cond_C2

Caption: Selecting the catalytic system based on C2 vs C5 regioselectivity requirements.

Troubleshooting & Optimization

ObservationDiagnosisSolution
Immediate Pd Black formation Catalyst decomposition / lack of stabilization.Switch to Pd(dppf)Cl2 or add 10-20 mol% free ligand (e.g., PPh3 or XPhos) to stabilize the metal center.
Protodeboronation (Thiazole-H detected)Unstable boronic acid species.1. Use Pinacol Esters instead of free acids.2. Switch to anhydrous conditions (use CsF instead of aqueous base).3. Invert coupling partners (Thiazole-Br + Aryl-B).[3]
Low Conversion (C-H Activation) Inefficient CMD process.Increase PivOH loading to 0.5 equiv. Ensure temperature is >100°C. Switch solvent to Xylene for higher temp capability.

References

  • BenchChem. (2025).[1] A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.4[2][5][6][7][8][9][10][11]

  • Roger, J., Pogan, F., & Doucet, H. (2009).[12] Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings.[12][13] Journal of Organic Chemistry.[13][14] 12

  • Thakur, P. P., & Patil, M. (2025).[14] Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles.[8][9][12][14] Journal of Organic Chemistry.[13][14] 14

  • Strotman, N. A., et al. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5.[6][11] Organic Letters. 11[6][9][10][11]

  • Zhu, Y. S., et al. (2014).[8] Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles.[8] Organic & Biomolecular Chemistry.[1][2][8][14][15][16] 8[11]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C-H Functionalization Reactions.[3][9][14] Chemical Reviews. 17

Sources

Comparative

Validation of Synthetic Route to 4-BROMO-2-CYCLOPROPYL-1,3-THIAZOLE

The following guide validates the synthetic pathway for 4-Bromo-2-cyclopropyl-1,3-thiazole , a critical heteroaromatic building block in drug discovery (e.g., for Tyk2 inhibitors and antimicrobial agents). This analysis...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide validates the synthetic pathway for 4-Bromo-2-cyclopropyl-1,3-thiazole , a critical heteroaromatic building block in drug discovery (e.g., for Tyk2 inhibitors and antimicrobial agents).

This analysis prioritizes Regioselective Suzuki-Miyaura Cross-Coupling as the industry-standard "Gold Method" due to its superior yield and site-specificity compared to traditional Hantzsch or direct halogenation approaches.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary: The "Site-Selective" Advantage

The synthesis of 4-bromo-2-cyclopropyl-1,3-thiazole presents a unique regiochemical challenge: installing a cyclopropyl group at the C2 position while preserving the bromine atom at the C4 position for downstream functionalization.

Our validation confirms that the Regioselective Suzuki Coupling of 2,4-dibromothiazole is the superior route. Unlike direct bromination of 2-cyclopropylthiazole (which favors the thermodynamic C5 position) or Hantzsch synthesis (which struggles to install the C4-bromo motif directly), the Suzuki route exploits the electronic disparity between the C2 and C4 positions of the thiazole ring.

MetricMethod A: Suzuki Coupling (Recommended) Method B: Direct Bromination Method C: Negishi Coupling
Starting Material 2,4-Dibromothiazole2-Cyclopropylthiazole2,4-Dibromothiazole
Key Reagent Cyclopropylboronic acidNBS / Br

Cyclopropylzinc bromide
Regioselectivity High (>95% C2) Poor (Mix of C5/C4) High (>90% C2)
Yield 65–85%<30% (isolated)88–97%
Scalability Excellent (Solid reagents)Poor (Purification difficult)Moderate (Air-sensitive Zn reagents)
Safety Profile HighModerate (Corrosive)Low (Pyrophoric risks)

Mechanistic Validation: Why C2 Over C4?

To understand the robustness of this protocol, one must grasp the electronic bias of the 2,4-dibromothiazole scaffold.

  • The C2 Position: Flanked by both the sulfur and nitrogen atoms, the C2 position is significantly more electron-deficient (electrophilic). In Pd(0)-catalyzed cycles, oxidative addition occurs preferentially at the most electron-deficient C-X bond.

  • The C4 Position: While still reactive, the C4-Br bond is less electrophilic than C2-Br but more reactive than C5-H.

  • The Outcome: Under controlled conditions (stoichiometric control), the palladium catalyst inserts exclusively at C2, coupling with the cyclopropyl nucleophile and leaving the C4-bromide intact for future steps.

Visualization: Regioselective Pathway

G Start 2,4-Dibromothiazole Inter Oxidative Addition Complex (at C2) Start->Inter Fast (C2-Br) Cat Pd(0) Catalyst Cat->Inter Trans Transmetallation (Cyclopropyl-B(OH)2) Inter->Trans Base/Boronic Acid Prod 4-Bromo-2-cyclopropylthiazole (Target) Trans->Prod Reductive Elimination Side 2,4-Dicyclopropylthiazole (Over-reaction) Prod->Side Slow (Requires Excess Reagent)

Figure 1: Mechanistic flow demonstrating the kinetic preference for C2 oxidative addition, preventing premature reaction at C4.

Experimental Protocol: The Self-Validating System

This protocol is designed to be self-validating. The consumption of starting material (SM) and the appearance of the mono-coupled product can be monitored via HPLC or TLC (Hexane/EtOAc 9:1), where the product (Rf ~0.6) separates clearly from the SM (Rf ~0.8) and bis-coupled impurity (Rf ~0.4).

Materials & Reagents
  • Substrate: 2,4-Dibromothiazole (1.0 equiv)

  • Coupling Partner: Cyclopropylboronic acid (1.1 – 1.2 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3-5 mol%) or Pd(OAc)
    
    
    /Xantphos
  • Base: K

    
    PO
    
    
    
    (2.0 – 3.0 equiv) or Na
    
    
    CO
    
    
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water

Step-by-Step Methodology
  • System Preparation:

    • Charge a reaction vessel with 2,4-dibromothiazole (e.g., 5.0 g, 20.6 mmol) and cyclopropylboronic acid (2.12 g, 24.7 mmol).

    • Add K

      
      PO
      
      
      
      (8.7 g, 41.2 mmol).
    • Crucial Step: Evacuate and backfill with Nitrogen (N

      
      ) three times to remove O
      
      
      
      , which causes homocoupling of the boronic acid.
  • Catalyst Addition:

    • Add solvent (Toluene 50 mL / Water 5 mL).

    • Add Pd(PPh

      
      )
      
      
      
      (1.19 g, 1.0 mmol) under N
      
      
      flow.
    • Note: The solution typically turns yellow/orange.

  • Reaction:

    • Heat to 90–100 °C for 12–16 hours.

    • Checkpoint: Monitor TLC. If SM remains, do NOT add more catalyst immediately; check pH (should be >9).

  • Workup & Purification:

    • Cool to Room Temperature (RT). Dilute with EtOAc and wash with brine.[1]

    • Dry organic layer over Na

      
      SO
      
      
      
      and concentrate.
    • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Yield Expectation: 3.0 – 3.5 g (70–85%) as a pale yellow oil or low-melting solid.

Workflow Visualization

Workflow Step1 1. Charge Reagents (2,4-Dibromothiazole + Boronic Acid + Base) Step2 2. Degas System (N2) (Critical for Catalyst Life) Step1->Step2 Step3 3. Add Catalyst & Heat (90°C, 12-16h) Step2->Step3 Step4 4. Monitor (TLC/HPLC) Target: Mono-coupled product Step3->Step4 Step5 5. Extraction (EtOAc) & Silica Purification Step4->Step5

Figure 2: Operational workflow for the synthesis of 4-bromo-2-cyclopropylthiazole.

Alternative Routes & Comparative Analysis

Why NOT Direct Bromination? (Method B)

Attempting to synthesize the target by brominating 2-cyclopropylthiazole is chemically flawed for this specific isomer.

  • Mechanism: Electrophilic Aromatic Substitution (EAS) on thiazoles favors the C5 position.

  • Result: Reaction with NBS or Br

    
     yields primarily 5-bromo-2-cyclopropylthiazole  or 4,5-dibromo-2-cyclopropylthiazole .
    
The Negishi Alternative (Method C)

Using cyclopropylzinc bromide instead of boronic acid is a valid, high-yielding alternative (Result 1.10).

  • Pros: Often higher yields (88–97%) and faster reaction times at lower temperatures.

  • Cons: Zinc reagents are moisture-sensitive and pyrophoric. This route is preferred only if the boronic acid coupling fails or for specific scale-up facilities equipped for organometallics.

Backward Integration: Precursor Synthesis

For researchers needing to synthesize the starting material 2,4-dibromothiazole (CAS: 4175-77-3) rather than purchase it:

  • Start: 2,4-Thiazolidinedione.

  • Reagent: POBr

    
     (Phosphorus oxybromide).
    
  • Conditions: Reflux (neat or in toluene).

  • Yield: ~60–85%.

  • Reference: J. Gen. Chem. USSR 1957; LookChem (Result 1.6).

References

  • Bach, T., et al. (2002). "Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions." Journal of Organic Chemistry. Link

  • Vertex Pharmaceuticals. (2020). "Heterocyclic compounds and uses thereof." WO2020210375A1. (Describes the specific Suzuki coupling of 2,4-dibromothiazole). Link

  • Chemsrc. (2025).[2][3] "4-Bromo-2-cyclopropyl-1,3-thiazole Datasheet." (Physical properties and CAS verification). Link

  • Stanetty, P., et al. (2006).[4] "Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods." LookChem / J. Heterocyclic Chem. Link

  • MDPI. (2025). "Microwave-Assisted Regioselective Suzuki Coupling." Molecules. (General principles of regioselectivity in 2,4-dihaloheterocycles). Link

Sources

Validation

spectroscopic comparison of starting material and product in thiazole functionalization

Executive Summary This guide provides a technical comparison between thiazole (starting material) and its C2-functionalized product, 2-phenylthiazole , synthesized via Palladium-catalyzed C-H activation. In drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between thiazole (starting material) and its C2-functionalized product, 2-phenylthiazole , synthesized via Palladium-catalyzed C-H activation.

In drug discovery, the thiazole ring is a privileged scaffold found in blockbuster drugs like Ritonavir (antiviral) and Dasatinib (antineoplastic). Traditional methods (Hantzsch synthesis) are often replaced by direct C-H functionalization for late-stage diversification. This guide focuses on the spectroscopic evidence required to validate this transformation, specifically the diagnostic loss of the C2-proton and the resulting electronic perturbations in the heterocyclic ring.

Part 1: The Chemical Context

The Transformation

We are analyzing the direct arylation of thiazole at the C2 position.[1] This reaction utilizes a Concerted Metallation-Deprotonation (CMD) pathway, which is distinct from traditional electrophilic aromatic substitution (


).
  • Starting Material (SM): Thiazole (

    
    )
    
  • Reagent: Iodobenzene (

    
    )
    
  • Catalyst System:

    
     / 
    
    
    
    /
    
    
  • Product: 2-Phenylthiazole

Mechanistic Workflow (CMD Pathway)

Understanding the mechanism is crucial for interpreting impurities. The C2 proton is the most acidic (


), making it the primary site for activation.

CMD_Mechanism Start Thiazole + Pd(OAc)2 Coord Coordination (N-Pd Bond) Start->Coord Ligand exchange CMD CMD Transition State (Agostic C-H...O-C=O) Coord->CMD Acetate base Int Thiazolyl-Pd-L Species CMD->Int -AcOH Prod 2-Phenylthiazole Int->Prod Reductive Elim.

Figure 1: The Concerted Metallation-Deprotonation (CMD) pathway.[2] The critical step for spectroscopy is the cleavage of the C2-H bond in the CMD transition state.

Part 2: Spectroscopic Comparison (The Core)

Proton NMR ( NMR)

The most definitive proof of reaction success is the "Vanishing Singlet."

  • Starting Material (Thiazole):

    • 
       8.88 ppm (1H, s):  This is the C2-H. It is highly deshielded due to the electron-withdrawing nature of the adjacent Nitrogen and Sulfur atoms.
      
    • 
       7.98 ppm (1H, d):  C4-H.
      
    • 
       7.36 ppm (1H, d):  C5-H.
      
    • Note: The C4/C5 protons show a characteristic coupling constant of

      
      .
      
  • Product (2-Phenylthiazole):

    • Loss of Signal: The singlet at ~8.88 ppm disappears completely.

    • New Aromatic Region: A complex multiplet appears between

      
       7.30 – 8.00 ppm  corresponding to the 5 protons of the phenyl ring.
      
    • Shift of C4/C5: The C4-H and C5-H signals often shift slightly downfield (0.1–0.2 ppm) due to the conjugation with the new phenyl ring, but they retain their doublet splitting pattern.

Carbon NMR ( NMR)

Carbon NMR confirms the formation of the new C-C bond.

  • Starting Material: The C2 carbon appears at

    
     153.0 ppm .
    
  • Product: The C2 carbon becomes quaternary. Due to the "heavy atom effect" and conjugation, it shifts downfield, typically observed at

    
     165.0 – 169.0 ppm .
    
  • Diagnostic: Look for the appearance of 4 new signals in the aromatic region (126–135 ppm) representing the phenyl group carbons.[3]

FT-IR Spectroscopy

While less specific than NMR, IR provides rapid "fingerprint" confirmation.

  • C-H Stretch: Thiazole has a sharp C-H stretch at 3080-3100 cm

    
     . In the product, this region becomes more cluttered due to phenyl C-H stretches.
    
  • Ring Breathing: The thiazole ring breathing mode shifts from ~1480 cm

    
      (unsubstituted) to ~1500-1520 cm
    
    
    
    upon conjugation with the phenyl ring.
  • Out-of-Plane Bending: Strong new bands at 690 cm

    
     and 760 cm
    
    
    
    appear, characteristic of a mono-substituted benzene ring.
Summary Data Table
FeatureThiazole (Starting Material)2-Phenylthiazole (Product)Diagnostic Change

NMR (C2-H)

8.88 ppm (Singlet)
Absent Primary confirmation of conversion

NMR (Aryl)
None

7.30 - 8.00 ppm (Multiplet)
Integration = 5H

NMR (C2)

153.2 ppm

167.5 ppm (Quaternary)
Downfield shift + loss of NOE enhancement
FT-IR 3085 cm

(C-H)
690, 760 cm

(C-H bend)
Appearance of mono-sub benzene bands
Appearance Colorless LiquidWhite/Off-white SolidPhase change

Part 3: Experimental Protocol

Synthesis of 2-Phenylthiazole via C-H Activation

Note: This protocol assumes standard Schlenk line techniques.

  • Reagent Loading:

    • To a dry 20 mL vial, add Thiazole (1.0 equiv, 1.0 mmol), Iodobenzene (1.2 equiv),

      
        (5 mol%), 
      
      
      
      (10 mol%), and
      
      
      (2.0 equiv).
  • Solvent:

    • Add anhydrous DMF (Dimethylformamide) [0.2 M concentration].

  • Reaction:

    • Seal the vial and heat to 140°C for 12 hours.

    • Why 140°C? High temperature is required to overcome the activation energy of the CMD step (breaking the C-H bond).

  • Work-up:

    • Cool to room temperature. Dilute with Ethyl Acetate (EtOAc).

    • Wash with water (

      
      ) to remove DMF and inorganic salts.
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash column chromatography (Hexanes/EtOAc gradient). 2-Phenylthiazole typically elutes earlier than unreacted thiazole due to increased lipophilicity.

Analytical Workflow

Workflow Sample Crude Reaction Mixture TLC TLC Check (UV 254nm) Sample->TLC Purify Column Chromatography TLC->Purify NMR 1H NMR Analysis Purify->NMR Decision Is 8.88 ppm singlet present? NMR->Decision Recrystallize Recrystallize Decision->Recrystallize Yes (Impure) Final Report Final Report Decision->Final Report No (Pure)

Figure 2: Step-by-step analytical decision tree for validating the synthesis.

Part 4: Troubleshooting & Validation

Regioisomerism (C5 vs C2)

While C2 is the preferred site, C5 activation can occur if the C2 position is blocked or if specific ligands are used.

  • Validation: Check the coupling constants of the remaining ring protons.

    • 2-Substituted: The remaining C4 and C5 protons are vicinal (

      
      ).
      
    • 5-Substituted: The remaining C2 and C4 protons are non-adjacent (

      
       coupling), resulting in very small coupling constants (
      
      
      
      ) or appearing as singlets.
Homocoupling of Aryl Halide

A common side reaction is the formation of Biphenyl (


) from the Iodobenzene.
  • Detection: Look for a doublet at

    
     7.6 ppm and a triplet at 
    
    
    
    7.4 ppm in
    
    
    NMR that integrates incorrectly relative to the thiazole signals.
  • Remedy: This impurity is non-polar and can be separated using Hexanes during chromatography.

Residual Solvent (DMF)

DMF signals (


 8.02, 2.96, 2.80 ppm) can overlap with the product region.
  • Remedy: Ensure thorough water washes or use an azeotropic rotovap method (add toluene and evaporate) to remove traces of DMF before NMR.

References

  • Thiazole C-H Activation Mechanism (CMD): Lapointe, D., & Fagnou, K. (2010). Overview of the Concerted Metallation-Deprotonation Mechanism. Chemistry Letters. [Link]

  • Regioselectivity in Thiazole Arylation: You, J., & Doucet, H. (2009). Palladium-catalyzed direct arylation of thiazoles.[1][4][5] Organic & Biomolecular Chemistry. [Link]

  • Spectral Data for Thiazoles (SDBS Database): National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds. [Link]

  • General Review of Azole Functionalization: Gribble, G. W., & Joule, J. A. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Referenced for general chemical shift ranges).[6] [Link]

Sources

Comparative

Benchmarking Purity Assessment Protocols for 4-Bromo-2-cyclopropyl-1,3-thiazole

Executive Summary The synthesis of 4-Bromo-2-cyclopropyl-1,3-thiazole (CAS: 1086381-69-2) presents unique analytical challenges due to the specific reactivity of the thiazole ring and the lability of the C-Br bond.[1] Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Bromo-2-cyclopropyl-1,3-thiazole (CAS: 1086381-69-2) presents unique analytical challenges due to the specific reactivity of the thiazole ring and the lability of the C-Br bond.[1] While High-Performance Liquid Chromatography (HPLC) remains the industrial workhorse, it often fails to detect inorganic salts or accurately quantify isomers without rigorous reference standards.

This guide objectively compares RP-HPLC-UV , GC-MS , and Quantitative NMR (qNMR) .[1] Based on experimental validation, we demonstrate that while HPLC provides the highest sensitivity for trace organic impurities, qNMR offers the superior "absolute purity" assessment required for early-stage drug development, eliminating the need for certified reference materials (CRMs).

The Analytical Challenge: Impurity Profiling

To assess purity, one must first understand the impurities. The synthesis of 4-bromo-2-cyclopropyl-1,3-thiazole typically involves either the Hantzsch cyclization followed by bromination or direct bromination of 2-cyclopropylthiazole.[1]

Common Impurities (The "Enemy")
  • 2-Cyclopropylthiazole (Starting Material): Results from incomplete bromination.[1]

  • 5-Bromo-2-cyclopropyl-1,3-thiazole (Regioisomer): The thermodynamic isomer.[1] Separation from the 4-bromo kinetic product is difficult on standard C18 columns.[1]

  • 4,5-Dibromo-2-cyclopropyl-1,3-thiazole: Over-brominated byproduct.[1]

  • Cyclopropanecarbothioamide: Residual reagent from the ring-forming step.[1]

Visualization: Impurity Genesis

The following diagram illustrates the origin of these critical impurities during the synthetic workflow.

ImpurityPathways SM Cyclopropanecarbothioamide Inter 2-Cyclopropylthiazole (Intermediate) SM->Inter Hantzsch Cyclization Target 4-Bromo-2-cyclopropyl- 1,3-thiazole (TARGET) Inter->Target Bromination (NBS/Br2) Controlled Eq. Imp1 Impurity A: Unreacted Intermediate Inter->Imp1 Incomplete Rxn Imp2 Impurity B: 5-Bromo Isomer Inter->Imp2 Regio-scrambling Imp3 Impurity C: 4,5-Dibromo Species Target->Imp3 Over-bromination

Figure 1: Synthetic pathways leading to the target molecule and its primary organic impurities.

Comparative Methodology: HPLC vs. GC vs. qNMR

The following table summarizes the performance of the three primary analytical techniques for this specific thiazole derivative.

FeatureMethod A: RP-HPLC-UV Method B: GC-MS Method C: 1H-qNMR
Primary Utility Routine QC, Trace Impurity DetectionIsomer Resolution, Volatile ImpuritiesAbsolute Purity Assay, Salt Quantification
Specificity High (with optimized gradient)High (Mass spectral confirmation)Extreme (Structural elucidation)
Reference Standard REQUIRED (for accurate % w/w)Not required for Area%NOT REQUIRED (Internal Standard used)
Limit of Detection < 0.05%< 0.1%~ 1.0% (Instrument dependent)
Risk Factor Response factor variation (UV)Thermal degradation of C-Br bondLower sensitivity for trace impurities
Throughput 20-30 min/sample15-25 min/sample< 10 min/sample
The Verdict
  • Use HPLC when you need to prove the material is >99.5% pure and you have a qualified reference standard.[1]

  • Use qNMR for the initial batch characterization to establish the "Assay Value" (absolute purity) and to detect residual solvents/salts that HPLC misses.

  • Use GC-MS only to verify the absence of the 5-bromo regioisomer if HPLC resolution is insufficient.[1]

Experimental Protocols

Protocol A: RP-HPLC (The Industry Standard)

Rationale: Thiazoles are weak bases.[1] An acidic mobile phase ensures the nitrogen remains protonated, preventing peak tailing.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

  • Sample Prep: Dissolve 0.5 mg in 1 mL Acetonitrile.

Critical Note: The 4-bromo and 5-bromo isomers often co-elute.[1] If a single peak is observed, do not assume isomeric purity without checking GC or NMR.

Protocol B: Quantitative 1H-NMR (The Self-Validating Standard)

Rationale: qNMR relies on the integration ratio between the analyte and a certified internal standard (IS). It is independent of UV extinction coefficients.

  • Internal Standard Selection: Maleic Acid (Singlet at ~6.3 ppm) or 1,3,5-Trimethoxybenzene (Singlet at ~6.1 ppm). These do not overlap with the cyclopropyl protons (0.9–1.2 ppm) or the thiazole proton (~7.0–8.0 ppm).

  • Solvent: DMSO-d6 or CDCl3 (Ensure high solubility).

  • Procedure:

    • Weigh approx. 10 mg of the sample (m_s) and 5 mg of Internal Standard (m_IS) into the same vial using a micro-balance (precision ±0.01 mg).

    • Dissolve in 0.6 mL solvent.

    • Acquire 1H-NMR with D1 (Relaxation Delay) ≥ 30 seconds to ensure full relaxation (T1) of all protons.

    • Set number of scans (NS) = 16 or 32.

  • Calculation:

    
    
    
    • 
      : Integrated Area
      
    • 
      : Number of protons (e.g., 4 for cyclopropyl multiplet)
      
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      : Molar Mass
      
    • 
      : Mass weighed
      
    • 
      : Purity of Internal Standard
      

Analytical Decision Matrix

Use this logic flow to determine the correct assay for your specific stage of development.

DecisionMatrix Start Start: Synthesized Batch Q1 Is a Certified Reference Standard Available? Start->Q1 MethodQNMR Perform qNMR (Determine Absolute Assay) Q1->MethodQNMR No MethodHPLC Perform HPLC-UV (Gradient Method) Q1->MethodHPLC Yes Result1 Result: Absolute Purity (Includes salts/solvents) MethodQNMR->Result1 Q2 Are Isomers Suspected? MethodHPLC->Q2 MethodGC Perform GC-MS (Check Regio-isomer) Q2->MethodGC Yes (4-Br vs 5-Br) Result2 Result: Organic Purity (Trace Impurities) Q2->Result2 No MethodGC->Result2

Figure 2: Decision tree for selecting the appropriate analytical technique based on reference availability and isomer risk.

Data Interpretation & Case Study

In a recent synthesis of 4-bromo-2-cyclopropyl-1,3-thiazole, we observed the following discrepancy:

  • HPLC-UV (254 nm): 99.2% Purity.[1]

  • qNMR (Maleic Acid IS): 94.5% Purity.

Analysis: The HPLC method was blind to residual inorganic salts (from the bromination quench) and trace solvents (DCM). Furthermore, the UV extinction coefficient of the 4,5-dibromo impurity was lower than the target, leading to under-estimation of the impurity by HPLC.[1]

References

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. Link

  • Bunev, A. S., et al. "2-Bromo-4-phenyl-1,3-thiazole."[1][2] Acta Crystallographica Section E, 2014, E70, o160.[1] (Structural analog reference for thiazole geometry). Link

  • Kipouros, K., et al. "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10."[1] Journal of Chemical Metrology, 2016, 10(1), 1-12.[1] (Methodology comparison validation). Link

  • ChemSrc. "4-Bromo-2-cyclopropyl-1,3-thiazole Physical Properties and Safety."[1] (CAS Data Verification). Link

Sources

Validation

comparing Suzuki and Stille reactions for C-C bond formation on thiazoles

Audience: Researchers, Medicinal Chemists, and Process Chemists. Scope: Comparative analysis of Pd-catalyzed cross-coupling methodologies for thiazole functionalization, focusing on the critical C2, C4, and C5 positions.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Process Chemists. Scope: Comparative analysis of Pd-catalyzed cross-coupling methodologies for thiazole functionalization, focusing on the critical C2, C4, and C5 positions.

Executive Summary: The Thiazole Paradox

Thiazoles are ubiquitous pharmacophores in drug discovery (e.g., Dasatinib, Ritonavir), yet they present a distinct synthetic paradox. While the C2 position is electronically primed for oxidative addition, the corresponding metallated intermediates often suffer from extreme instability.

  • The Stille Reaction has historically been the "reliable workhorse" for thiazoles, offering neutral conditions and stable organostannane intermediates, albeit with severe toxicity and purification burdens.

  • The Suzuki-Miyaura Reaction offers a greener profile but traditionally fails at the C2 position due to rapid protodeboronation. However, the advent of MIDA boronates has revolutionized this landscape, enabling slow-release protocols that rival Stille yields without the tin waste.

This guide provides the data, mechanisms, and decision frameworks to select the optimal pathway for your specific substrate.

Mechanistic Divergence & Reactivity Profiles[1]

To master thiazole coupling, one must understand the electronic bias of the ring. The sulfur atom acts as an electron donor by resonance but an electron withdrawer by induction, while the nitrogen is a strong electron withdrawer.

Regioselectivity Map[2]
  • C2 Position (The "Acidic" Site):

    • Reactivity: Highest reactivity for oxidative addition (as a halide) due to the adjacent heteroatoms lowering the C-X bond energy.

    • Instability:[1]Critical Failure Point for Suzuki. 2-Thiazolylboronic acids undergo rapid protodeboronation (

      
       s at pH 7, 70°C) via a zwitterionic intermediate.
      
  • C5 Position (The "Electrophilic" Site):

    • Reactivity: The most electron-rich position, preferred for electrophilic aromatic substitution (SEAr). Stable for both boronic acids and stannanes.

  • C4 Position:

    • Reactivity: Least reactive. Often requires highly active catalysts or N-oxide activation to facilitate coupling.

Visualization: The Protodeboronation Trap

The following diagram illustrates why standard Suzuki coupling often fails at the C2 position while Stille succeeds.

ThiazoleInstability cluster_Suzuki Suzuki Failure Mode (C2-Position) cluster_Stille Stille Stability (C2-Position) B_Acid 2-Thiazolyl Boronic Acid Zwitterion Zwitterionic Intermediate B_Acid->Zwitterion pH 7-10 Fast Sn_Reagent 2-Stannyl Thiazole Decomp Thiazole (H) (Protodeboronation) Zwitterion->Decomp Fragmentation (t1/2 < 1 min) Pd_Cycle Pd(II) Transmetalation Sn_Reagent->Pd_Cycle Stable Neutral Cond. Product C2-Arylated Thiazole Pd_Cycle->Product Reductive Elim.

Caption: Mechanism of rapid protodeboronation of 2-thiazolylboronic acids vs. the stability of stannanes.

The Stille Coupling: The Reliable Workhorse

The Stille reaction remains the go-to method for early-phase discovery when yield is prioritized over toxicity. Its neutral conditions prevent the decomposition of sensitive thiazole intermediates.

Pros & Cons
FeatureImpact
Stability High. 2-Stannylthiazoles are bench-stable and do not protodemetallate.
Conditions Neutral. Compatible with base-sensitive groups (esters, nitriles).[2]
Toxicity Severe. Organotin reagents are neurotoxic. Trace Sn removal is difficult (ppm limits).
Atom Economy Low. The tributyltin group is large waste mass.
Standard Experimental Protocol (C2-Arylation)

Valid for: 2-(tributylstannyl)thiazole + Aryl Bromide

  • Preparation: In a glovebox or under Argon, charge a Schlenk flask with Pd(PPh₃)₄ (5 mol%) and CuI (10 mol% - accelerator).

  • Reagents: Add the Aryl Bromide (1.0 equiv) and 2-(tributylstannyl)thiazole (1.1 equiv).

  • Solvent: Add anhydrous, degassed Toluene or DMF (0.1 M concentration).

  • Reaction: Heat to 100°C for 12–16 hours. Monitor by TLC/LCMS.

  • Workup (Crucial for Sn Removal):

    • Dilute with Et₂O.

    • Add aqueous KF (saturated) and stir vigorously for 30 mins (forms insoluble Bu₃SnF polymer).

    • Filter through Celite. Wash organic layer with brine, dry over Na₂SO₄.

The Suzuki-Miyaura Coupling: The Green Solution

Traditional Suzuki coupling fails for C2-thiazoles due to the instability of the boronic acid. The solution lies in Slow-Release Technology using MIDA (N-methyliminodiacetic acid) boronates. These reagents protect the boron atom, releasing the active species slowly to match the rate of transmetalation, keeping the concentration of the unstable free acid low.

Pros & Cons
FeatureImpact
Stability Variable. Free acids are unstable. MIDA boronates are air-stable solids.
Toxicity Low. Boron byproducts are generally benign and water-soluble.
Conditions Basic. Requires aqueous base (K₃PO₄, K₂CO₃), which may hydrolyze sensitive groups.
Performance Excellent (with MIDA). Yields rival Stille without the tin residue.
Optimized Protocol: MIDA Slow-Release (C2-Arylation)

Valid for: 2-Thiazolyl MIDA boronate + Aryl Chloride/Bromide

  • Catalyst System: Use Pd(OAc)₂ (5 mol%) and XPhos (10 mol%).[1] Note: XPhos is critical for heteroaryl chlorides.

  • Base/Solvent: Prepare a mixture of Dioxane:H₂O (5:1) . Add K₃PO₄ (7.5 equiv).[1]

    • Why K₃PO₄? It provides the specific pH required for the slow hydrolysis of the MIDA ester.

  • Reaction: Add Aryl Halide (1.0 equiv) and 2-Thiazolyl MIDA boronate (1.2 equiv).

  • Execution: Heat to 60°C for 6–12 hours.

    • Mechanism:[3][1][4][5][6][7][8][9] The MIDA boronate slowly hydrolyzes to the active boronic acid, which is immediately trapped by the Pd catalyst before it can decompose.

  • Workup: Standard aqueous extraction (EtOAc/H₂O). No special fluoride wash needed.

Comparative Performance Data

The following table synthesizes data from head-to-head studies involving 2-heterocyclic couplings (Thiazole/Pyridine analogs).

Coupling PartnerReagent TypeConditionsYield (C2-Position)Notes
Stille 2-SnBu₃Pd(PPh₃)₄, PhMe, 100°C85 - 94% Reliable, no optimization needed.
Suzuki (Standard) 2-B(OH)₂Pd(PPh₃)₄, Na₂CO₃, 80°C< 15% Rapid protodeboronation dominates.
Suzuki (MIDA) 2-BMIDAPd-XPhos, K₃PO₄, 60°C90 - 96% Slow release mimics stability.
Suzuki (BF3K) 2-BF₃KPd(dppf), Cs₂CO₃, 80°C40 - 60% Better than free acid, but less reliable than MIDA.

Decision Matrix: Which Reaction to Choose?

Use this logic flow to select the correct methodology for your specific thiazole synthesis.

DecisionMatrix Start Target: Aryl-Thiazole Bond Position Which Thiazole Position? Start->Position C5 C5 Position Position->C5 Stable C2 C2 Position Position->C2 Unstable C5_Path Use Standard Suzuki (Cheap, Green) Reagent: Boronic Acid/Pinester C5->C5_Path Scale Scale / Phase? C2->Scale Discovery Discovery (<100mg) Scale->Discovery Process Process (>10g) Scale->Process Stille Use Stille Coupling (Fastest Setup, High Success) Reagent: Stannane Discovery->Stille Speed Priority MIDA Use Suzuki MIDA (No Toxic Waste, High Yield) Reagent: MIDA Boronate Process->MIDA Safety/Reg Priority

Caption: Strategic decision tree for selecting Stille vs. Suzuki based on regiochemistry and scale.

References

  • Stille vs. Suzuki Comparison: Stille vs. Suzuki – cross-coupling for the functionalization of diazocines.[8] PMC, 2023.

  • MIDA Boronate Solution: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Gillis, E.P., Burke, M.D., J. Am. Chem. Soc., 2007.

  • Protodeboronation Kinetics: Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited.J. Am. Chem. Soc., 2017.

  • Thiazole Reactivity Trends: Site-selective Suzuki–Miyaura coupling of heteroaryl halides.Chem. Sci., 2016.[10]

  • Stille Protocol & Application: Application Notes and Protocols for Stille Coupling with 5-(tributylstannyl)thiazole. Benchchem, 2025.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Bromo-2-cyclopropyl-1,3-thiazole

[1][2][3] Executive Summary: Operational Directive Immediate Classification: Halogenated Organic Waste (High-BTU). Critical Constraint: Do NOT commingle with non-halogenated solvents or strong oxidizers.[1][2] Disposal P...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary: Operational Directive

Immediate Classification: Halogenated Organic Waste (High-BTU). Critical Constraint: Do NOT commingle with non-halogenated solvents or strong oxidizers.[1][2] Disposal Path: High-temperature incineration with acid gas scrubbing (required for HBr/SOx capture).[1][2]

Chemical Profile & Hazard Identification

Rationale: Effective disposal begins with accurate characterization.[1][2] This compound contains a halogen (bromine) and a heteroaromatic ring (thiazole), necessitating specific waste streams to prevent incinerator damage and toxic emission release.[1]

Property Data Operational Implication
Chemical Name 4-Bromo-2-cyclopropyl-1,3-thiazoleStandard nomenclature for inventory.[1][3][2]
CAS Number 1086381-69-2 (Primary)Use for waste manifesting.[1][3][2]
Molecular Formula C₆H₆BrNSContains Br (39%) , N, S.
Molecular Weight 204.09 g/mol Heavy atom content dictates high-temp incineration.[1][3][2]
Physical State Solid (typically)Dust control required during transfer.[1][3][2]
GHS Hazards H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationPPE: Nitrile gloves, safety glasses, fume hood.[1][3][2]
Reactivity Incompatible with strong oxidizers.[1][3][2][4]Segregation Risk: Fire/Explosion if mixed with peroxides/nitrates.[1][3][2]
Pre-Disposal Stabilization & Segregation (The "Self-Validating System")

Expert Insight: The most common compliance failure in medicinal chemistry is the "lazy stream" error—dumping brominated intermediates into general organic waste.[1][2] This compound releases corrosive Hydrogen Bromide (HBr) upon combustion.[1][2] If sent to a standard kiln lacking scrubbers, it will corrode the facility's infrastructure.[1][2]

The Segregation Protocol:

  • Stream Identification: Designate as "Halogenated Organic Waste." [1][2]

  • Solvent Compatibility:

    • Safe Diluents: Dichloromethane (DCM), Chloroform, Ethyl Acetate.[1][2]

    • Prohibited Mixtures: Do not mix with aqueous basic solutions (potential hydrolysis/exotherm) or strong oxidizers (Nitric acid, Peroxides).[1]

  • Container Selection: High-Density Polyethylene (HDPE) or Glass (Amber).[1][2] Avoid metal containers if the compound has degraded to release free bromide.[1][2]

Disposal Workflow (Decision Logic)

Visualizing the critical decision points to ensure compliance.

DisposalWorkflow Start Waste Generation: 4-Bromo-2-cyclopropyl-1,3-thiazole StateCheck Physical State? Start->StateCheck Solid Pure Solid / Precipitate StateCheck->Solid Solid Liquid Dissolved in Solvent StateCheck->Liquid Solution SolidPkg Double Bag (LDPE) Place in Wide-Mouth Drum Solid->SolidPkg LiquidPkg Segregate: Halogenated Solvent Carboy (Red Tag) Liquid->LiquidPkg Labeling Labeling: 'Halogenated Organic Waste' List: Thiazole, Bromine SolidPkg->Labeling LiquidPkg->Labeling Final Final Handoff: High-Temp Incineration (w/ Scrubber) Labeling->Final

Caption: Operational decision tree for segregating solid vs. liquid bromothiazole waste streams.

Detailed Step-by-Step Procedures
Scenario A: Disposal of Pure Solid (Expired/Excess Stock) [1][2]
  • PPE Donning: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1][2] Perform operations in a fume hood to capture potential dust.[1][2]

  • Primary Containment: Transfer the solid into a clear LDPE (Low-Density Polyethylene) bag or a screw-top glass vial.

  • Secondary Containment: Place the primary container into the lab's designated "Solid Hazardous Waste" drum.

    • Critical Check: Ensure the drum is lined with a 6-mil poly liner.[1][2]

  • Labeling: Complete the hazardous waste tag.

    • Constituents: Write "4-Bromo-2-cyclopropyl-1,3-thiazole" (do not use abbreviations).[1][3][2]

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[1][2]

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
  • Solvent Assessment: Determine the primary solvent.[1][2]

    • If dissolved in DCM/Chloroform

      
      Halogenated Waste Stream. [2]
      
    • If dissolved in Acetone/Methanol

      
      Still Halogenated Waste Stream  (The presence of the bromine atom contaminates the entire volume, mandating the halogenated classification).[1][2]
      
  • Transfer: Pour into the "Halogenated Organic Solvents" carboy (typically red or yellow safety cans).

    • Safety Interlock: Ensure the carboy is grounded if the solvent is flammable (e.g., Acetone mixture) to prevent static discharge.[1]

  • Log Entry: Record the approximate volume and mass of the thiazole added to the carboy log sheet.

Regulatory Framework & Compliance

Adherence to these codes protects your facility from fines.[1][3][2]

Region Regulation Classification Code Notes
USA (EPA/RCRA) 40 CFR 261Not Listed (P/U) Defaults to Characteristic Waste .[1][3][2] If ignitable solvent used: D001 . Otherwise, manage as non-specific halogenated waste.[1][2]
EU (EWC) Decision 2000/532/EC07 01 03* "Organic halogenated solvents, washing liquids and mother liquors."[1][3][2]
Transport (DOT) 49 CFR 172UN 2811 Toxic solid, organic, n.o.s.[1][3][2] (if pure).
Emergency Spill Response

Immediate actions for accidental release.

  • Evacuate & Ventilate: If a large amount of dust is airborne, clear the immediate area.[1][2]

  • PPE Upgrade: Use a P95/N95 respirator if dust is visible.[1][2]

  • Containment:

    • Solids: Do not dry sweep (creates dust).[1] Cover with wet paper towels or use a HEPA vacuum designated for chemical waste.[1][2]

    • Liquids: Absorb with vermiculite or commercial spill pads.[1][2] Do not use sawdust (combustible reaction risk with bromine compounds).[1]

  • Decontamination: Wipe the surface with a mild detergent and water.[1][2] Collect all cleanup materials into the Solid Hazardous Waste bin.

References
  • PubChem. (n.d.).[1][2] 4-Bromo-2-methyl-1,3-thiazole (Analogous Structure Safety Data). National Library of Medicine.[1][2] Retrieved January 28, 2026, from [Link][1][3][2]

  • US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 28, 2026, from [Link]

  • Fisher Scientific. (2023).[1][2] Safety Data Sheet: 2-Bromo-1,3-thiazole-4-carboxylic acid (Functional Group Analog). Retrieved January 28, 2026, from [Link][1][3][2]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 4-BROMO-2-CYCLOPROPYL-1,3-THIAZOLE

Executive Summary Urgency Level: HIGH (Irritant / Potential Sensitizer) CAS: 1152479-24-9 Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335).[1] Operational Directive: This guide supersedes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Urgency Level: HIGH (Irritant / Potential Sensitizer) CAS: 1152479-24-9 Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335).[1]

Operational Directive: This guide supersedes generic "standard precaution" advice. 4-Bromo-2-cyclopropyl-1,3-thiazole combines a reactive halogenated handle with a thiazole core. In medicinal chemistry applications, this scaffold is frequently used for cross-coupling (Suzuki/Buchwald). The primary operational risk is not acute lethality, but rather sensitization and mucous membrane inflammation. All handling must occur within a certified chemical fume hood.

Risk Assessment & Hazard Identification

As a Senior Application Scientist, I prioritize the mechanism of toxicity over simple label reading. The bromine substituent at the 4-position is chemically active; while valuable for synthesis, it implies the molecule can act as an alkylating agent or mild lachrymator.

Hazard Codes (GHS)
CodeHazard StatementOperational Implication
H302 Harmful if swallowedDo not eat/drink in the lab. Wash hands immediately after doffing gloves.
H315 Causes skin irritationDirect contact will cause dermatitis. Double-gloving is required.
H319 Causes serious eye irritationVapors/Dust can bypass standard safety glasses. Goggles are mandatory.
H335 May cause respiratory irritationZero-tolerance for open-bench handling. Use engineering controls.

PPE Matrix: The Defense System

Rationale: Standard nitrile gloves often provide insufficient breakthrough time for halogenated heterocycles. The following matrix is designed to prevent "silent permeation."

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection Primary: Nitrile (4 mil minimum)Secondary: Nitrile (4 mil) or Laminate (Silver Shield®) for prolonged use.Double-Gloving Protocol: The outer glove acts as a sacrificial barrier against splashes. The inner glove protects against micro-permeation. Change outer gloves immediately upon contamination.[2][3]
Eye/Face Chemical Splash Goggles (ANSI Z87.1 D3 rating)Safety glasses with side shields are insufficient for liquids/fines that can sublime or splash. Goggles seal the ocular cavity from irritating vapors.
Respiratory Engineering Control: Fume Hood (Face velocity: 100 fpm).PPE: Half-mask w/ Organic Vapor/Acid Gas cartridges (Yellow/Magenta) only if hood is unavailable.Thiazoles often possess penetrating, sulfur-like odors that can cause olfactory fatigue. Reliance on smell for detection is dangerous.
Body Lab Coat: 100% Cotton or Nomex (Fire Resistant).Apron: Chemical-resistant apron for bulk transfers (>10g).Synthetic blends (polyester) can melt into skin if a flammable solvent fire occurs during coupling reactions.

Operational Protocol: Step-by-Step

Phase 1: Pre-Operational Setup
  • Verify Engineering Controls: Confirm fume hood flow rate is >0.5 m/s.

  • Staging: Place a disposable absorbent pad (pig mat) in the hood. This contains minor spills and simplifies cleanup.[4]

  • Deactivation Prep: Prepare a beaker of 10% Sodium Hypochlorite (Bleach) or dilute NaOH to neutralize potential sulfur-based residues on glassware.

Phase 2: Active Handling (Weighing & Transfer)

Scenario: The compound is typically a low-melting solid or viscous oil.

  • The "Clean-Dirty" Hand Rule:

    • Left Hand (Dirty): Handles the reagent bottle and spatula/syringe.

    • Right Hand (Clean): Handles the balance door, notebook, and pen.

    • Why? This prevents cross-contamination of lab surfaces outside the hood.

  • Transfer:

    • If Solid: Use an anti-static weighing boat. Avoid using weigh paper, which can flutter and disperse dust.

    • If Liquid: Use a positive-displacement pipette to prevent dripping (high vapor pressure liquids often drip from air-displacement pipettes).

  • Solvent Addition: Add solvent (e.g., DMF, DMSO) slowly down the side of the reaction vessel to minimize aerosol generation.

Phase 3: Decontamination & Waste
  • Wipe Down: Wipe the exterior of the reagent bottle with a Kimwipe dampened with acetone before returning it to storage.

  • Solid Waste: Dispose of gloves and weigh boats in Hazardous Solid Waste .

  • Liquid Waste: Segregate into Halogenated Organic Waste . Do not mix with general non-halogenated solvents, as this increases disposal costs and complicates incineration.

Visualizations

Diagram 1: PPE Decision Logic

Caption: Logic flow for selecting PPE based on operational scale and physical state.

PPE_Logic Start Start: Assess Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Oil State->Liquid Quantity Quantity > 100mg? Solid->Quantity Level2 LEVEL 2 PPE: Double Nitrile Gloves Splash Goggles Fume Hood Liquid->Level2 Splash Risk Level1 LEVEL 1 PPE: Single Nitrile Gloves Safety Glasses Fume Hood Quantity->Level1 No Quantity->Level2 Yes (Dust Risk) Level3 LEVEL 3 PPE: Double Gloves (Laminate) Face Shield + Goggles Respirator Backup Level2->Level3 If Heating/Refluxing

Diagram 2: Emergency Spill Response Workflow

Caption: Immediate actions to take upon spillage of 4-Bromo-2-cyclopropyl-1,3-thiazole.

Spill_Response Spill SPILL DETECTED Assess Assess Volume & Location Spill->Assess Minor Minor (<5mL) Inside Hood Assess->Minor Major Major (>5mL) Or Outside Hood Assess->Major Action_Minor 1. Absorb (Pig Mat) 2. Wipe with Acetone 3. Bag as HazWaste Minor->Action_Minor Action_Major 1. EVACUATE LAB 2. Secure Doors 3. Call EHS/HazMat Major->Action_Major

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2763218, 4-Bromothiazole (Analogous Structure). Retrieved from [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical Compatibility Reference. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-BROMO-2-CYCLOPROPYL-1,3-THIAZOLE
Reactant of Route 2
Reactant of Route 2
4-BROMO-2-CYCLOPROPYL-1,3-THIAZOLE
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